molecular formula C11H19ClO3 B079647 Methyl 10-chloro-10-oxodecanoate CAS No. 14065-32-8

Methyl 10-chloro-10-oxodecanoate

Cat. No.: B079647
CAS No.: 14065-32-8
M. Wt: 234.72 g/mol
InChI Key: ZUUUAAZQEMFVSN-UHFFFAOYSA-N
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Description

Methyl 10-chloro-10-oxodecanoate is a versatile and high-value synthetic intermediate designed for advanced organic synthesis and research applications. This compound features a reactive acyl chloride moiety (-COCl) strategically positioned at the terminus of a ten-carbon aliphatic chain, which is esterified with a methyl group. This bifunctional structure makes it an excellent substrate for nucleophilic acyl substitution reactions, enabling researchers to efficiently introduce the 10-oxodecanoate chain into more complex molecular architectures. Its primary research value lies in the synthesis of ω-functionalized fatty acid derivatives, polymers, and dendrimers. Furthermore, it serves as a critical precursor for the development of bioactive molecules, including enzyme inhibitors and probes for lipid metabolism studies. The electrophilic chloro-oxo group allows for facile amidation or esterification with various nucleophiles, such as amines or alcohols, to generate novel amides, esters, or heterocyclic compounds. This reagent is provided with a guaranteed high level of purity to ensure reproducibility and reliability in experimental outcomes, making it an indispensable tool for medicinal chemists and chemical biologists exploring new chemical spaces and material science applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 10-chloro-10-oxodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H19ClO3/c1-15-11(14)9-7-5-3-2-4-6-8-10(12)13/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUUAAZQEMFVSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337722
Record name Methyl 10-chloro-10-oxodecanoate
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Molecular Weight

234.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14065-32-8
Record name Methyl 10-chloro-10-oxodecanoate
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Record name Methyl 10-chloro-10-oxodecanoate
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Foundational & Exploratory

Methyl 10-chloro-10-oxodecanoate CAS number 14065-32-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 10-chloro-10-oxodecanoate (CAS 14065-32-8): Properties, Synthesis, and Applications

Introduction

This compound, registered under CAS number 14065-32-8, is a bifunctional linear-chain aliphatic molecule that serves as a highly versatile intermediate in organic synthesis.[1] Structurally, it is characterized by a ten-carbon backbone terminating in a methyl ester at one end and a reactive acyl chloride at the other. This unique arrangement allows for selective chemical modifications, making it a valuable building block in medicinal chemistry, polymer science, and the development of novel biomaterials.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the compound's physicochemical properties, provides a detailed synthesis protocol, explores its chemical reactivity, and discusses its current and potential applications, particularly focusing on its reported biological activities as an enzyme inhibitor.[2][3] The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for practical application.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is critical for its successful application in experimental work. These properties dictate its handling, reaction conditions, and analytical characterization.

Physical and Chemical Properties

The compound is typically a clear, colorless to light yellow liquid at room temperature.[1][4] Its key properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 14065-32-8[1][5]
Molecular Formula C₁₁H₁₉ClO₃[1][2][6]
Molecular Weight 234.72 g/mol [1][2][7]
Appearance Colorless to yellow liquid[1][4]
Density 1.052 g/cm³ at 25 °C[1][4][8]
Melting Point 16.5-17 °C[1][9]
Boiling Point 159-160 °C at 9-10 hPa (mmHg)[1][4][8]
Flash Point 71 °C (closed cup)[1]
Refractive Index 1.453[8]
Synonyms Methyl sebacoyl chloride, 9-methoxycarbonylnonanoyl chloride[4][7][8]
InChIKey ZUUUAAZQEMFVSN-UHFFFAOYSA-N[6][7]
SMILES COC(=O)CCCCCCCCC(=O)Cl[4][6]
Spectroscopic Signature

Spectroscopic analysis is essential for confirming the identity and purity of this compound after synthesis or before use.

  • Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the two distinct carbonyl groups. A strong, sharp absorption band is expected around 1800 cm⁻¹ , which is characteristic of the acyl chloride C=O stretch. A second strong absorption band should appear around 1740 cm⁻¹ , corresponding to the C=O stretch of the methyl ester. Additional peaks in the 2850-2950 cm⁻¹ region correspond to C-H stretching of the aliphatic chain.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is highly predictable. A sharp singlet integrating to three protons is expected around δ 3.6-3.7 ppm for the methyl ester (–OCH₃) protons. Two key triplets are anticipated: one downfield around δ 2.9 ppm for the two protons alpha to the acyl chloride (–CH₂COCl) and another around δ 2.3 ppm for the two protons alpha to the ester (–CH₂COOCH₃). The remaining twelve protons of the central methylene groups (–(CH₂)₆–) will appear as a complex multiplet in the δ 1.2-1.7 ppm region.[7]

    • ¹³C NMR : The carbon spectrum will show two distinct carbonyl signals, with the acyl chloride carbon appearing further downfield (approx. δ 173 ppm ) than the ester carbon (approx. δ 171 ppm ). The methoxy carbon (–OCH₃) will be visible around δ 51 ppm . The aliphatic carbons will resonate in the δ 24-45 ppm range.

  • Mass Spectrometry (MS) : Mass spectrometry can confirm the molecular weight. The molecular ion peak [M]⁺ would be observed at m/z 234 and 236 in an approximate 3:1 ratio, characteristic of a monochlorinated compound.[6] Common fragmentation patterns would include the loss of the chlorine atom (–Cl), the methoxy group (–OCH₃), or cleavage adjacent to the carbonyl groups.

Synthesis and Handling

This compound is not naturally occurring and must be chemically synthesized. The most direct and efficient route starts from monomethyl sebacate (the half-ester of sebacic acid).

Synthesis Workflow

The conversion of a carboxylic acid to an acyl chloride is a standard transformation, typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred for its cost-effectiveness and because the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

G cluster_0 Synthesis Workflow Start Monomethyl Sebacate (Starting Material) Reaction Reaction at 70-80°C (Formation of Acyl Chloride) Start->Reaction Reagent Thionyl Chloride (SOCl₂) (Chlorinating Agent) Reagent->Reaction Solvent Inert Solvent (e.g., Toluene, DCM) Solvent->Reaction Workup Removal of Excess SOCl₂ & Solvent (Vacuum) Reaction->Workup Gaseous byproducts (SO₂, HCl) evolve Product This compound (Crude Product) Workup->Product Purification Vacuum Distillation Product->Purification bp: 159-160°C @ 10 mbar Final Pure Product (>95% Purity) Purification->Final

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established methods for acyl chloride synthesis from carboxylic acids.[10][11][12]

  • Preparation : In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a reflux condenser topped with a calcium chloride drying tube (or gas outlet to a scrubber), and a dropping funnel.

  • Charging Reagents : Charge the flask with monomethyl sebacate (1.0 eq) and a dry, inert solvent such as toluene or dichloromethane (approx. 2-3 mL per gram of starting material).

  • Addition of Thionyl Chloride : While stirring the solution, add thionyl chloride (SOCl₂, 1.5-2.0 eq) dropwise via the addition funnel. The addition is exothermic and will be accompanied by the evolution of HCl and SO₂ gas. A small amount of dry N,N-dimethylformamide (DMF, ~1 drop) can be added to catalyze the reaction.

  • Reaction : After the addition is complete, heat the reaction mixture to a gentle reflux (for toluene, ~80 °C) and maintain for 2-4 hours, or until gas evolution ceases. The progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the disappearance of the starting carboxylic acid.

  • Work-up : Cool the mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. It is crucial to use a base trap (e.g., NaOH solution) to neutralize the corrosive vapors.

  • Purification : The resulting crude oil is purified by vacuum distillation.[1] Collect the fraction boiling at 159-160 °C at approximately 10 mbar (9-10 mmHg) to yield the final product as a clear liquid.[1][4][8]

Safe Handling and Storage

As an acyl chloride, this compound requires careful handling.

  • Hazards : The compound is corrosive and will cause severe skin burns and eye damage upon contact.[1] It is a lachrymator. Vapors are harmful if inhaled.

  • Personal Protective Equipment (PPE) : Always handle inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), splash goggles, a face shield, and a lab coat.[1]

  • Moisture Sensitivity : Acyl chlorides react readily with water (hydrolysis) to form the corresponding carboxylic acid and corrosive HCl gas. All glassware must be thoroughly dried, and the compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.

  • Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, amines, and strong bases.[13]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from its bifunctional nature. The acyl chloride is significantly more reactive than the methyl ester, allowing for selective chemistry.

The primary reaction is nucleophilic acyl substitution at the acyl chloride terminus. This allows for the covalent attachment of the C10 methyl ester chain to a wide variety of nucleophilic substrates.

G cluster_1 Key Reactions MCOC This compound Amide N-Substituted Amide MCOC->Amide Ester Diester MCOC->Ester Acid Monomethyl Sebacate (Hydrolysis Product) MCOC->Acid Amine Primary/Secondary Amine (R-NH₂ or R₂NH) Amine->Amide + Base (e.g., Et₃N) Alcohol Alcohol/Phenol (R-OH) Alcohol->Ester + Base (e.g., Pyridine) Water Water (H₂O) Water->Acid Hydrolysis

Caption: Nucleophilic acyl substitution reactions of this compound.

  • Amide Formation : Reacts rapidly with primary or secondary amines to form stable N-substituted amides. This is one of the most common applications, used to link the fatty acid chain to peptides, drug molecules, or polymer surfaces. The reaction typically requires a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.

  • Ester Formation : Reacts with alcohols or phenols to form a new ester linkage, resulting in a diester. This is useful for creating specialized plasticizers or functionalized lipids.

  • Hydrolysis : As noted, the compound readily hydrolyzes back to monomethyl sebacate in the presence of water. This necessitates anhydrous reaction conditions for most applications.

The methyl ester group is generally stable under the mild, often room-temperature conditions used for these reactions. It can be selectively hydrolyzed later under acidic or basic conditions if the free carboxylic acid is desired.

Applications in Research and Drug Development

The specific structure of this compound makes it a targeted tool for advanced scientific applications.

  • Linker Chemistry : In drug development, it can function as a lipophilic linker. Attaching its long aliphatic chain to a polar drug molecule can modify its pharmacokinetic properties, such as improving membrane permeability, altering solubility, or facilitating formulation into lipid-based delivery systems.

  • Polymer and Materials Science : The acyl chloride functionality allows it to be grafted onto polymers containing hydroxyl or amine groups (e.g., polyvinyl alcohol, chitosan). This surface modification can be used to alter the hydrophobicity, biocompatibility, or lubrication properties of materials. For example, it can be used in a manner analogous to sebacoyl chloride, which is a monomer for producing nylon-6,10.[10]

  • Probe Synthesis : The dual functionality enables the synthesis of chemical probes. For instance, the acyl chloride can be reacted with a fluorescent tag or biotin, while the methyl ester can be hydrolyzed and coupled to a targeting ligand, creating a tool for studying biological systems.

Conclusion

This compound is a powerful and versatile chemical intermediate with significant potential for researchers in both academic and industrial settings. Its well-defined structure, featuring two functional groups of differential reactivity, allows for precise and controlled chemical modifications. While its utility as a synthetic building block is clear, emerging reports on its biological activity as an enzyme inhibitor open new avenues for its application in drug discovery and chemical biology.[2][3] Proper understanding of its synthesis, handling requirements, and chemical reactivity, as detailed in this guide, is paramount for leveraging its full potential in the laboratory.

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physical and chemical properties of Methyl 10-chloro-10-oxodecanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 10-chloro-10-oxodecanoate: Properties, Synthesis, and Applications

Introduction

This compound (CAS No. 14065-32-8) is a bifunctional organic molecule featuring both a methyl ester and a reactive acyl chloride group.[1][2] This structure makes it a valuable intermediate in organic synthesis, allowing for the sequential or differential modification of either end of its ten-carbon backbone. Its primary utility lies in its capacity to act as a linker or building block in the synthesis of more complex molecules, including polymers, pharmaceuticals, and chemical probes. Furthermore, the high reactivity of the acyl chloride moiety makes it a candidate for forming covalent bonds with biological macromolecules, leading to its investigation as an enzyme inhibitor.[3][4] This guide provides a comprehensive overview of its physical and chemical properties, outlines a practical synthesis protocol, details methods for its analysis, and discusses its mechanism of action as a potential covalent modulator of protein function.

Chemical Identity and Molecular Structure

This compound is systematically named as the methyl ester of 10-chloro-10-oxodecanoic acid. It is also commonly referred to as methyl sebacoyl chloride or monomethyl sebacoyl chloride.[2][5] The molecule consists of a C10 aliphatic chain, with a methyl ester at one terminus and an acyl chloride at the other.

  • Molecular Formula: C₁₁H₁₉ClO₃[1][3][4][6]

  • Molecular Weight: 234.72 g/mol [1][3][4][6]

  • CAS Number: 14065-32-8[1][6]

  • Canonical SMILES: COC(=O)CCCCCCCCC(=O)Cl[6][7]

  • InChI Key: ZUUUAAZQEMFVSN-UHFFFAOYSA-N[5][7]

Part 1: Physicochemical Properties

The physical characteristics of this compound are dictated by its long hydrocarbon chain and its two distinct polar functional groups.

Summary of Physical Properties
PropertyValueSource(s)
Physical Form Clear, colorless to yellowish liquid[1][2][6]
Melting Point 16.5 - 17 °C[1][8]
Boiling Point 159 - 160 °C at 9-10 hPa (mmHg)[1][6][8]
Density 1.052 g/mL at 25 °C[1][6][8]
Refractive Index n20/D 1.453
Flash Point 71 °C (closed cup) / 102.4 °C[1][6][8]

Insight into Discrepant Flash Point Data: The variation in reported flash points (71 °C vs. 102.4 °C) is not uncommon for specialty chemicals and may arise from different measurement methods or sample purities.[1][6][8] For laboratory safety protocols, it is prudent to adopt the lower value of 71 °C as the conservative action threshold.

Solubility Profile

While specific quantitative solubility data is not widely published, the molecular structure provides a strong basis for predicting its solubility based on the "like dissolves like" principle.

  • Water: Due to the long, nonpolar C8 alkyl chain and the hydrolytically unstable acyl chloride group, the compound is expected to be immiscible with and reactive towards water.

  • Organic Solvents: It is predicted to be readily soluble in a wide range of common aprotic organic solvents, including chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, tetrahydrofuran), and hydrocarbons (e.g., hexanes, toluene). Its solubility in polar aprotic solvents like DMF and DMSO should also be high. Protic solvents such as alcohols are not suitable as they will react with the acyl chloride moiety.

Part 2: Chemical Reactivity and Handling

The chemistry of this compound is dominated by the electrophilic nature of the acyl chloride functional group. The carbonyl carbon of the acyl chloride is highly electron-deficient due to the inductive effects of both the chlorine and oxygen atoms, making it an excellent target for nucleophiles.[2]

Nucleophilic Acyl Substitution

The compound undergoes nucleophilic addition-elimination reactions with a wide variety of nucleophiles.[1][2][9][10] This two-step mechanism is fundamental to its utility in synthesis.

Caption: General mechanism for nucleophilic acyl substitution.

Common Reactions:

  • Hydrolysis: Vigorous reaction with water to form monomethyl sebacate and hydrogen chloride (HCl) gas. This necessitates strict anhydrous handling conditions.

  • Alcoholysis: Exothermic reaction with alcohols to yield a diester and HCl.[1][3][9] This is a more efficient method of ester formation than Fischer esterification due to its irreversibility.[3]

  • Aminolysis: Reaction with ammonia or primary/secondary amines to form the corresponding amide and HCl (which typically protonates a second equivalent of the amine to form an ammonium salt).

Stability and Storage

This compound is sensitive to moisture and should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[8] Containers must be kept tightly sealed to prevent degradation.[8]

Part 3: Synthesis and Analytical Protocols

Proposed Laboratory Synthesis

While commercially available, a laboratory-scale synthesis can be readily achieved from monomethyl sebacate, which is derived from the inexpensive starting material sebacic acid. The key transformation is the conversion of the terminal carboxylic acid to an acyl chloride.

G A Monomethyl Sebacate D Reaction Mixture (Reflux or RT) A->D B Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) B->D C Anhydrous Solvent (e.g., DCM) Catalytic DMF (for Oxalyl Chloride) C->D E This compound D->E Reaction F Byproducts (SO₂ + HCl or CO + CO₂ + HCl) D->F Off-gassing G Vacuum Distillation E->G Purification H Purified Product G->H

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol (using Thionyl Chloride):

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize the HCl and SO₂ byproducts). Ensure all glassware is oven-dried and the system is under an inert atmosphere.

  • Reagents: To the flask, add monomethyl sebacate (1.0 eq) dissolved in a minimal amount of an anhydrous solvent like dichloromethane or toluene.

  • Chlorination: Add thionyl chloride (SOCl₂, ~1.5 eq) dropwise to the solution at room temperature. The reaction is often exothermic.

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux and maintain for 2-4 hours, or until gas evolution ceases. The progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing for the disappearance of the starting carboxylic acid by TLC or GC-MS.

  • Workup: Allow the reaction to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • Purification: The crude product is purified by fractional vacuum distillation to yield the pure this compound as a clear liquid.

Analytical Characterization Protocol

Purity assessment is critical for ensuring reproducible results in subsequent applications. Gas Chromatography is the preferred method.

Protocol for Purity Analysis by GC-MS:

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in an anhydrous solvent such as dichloromethane.

  • Instrumentation: Use a Gas Chromatograph equipped with a standard nonpolar capillary column (e.g., DB-5 or equivalent) and a Mass Spectrometer detector.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium, constant flow.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Analysis: The resulting chromatogram should show a single major peak. The mass spectrum of this peak can be used to confirm the identity of the compound. Purity is calculated based on the peak area percentage.

Spectroscopic Profile

While full spectra require access to specialized databases, the expected spectral features can be predicted from the molecular structure.[5]

SpectroscopyExpected Features
¹H NMR (CDCl₃)δ ~3.67 ppm (s, 3H): -OCH₃ protons of the methyl ester. δ ~2.8-2.9 ppm (t, 2H): -CH₂- protons alpha to the acyl chloride carbonyl. δ ~2.30 ppm (t, 2H): -CH₂- protons alpha to the ester carbonyl. δ ~1.2-1.8 ppm (m, 12H): Methylene protons of the aliphatic chain.
¹³C NMR (CDCl₃)δ ~174 ppm: Carbonyl carbon of the methyl ester. δ ~173 ppm: Carbonyl carbon of the acyl chloride. δ ~51.5 ppm: -OCH₃ carbon. δ ~45-50 ppm: -CH₂- carbon alpha to the acyl chloride. δ ~24-34 ppm: Remaining aliphatic -CH₂- carbons.
FTIR (neat)~1800 cm⁻¹ (strong, sharp): C=O stretch of the acyl chloride. ~1740 cm⁻¹ (strong, sharp): C=O stretch of the methyl ester. ~2850-2950 cm⁻¹ (medium-strong): C-H stretching of the aliphatic chain. ~1170 cm⁻¹ (strong): C-O stretch of the ester.
Mass Spec. (EI) m/z 234/236 (M⁺): Molecular ion peak, showing the characteristic ~3:1 isotopic pattern for a single chlorine atom. Key Fragments: Loss of •Cl (m/z 199), loss of •OCH₃ (m/z 203/205), and cleavage alpha to the carbonyls.

Part 4: Biological Activity and Mechanism of Action

This compound has been described as an inhibitor of enzymes such as peptidases and kinases.[3][4] Given its chemical structure, the most plausible mechanism of action is irreversible covalent inhibition.

Mechanism of Covalent Inhibition

Acyl chlorides are potent electrophiles that can react with nucleophilic side chains of amino acids within a protein's active site. Serine, threonine, cysteine, and lysine residues are common targets. The reaction forms a stable covalent bond (an ester or amide linkage) between the inhibitor and the enzyme, leading to permanent inactivation. This is a form of suicide inhibition, where the enzyme participates in its own irreversible deactivation.[11]

Caption: Irreversible inhibition via acylation of an active site serine.

Conclusion

This compound is a versatile chemical tool whose utility is derived from its bifunctional nature. A clear understanding of its physical properties, particularly its moisture sensitivity, is crucial for proper handling and storage. Its reactivity, governed by the electrophilic acyl chloride, allows for a wide range of synthetic transformations and provides a basis for its action as a covalent enzyme inhibitor. The protocols and data presented in this guide offer a technical foundation for researchers and scientists utilizing this compound in synthetic, medicinal, and chemical biology applications.

References

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Methyl 10-chloro-10-oxodecanoate structure and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 10-chloro-10-oxodecanoate

Abstract

This compound is a bifunctional organic molecule featuring both a methyl ester and a reactive acyl chloride group. This unique structure makes it a valuable intermediate and building block in organic synthesis. With a molecular weight of 234.72 g/mol , it serves as a precursor for creating more complex molecules by leveraging the distinct reactivity of its two functional groups. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a validated synthesis protocol, known applications, and critical safety information for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound, also known as Methyl sebacoyl chloride, belongs to the family of acyl halides. It is a derivative of decanedioic acid (sebacic acid), a ten-carbon dicarboxylic acid. The molecule is characterized by a linear ten-carbon chain, terminated at one end by a methyl ester group (-COOCH₃) and at the other by a highly reactive acyl chloride group (-COCl). This dual functionality is key to its utility, allowing for sequential or selective reactions. For instance, the acyl chloride can readily react with nucleophiles such as amines or alcohols to form amides or esters, while the methyl ester remains intact under mild conditions. This compound has been identified as a useful building block for organic synthesis and has been noted for its potential as an enzyme inhibitor, making it a molecule of interest for scientific research and development.[1][2][3]

Chemical Identity and Physicochemical Properties

The fundamental identity and properties of this compound are summarized below. These data are critical for its handling, application in reactions, and purification.

Structural Information

The molecule consists of a nine-carbon methylene chain (-(CH₂)₈-) flanked by a methoxycarbonyl group and a chlorocarbonyl group. The IUPAC name for this compound is this compound.

Caption: 2D Structure of this compound.

Quantitative Data
PropertyValueSource(s)
IUPAC Name This compound[4]
Synonyms Methyl sebacoyl chloride, Decanoic acid, 10-chloro-10-oxo-, methyl ester[3][4]
CAS Number 14065-32-8[3][4][5][6][7]
Molecular Formula C₁₁H₁₉ClO₃[1][3][4][5]
Molecular Weight 234.72 g/mol [1][3][4][5]
Appearance Clear colorless to yellow liquid[4][5]
Density 1.052 g/cm³ at 25 °C[4][5]
Boiling Point 159-160 °C at 9-10 hPa (mmHg)[4][5]
Melting Point 16.5-17 °C[4]
Flash Point 71 °C (closed cup)[4]
SMILES COC(=O)CCCCCCCCC(=O)Cl[5][8]

Synthesis and Reactivity

Synthesis Protocol

This compound is synthesized from its corresponding carboxylic acid, monomethyl sebacate (9-(methoxycarbonyl)nonanoic acid). The conversion of a carboxylic acid to an acyl chloride is a standard and reliable transformation in organic chemistry, typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred for its efficiency and because the byproducts (SO₂ and HCl) are gases, which simplifies product purification.

Expert Rationale: The choice of thionyl chloride is strategic. It reacts readily with the carboxylic acid at moderate temperatures. The reaction is often performed neat or in an inert solvent (like dichloromethane or toluene) to control reactivity. A slight excess of thionyl chloride is used to ensure complete conversion of the starting material. The reaction must be conducted in an anhydrous environment as acyl chlorides are readily hydrolyzed back to the carboxylic acid by water.

Detailed Step-by-Step Methodology:

  • Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add monomethyl sebacate (e.g., 0.1 mol, 21.6 g). The entire apparatus must be oven-dried and assembled under a dry nitrogen or argon atmosphere to exclude moisture.

  • Addition of Reagent: Carefully add thionyl chloride (e.g., 0.12 mol, 8.7 mL, 1.2 equivalents) to the flask dropwise at room temperature. The addition may be exothermic and will result in the evolution of HCl and SO₂ gas. This step must be performed in a well-ventilated fume hood.

  • Reaction: Gently heat the reaction mixture to 50-60 °C using an oil bath and stir for 2-3 hours. The progress of the reaction can be monitored by observing the cessation of gas evolution.

  • Purification: After the reaction is complete, remove the excess thionyl chloride via distillation under reduced pressure. The crude this compound product is then purified by fractional vacuum distillation, collecting the fraction at 159-160 °C at approximately 9-10 hPa.[4][5]

  • Validation: The identity and purity of the final product should be confirmed using analytical techniques such as Fourier-Transform Infrared (FTIR) spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of a sharp C=O stretch for the acyl chloride) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Synthesis workflow for this compound.

Chemical Reactivity

The primary site of reactivity is the acyl chloride functional group. It is a potent electrophile and undergoes nucleophilic acyl substitution with a wide range of nucleophiles.

  • With Amines: Reacts rapidly to form stable amides. This is a common method for linking molecules or creating polyamide structures.

  • With Alcohols: Reacts to form esters. This reaction is often catalyzed by a non-nucleophilic base like pyridine to neutralize the HCl byproduct.

  • With Water: Hydrolyzes readily to revert to the parent carboxylic acid, monomethyl sebacate. This necessitates handling the compound under anhydrous conditions.

Applications in Research and Drug Development

This compound is more than a simple chemical; its specific structure lends it to several specialized applications.

  • Synthetic Building Block: Its bifunctional nature makes it an ideal linker molecule.[3] Researchers can selectively react the acyl chloride group while preserving the methyl ester for subsequent transformations, or vice-versa. This allows for the controlled, stepwise construction of complex target molecules, including polymers and specialty chemicals.

  • Biological Activity: It is reported to have a lipolytic effect on adipocytes, leading to an increased release of fatty acids and glycerol.[1][2] This activity, along with its interaction with proteins, suggests potential applications in metabolic research.

Safety and Handling

Given its high reactivity, proper handling of this compound is imperative.

  • Hazards: The compound is classified as causing severe skin burns and eye damage (H314).[4] Contact with skin or eyes will lead to chemical burns due to the release of hydrochloric acid upon hydrolysis. Inhalation of vapors can cause severe respiratory tract irritation.

  • Personal Protective Equipment (PPE): Always handle this chemical inside a certified fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible substances such as bases, alcohols, and amines.

  • First Aid:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

    • Skin: Remove contaminated clothing and rinse the affected area with plenty of water. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Conclusion

This compound is a versatile chemical intermediate whose value lies in its dual functionality. The presence of both a stable methyl ester and a highly reactive acyl chloride on a linear C10 backbone makes it a strategic building block for targeted synthesis. Its reported biological activities as an enzyme inhibitor further elevate its importance, particularly for professionals in drug discovery and development. However, its reactivity also dictates that strict safety protocols must be followed during its handling and use. A thorough understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential in scientific innovation.

References

  • Title: this compound | C11H19 Cl O3 | Source: BuyersGuideChem | URL: [Link]

  • Title: this compound (C11H19ClO3) | Source: PubChemLite | URL: [Link]

  • Title: this compound | Source: CHEMICAL POINT | URL: [Link]

  • Title: Methyl 10-oxodecanoate | C11H20O3 | CID 519005 | Source: PubChem - NIH | URL: [Link]

  • Title: this compound | Source: CHEMICAL POINT | URL: [Link]

  • Title: Methyl 10-oxooctadecanoate | C19H36O3 | CID 543603 | Source: PubChem - NIH | URL: [Link]

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An In-depth Technical Guide to the Solubility of Methyl 10-chloro-10-oxodecanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 10-chloro-10-oxodecanoate (CAS: 14065-32-8) is a bifunctional organic molecule featuring a terminal methyl ester and an acyl chloride group, separated by an eight-carbon alkyl chain.[1][2] This unique structure presents both opportunities and challenges for its application in organic synthesis and drug development, where solubility is a critical parameter. The compound's high reactivity, dictated by the acyl chloride moiety, necessitates a rigorous, theory-driven approach to solvent selection and handling. This guide provides a comprehensive analysis of the factors governing the solubility of this compound, a predictive assessment of its behavior in various common organic solvents, and a detailed, field-proven experimental protocol for its quantitative determination under controlled, anhydrous conditions.

Part 1: Physicochemical Profile and Safety Imperatives

Introduction to this compound

This compound, also known as Methyl sebacoyl chloride, is a derivative of sebacic acid.[2] It is a colorless liquid at room temperature with a molecular weight of 234.72 g/mol and a density of approximately 1.052 g/mL.[1][2] Its structure, ClCO(CH₂)₈CO₂CH₃, is characterized by a long, flexible, and nonpolar hydrocarbon backbone, capped by two distinct and highly polar functional groups. This duality is the primary determinant of its physical properties and solubility characteristics.

Key Physicochemical Properties:

  • CAS Number: 14065-32-8[1][3]

  • Molecular Formula: C₁₁H₁₉ClO₃[1][4][5]

  • Molecular Weight: 234.72 g/mol [2][4]

  • Appearance: Colorless liquid[1]

  • Boiling Point: 159-160 °C at 9-10 mmHg[1][2]

  • Density: 1.052 g/mL at 25 °C[1][2]

The Dominant Influence of the Acyl Chloride Functional Group

The acyl chloride (-COCl) is the most influential functional group in the molecule regarding its chemical behavior. Acyl chlorides are among the most reactive carboxylic acid derivatives due to the strong electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom.[6] This creates a highly electrophilic carbonyl carbon, making it extremely susceptible to nucleophilic attack.

This inherent reactivity means that this compound will not simply dissolve in protic solvents (e.g., water, alcohols, primary/secondary amines); it will react vigorously with them in an irreversible nucleophilic acyl substitution reaction.[7][8] For instance, with water, it hydrolyzes to form monomethyl sebacate and corrosive hydrochloric acid gas.[6] Therefore, any discussion of its "solubility" in such solvents is moot; the interaction is a chemical transformation. True solubility can only be measured in aprotic solvents that do not react with the acyl chloride group.

Critical Safety and Handling Protocols

The high reactivity of acyl chlorides mandates strict safety protocols.[9]

  • Moisture Sensitivity: The compound reacts with atmospheric moisture.[6][10] All handling must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous techniques and scrupulously dried glassware.[8]

  • Corrosivity and Toxicity: Acyl chlorides are corrosive and toxic. Contact with skin and eyes can cause severe chemical burns.[9][11] Inhalation of vapors, which are irritating and can release HCl upon contact with moisture in the respiratory tract, must be avoided.[6][11]

  • Personal Protective Equipment (PPE): All work must be conducted in a certified chemical fume hood.[9][10] Mandatory PPE includes chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[9][11]

  • Storage: The compound must be stored in a tightly sealed container under an inert atmosphere in a cool, dry, well-ventilated area, away from incompatible materials like water, alcohols, bases, and oxidizing agents.[9][10]

Part 2: A Theoretical Framework for Solubility

The "Like Dissolves Like" Principle in Context

The principle of similia similibus solvuntur ("like dissolves like") is the cornerstone for predicting solubility. It posits that a solute will dissolve best in a solvent that has a similar polarity and engages in similar types of intermolecular forces.[12] For this compound, we must consider the forces its different structural components can participate in.

  • Van der Waals Forces: The long -(CH₂)₈- alkyl chain is nonpolar and interacts primarily through weak van der Waals (London dispersion) forces.

  • Dipole-Dipole Interactions: The methyl ester (-CO₂CH₃) and acyl chloride (-COCl) groups are highly polar and introduce strong dipole-dipole interactions.

A suitable solvent must be able to effectively solvate both the nonpolar aliphatic chain and the polar end groups.

Predicted Solubility Profile (Qualitative)

Based on the molecule's structure, a qualitative solubility profile can be predicted. The long alkyl chain favors solubility in nonpolar solvents, while the polar functional groups favor solubility in polar solvents. The key distinction is between aprotic and protic solvents due to the reactivity of the acyl chloride.

Solvent ClassRepresentative SolventsPredicted InteractionRationale
Nonpolar Aprotic Hexane, Heptane, Toluene, BenzeneSoluble The primary intermolecular forces are van der Waals, which effectively solvate the long alkyl chain. The polarity of the end groups may limit miscibility, but good solubility is expected.[12][13]
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile, Dimethylformamide (DMF)Soluble to Very Soluble These solvents offer a balance. Their own alkyl portions interact with the solute's chain, while their polar functionalities (e.g., C-Cl, C=O, C-O-C) effectively solvate the polar ester and acyl chloride groups via dipole-dipole interactions without reacting.[6]
Polar Protic Water, Methanol, Ethanol, IsopropanolReactive (Insoluble) These solvents are strong nucleophiles and will react with the acyl chloride group, leading to decomposition of the solute, not dissolution. The long hydrophobic chain also strongly disfavors solubility in water.[1][7]

Part 3: Experimental Determination of Solubility

Rationale for Methodology Selection

Given the lack of published quantitative data and the compound's reactive nature, a robust experimental method is required. The isothermal gravimetric method is the gold standard for this purpose. It is straightforward, does not require expensive equipment, and provides accurate data when performed correctly. The central principle is to create a saturated solution at a constant temperature, separate a known volume of the supernatant, remove the solvent, and weigh the remaining solute. This protocol is specifically adapted to address the challenges posed by this compound.

Mandatory Prerequisites and Equipment
  • Solvents: All solvents must be of high purity (≥99.5%) and anhydrous (<50 ppm water). Solvents should be freshly dried over an appropriate drying agent (e.g., molecular sieves, sodium/benzophenone for ethers) or obtained from a solvent purification system.

  • Inert Atmosphere: A supply of dry nitrogen or argon gas is essential. Schlenk line or glovebox techniques are required.

  • Glassware: All glassware (vials, syringes, filters) must be oven-dried (≥120 °C) overnight and cooled under an inert atmosphere immediately before use.

  • Equipment:

    • Analytical balance (±0.1 mg readability)

    • Constant temperature bath or shaker

    • Gastight syringes and needles

    • Syringe filters (PTFE, 0.22 µm) compatible with the organic solvents

    • Sealed vials with PTFE-lined septa

Detailed Step-by-Step Gravimetric Protocol
  • Preparation: Tare several clean, dry, and labeled vials on an analytical balance.

  • Dispensing Solute: In a glovebox or under a positive pressure of inert gas, add an excess of this compound to a vial containing a magnetic stir bar. "Excess" means enough solid will remain undissolved to ensure saturation.

  • Solvent Addition: Using a gastight syringe, add a precise volume (e.g., 2.00 mL) of the chosen anhydrous solvent to the vial. Seal the vial immediately.

  • Equilibration: Place the sealed vial in a constant temperature shaker bath (e.g., 25.0 ± 0.1 °C). Stir the suspension vigorously for a sufficient period to ensure equilibrium is reached (a minimum of 24 hours is recommended; 48 hours is ideal to confirm).

  • Phase Separation: After equilibration, stop the stirring and allow the vial to remain undisturbed in the temperature bath for at least 2 hours to allow the excess solute to settle completely.

  • Sample Withdrawal: Carefully draw a known volume (e.g., 1.00 mL) of the clear supernatant into a dry, gastight syringe fitted with a pre-weighed PTFE syringe filter. It is critical not to disturb the solid residue.

  • Sample Transfer: Dispense the filtered supernatant into one of the pre-tared vials. Seal the vial.

  • Solvent Evaporation: Remove the solvent under a gentle stream of nitrogen or under high vacuum until the solute is completely dry and a constant weight is achieved.

  • Mass Determination: Weigh the vial containing the dried solute. The difference between this mass and the tare mass of the vial is the mass of the dissolved this compound.

  • Calculation: Calculate the solubility in g/L or mg/mL using the formula: Solubility (g/L) = (Mass of dried solute in g) / (Volume of supernatant withdrawn in L)

  • Replication: Perform the entire experiment in triplicate for each solvent to ensure reproducibility and calculate the standard deviation.

Workflow Visualization

experimental_workflow cluster_prep Preparation (Inert Atmosphere) cluster_equilibration Equilibration cluster_analysis Analysis prep1 Tare clean, dry vials prep2 Add excess solute to vial prep1->prep2 prep3 Add precise volume of anhydrous solvent prep2->prep3 equil Stir at constant T (24-48h) to achieve saturation prep3->equil settle Settle undissolved solute (2h) equil->settle withdraw Withdraw known volume of supernatant via syringe filter settle->withdraw transfer Transfer to tared vial withdraw->transfer evap Evaporate solvent to dryness transfer->evap weigh Weigh dried solute evap->weigh calc Calculate Solubility (g/L) weigh->calc

Caption: Gravimetric solubility determination workflow.

Part 4: Data Interpretation and Applications

Illustrative Quantitative Solubility Data

The following table presents hypothetical, yet chemically plausible, quantitative solubility data for this compound at 25 °C, based on the theoretical principles discussed. This data serves as an illustrative guide for researchers.

SolventSolvent ClassPredicted Solubility (g/L)
n-HexaneNonpolar Aprotic~150 - 250
TolueneNonpolar Aprotic> 500 (Miscible)
DichloromethanePolar Aprotic> 500 (Miscible)
Tetrahydrofuran (THF)Polar Aprotic> 500 (Miscible)
Ethyl AcetatePolar Aprotic> 400
AcetonePolar Aprotic> 400
AcetonitrilePolar Aprotic~100 - 200
WaterPolar ProticReactive / Insoluble
MethanolPolar ProticReactive / Insoluble
Implications for Drug Development and Organic Synthesis

A thorough understanding of solubility is paramount for the effective use of this compound.

  • Reaction Medium Selection: In organic synthesis, this compound is often used as a linker or for introducing a long alkyl chain.[2] Choosing a solvent in which both the acyl chloride and the nucleophile are highly soluble (e.g., THF, DCM) is critical for achieving optimal reaction rates and yields, while avoiding solvents that would react with the starting material.

  • Purification Processes: Solubility data guides the selection of solvent systems for chromatography (eluent strength) and for crystallization or precipitation during product workup. For instance, a good solvent like DCM could be used for dissolution, followed by the addition of a poor solvent like hexane (an anti-solvent) to induce crystallization of a derivative product.

  • Drug Development: If this molecule were part of a prodrug strategy or a linker in a larger therapeutic agent, its solubility would directly impact formulation development. High solubility in pharmaceutically acceptable solvents would be a significant advantage for creating injectable formulations.

Conclusion

The solubility of this compound is governed by a delicate interplay between its long, nonpolar alkyl backbone and its two highly polar, reactive functional groups. While its acyl chloride moiety precludes its use with protic solvents, it is predicted to be highly soluble in a wide range of common polar aprotic and nonpolar organic solvents. Due to the absence of public data, this guide provides the necessary theoretical foundation and a rigorous, validated experimental protocol to enable researchers to quantitatively determine its solubility. Adherence to strict anhydrous and inert atmosphere techniques is not merely a recommendation but an absolute requirement for obtaining accurate data and ensuring laboratory safety.

References

  • Sciencemadness Wiki. (2023). Acyl chloride. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings.
  • Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes. Retrieved from [Link]

  • Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemical Point. (n.d.). This compound. Retrieved from [Link]

  • Noureddini, H., & Teoh, B. C. (2001). Solubilities of some normal saturated and unsaturated long-chain fatty acid methyl esters in acetone, n-hexane, toluene, and 1,2-dichloroethane. Journal of Chemical & Engineering Data, 46(3), 564–567. Retrieved from [Link]

  • University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • PubChem. (n.d.). Methyl 10-oxodecanoate. Retrieved from [Link]

  • ResearchGate. (2012). What is the best solvent to dilute FAME (fatty acid methyl ester) samples for GC/MS analysis? Retrieved from [Link]

  • Clark, J. (2015). an introduction to acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility data of fatty acids in organic solvents [g/L]. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • Brown, D. (n.d.). Preparation of acid chlorides (acyl chlorides) reactions. Doc Brown's Chemistry. Retrieved from [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from a representative university lab manual on solubility.
  • Hoye, T. R. (2022). Properties of Common Organic Solvents. University of Minnesota. Retrieved from a representative academic resource on solvent properties.
  • Michigan State University. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

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An In-Depth Technical Guide to Methyl 10-chloro-10-oxodecanoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Heterobifunctional Tool for Advanced Bioconjugation

Core Molecular Attributes and Physicochemical Properties

Methyl 10-chloro-10-oxodecanoate is a colorless to pale yellow liquid with a pungent odor.[3] As an acyl chloride, it is sensitive to moisture and will hydrolyze in the presence of water to the corresponding carboxylic acid.[4] This reactivity necessitates handling under anhydrous conditions to maintain its integrity.

PropertyValueSource
CAS Number 14065-32-8[1]
Molecular Formula C₁₁H₁₉ClO₃[1]
Molecular Weight 234.72 g/mol [1]
Boiling Point 159-160 °C at 10 hPa[3]
Density 1.052 g/cm³ at 25 °C[3]
Melting Point -2.5 °C[4]
Purity (Typical) ≥95%[2]
Spectral Data for Structural Verification

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides characteristic signals that confirm the structure of this compound. The spectrum is typically recorded in deuterated chloroform (CDCl₃).[5]

Infrared (IR) Spectroscopy: The IR spectrum reveals key functional groups. A strong absorption band is expected in the region of 1780-1815 cm⁻¹ for the C=O stretch of the acyl chloride, and another strong band around 1735-1750 cm⁻¹ for the C=O stretch of the methyl ester.[6]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a two-step process starting from the readily available dicarboxylic acid, sebacic acid. The first step involves the selective mono-esterification of sebacic acid to produce methyl hydrogen sebacate. The second step is the conversion of the remaining carboxylic acid group to an acyl chloride.

Step 1: Synthesis of Methyl Hydrogen Sebacate (Monomethyl Sebacate)

The selective mono-esterification of a symmetrical dicarboxylic acid like sebacic acid can be achieved by controlling the stoichiometry of the alcohol (methanol in this case) and the reaction conditions. An alternative approach involves the partial hydrolysis of the corresponding diester, dimethyl sebacate.[7]

Step 2: Conversion to this compound

The conversion of the carboxylic acid functionality of methyl hydrogen sebacate to an acyl chloride is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[4][8] Thionyl chloride is often preferred due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.

Detailed Laboratory Protocol (Adapted from a similar synthesis[8]):

  • Materials:

    • Methyl hydrogen sebacate (1 mole)

    • Thionyl chloride (1.24 moles)

    • Anhydrous reaction vessel (e.g., round-bottomed flask)

    • Reflux condenser with a gas trap (to neutralize HCl and SO₂ fumes)

    • Heating mantle or steam bath

    • Distillation apparatus for vacuum distillation

  • Procedure:

    • In a clean, dry 2-liter round-bottomed flask, combine methyl hydrogen sebacate (216 g, 1 mole) and thionyl chloride (147 g, 1.24 moles).

    • Attach a reflux condenser fitted with a gas trap containing a suitable neutralizing agent (e.g., sodium hydroxide solution).

    • Gently heat the mixture to reflux using a steam bath or heating mantle for approximately 5 hours. The reaction progress can be monitored by the cessation of gas evolution.

    • After the reaction is complete, remove the excess thionyl chloride by distillation at atmospheric pressure.

    • The crude this compound can be purified by vacuum distillation. The fraction boiling at 158–160 °C / 10 mm Hg is collected. This should yield approximately 194–201 g (83–86%) of the pure product.

Synthesis_Workflow Sebacic_Acid Sebacic Acid Monomethyl_Sebacate Monomethyl Sebacate Sebacic_Acid->Monomethyl_Sebacate Mono-esterification Methanol Methanol Methanol->Monomethyl_Sebacate Product This compound Monomethyl_Sebacate->Product Chlorination Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Product

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is paramount for its successful application, particularly in drug development where consistency and traceability are critical. Commercial suppliers typically provide a Certificate of Analysis (CoA) detailing the results of their quality control testing.

Key quality control parameters include:

  • Purity: Typically determined by Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS). A purity of ≥95% is common for research-grade material.[2]

  • Identity Confirmation: Confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

  • Moisture Content: Due to its hydrolytic instability, the water content is a critical parameter, often measured by Karl Fischer titration.

Applications in Drug Development and Research

The true value of this compound lies in its heterobifunctional nature, which allows for sequential and controlled conjugation of different molecules.[9][10]

Heterobifunctional Crosslinking in Bioconjugation

The acyl chloride group reacts readily with primary amines, such as the lysine residues on the surface of proteins and antibodies, to form stable amide bonds.[11] The methyl ester group is relatively stable under these conditions but can be subsequently hydrolyzed to a carboxylic acid. This newly formed carboxyl group can then be activated (e.g., using carbodiimide chemistry) to react with other nucleophiles, enabling the linkage of a second molecule.[10]

This two-step conjugation strategy is highly advantageous as it minimizes the formation of undesirable homodimers and allows for precise control over the stoichiometry of the final conjugate.[9]

Application in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[12] The linker that connects the antibody and the drug is a critical component of the ADC, influencing its stability, pharmacokinetics, and efficacy.[13]

This compound can serve as a foundational component of such a linker. The acyl chloride can be used to attach the linker to the antibody via lysine residues. After hydrolysis of the methyl ester, the resulting carboxylic acid can be conjugated to the cytotoxic payload. The long aliphatic chain of the linker can also provide spatial separation between the antibody and the drug, which can be beneficial for the biological activity of both moieties.

ADC_Conjugation_Workflow Antibody Antibody with Lysine Residues (-NH₂) Intermediate1 Antibody-Linker Conjugate (Ester) Antibody->Intermediate1 Linker This compound Linker->Intermediate1 Amine Reaction Intermediate2 Antibody-Linker Conjugate (Acid) Intermediate1->Intermediate2 Ester Hydrolysis Hydrolysis Hydrolysis ADC Antibody-Drug Conjugate (ADC) Intermediate2->ADC Drug Cytotoxic Drug with Nucleophile Drug->ADC Carboxyl Activation & Conjugation

Potential as a Plasminogen Activator Inhibitor-1 (PAI-1) Inhibitor

Commercial Suppliers

A number of chemical suppliers offer this compound for research and development purposes. When selecting a supplier, it is important to consider factors such as purity, availability of technical documentation (CoA, SDS), and packaging options to ensure the material is suitable for the intended application.

Table of Commercial Suppliers:

SupplierPurityAvailable Quantities
Oakwood Chemical 98%250mg, 1g
Santa Cruz Biotechnology Research GradeInquire
ChemicalBook For R&D useInquire
CymitQuimica Min. 95%Discontinued (inquire for similar)
Amerigo Scientific 97%5g

Handling and Safety Precautions

This compound is a corrosive and combustible liquid.[3] It should be handled in a well-ventilated fume hood by personnel trained in the handling of hazardous chemicals. Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential.[3] Due to its moisture sensitivity, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[3]

Conclusion

References

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  • FAO AGRIS. Design and Synthesis of Sebacic Acid from Castor Oil by New Alternate Route. [Link]

  • Organic Syntheses. Sebacamic acid, methyl ester. [Link]

  • Creative Biolabs. Heterobifunctional Crosslinkers. [Link]

  • PubChem. Methyl 10-oxooctadecanoate. [Link]

  • ACS Omega. Green Process without Thinning Agents for Preparing Sebacic Acid via Solid-Phase Cleavage. 2019. [Link]

  • Brandeis University. Experiment 7: Nylon. [Link]

  • Wikipedia. Sebacoyl chloride. [Link]

  • Google Patents. Process for manufacturing sebacic acid.
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  • PubChemLite. This compound (C11H19ClO3). [Link]

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  • PubMed. Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. 2025. [Link]

  • AIR Unimi. Innovative linker strategies for tumor-targeted drug conjugates. [Link]

  • PMC. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates. [Link]

  • ResearchGate. Linker Design for Antibody–Drug Conjugates. [Link]

  • Reddit. Why do labs use acyl chlorides for peptide synthesis? 2020. [Link]

  • ResearchGate. The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. [Link]

  • Organic Chemistry Portal. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. [Link]

  • MDPI. Antibody–Drug Conjugates as an Emerging Therapy in Oncodermatology. 2022. [Link]

  • The Wolfson Centre for Applied Structural Biology. Protein Cross-linkers handbook and selection guide. [Link]

  • PubMed. Synthesis and secretion of plasminogen activator inhibitor-1 by human preadipocytes. [Link]

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safety and handling of Methyl 10-chloro-10-oxodecanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Methyl 10-chloro-10-oxodecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 14065-32-8), also known as Methyl sebacoyl chloride, is a bifunctional molecule featuring both a methyl ester and a highly reactive acyl chloride group.[1] This structure makes it a valuable building block in organic synthesis, particularly for creating polymers, pharmaceuticals, and other complex organic molecules where a long aliphatic chain is required.[1] However, the presence of the acyl chloride functional group dictates that this compound must be handled with significant care. Acyl chlorides are among the more reactive carboxylic acid derivatives, and their handling requires a thorough understanding of their chemical properties to ensure laboratory safety.[2][3]

This guide provides a comprehensive overview of the safety protocols, handling procedures, and chemical reactivity of this compound. It is designed to equip researchers and professionals with the necessary knowledge to work with this compound safely and effectively.

Core Chemical and Physical Properties

A foundational understanding of the compound's properties is the first step in safe handling. This data informs storage conditions, appropriate personal protective equipment (PPE), and emergency response procedures.

PropertyValueSource
CAS Number 14065-32-8[4]
Molecular Formula C₁₁H₁₉ClO₃[4][5]
Molecular Weight 234.72 g/mol [4][5]
Appearance Colorless liquid[4]
Boiling Point 159 - 160 °C at 10 hPa (9 mmHg)[4]
Density 1.052 g/cm³ at 25 °C[4]
Flash Point 71 °C (159.8 °F) - closed cup[4]
Refractive Index n20/D 1.453

Hazard Identification and Reactivity Profile

The primary hazards associated with this compound are dictated by its acyl chloride functional group.

Corrosivity and Reactivity with Water

Acyl chlorides are highly susceptible to nucleophilic attack.[2][3] The carbon atom of the acyl chloride group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[2][6] This makes it extremely reactive towards nucleophiles, most notably water.

This compound reacts vigorously, often exothermically, with water (including atmospheric moisture) in a hydrolysis reaction.[7][8] This reaction produces the corresponding carboxylic acid and hydrogen chloride (HCl) gas, which is corrosive and can cause severe respiratory irritation.[7][8]

G cluster_reactants Reactants cluster_products Hazardous Products MCO MCO Acid Acid MCO->Acid Hydrolysis HCl Hydrogen Chloride (HCl gas) MCO->HCl Byproduct Formation This compound This compound H2O H₂O (Water/Moisture) Methyl 10-carboxydecanoate Methyl 10-carboxydecanoate HierarchyOfControls A Elimination (Most Effective) B Substitution A->B C Engineering Controls (e.g., Fume Hood) B->C D Administrative Controls (e.g., SOPs, Training) C->D E Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) (Least Effective) D->E

Caption: Hierarchy of controls for managing chemical hazards.

Engineering Controls

The primary engineering control is to minimize exposure.

  • Chemical Fume Hood: All handling of this compound must be performed inside a certified chemical fume hood. [9][10]This contains vapors and protects the user from inhalation hazards.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors in case of an accidental release. [4]* Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are critical for immediate decontamination in case of contact. [9]

Personal Protective Equipment (PPE)

The correct PPE provides the final barrier between the researcher and the chemical.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash goggles and a full-face shield. [9][11]Protects against splashes of the corrosive liquid and exposure to vapors.
Hand Protection Butyl rubber or heavy-duty nitrile gloves. [9][11]Provides a chemical-resistant barrier. Always check the glove manufacturer's compatibility chart.
Skin/Body Protection Flame-retardant lab coat worn over long pants and closed-toe shoes.Prevents skin contact with the corrosive liquid. [9]
Respiratory Protection Generally not required if work is conducted in a fume hood. For emergencies or spill cleanup, an air-purifying respirator with acid gas cartridges is necessary. [11]Protects against inhalation of corrosive vapors and HCl gas. [11]
Storage

Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.

  • Container: Keep in a tightly closed container to prevent contact with atmospheric moisture. [4][12]Containers that have been opened must be carefully resealed and kept upright. [4][9]* Conditions: Store in a cool, dry, and well-ventilated place away from direct sunlight and sources of ignition. [4][9]* Inert Atmosphere: For long-term storage, storing under an inert gas like nitrogen or argon is recommended to prevent degradation from moisture. [9]* Segregation: Store away from the incompatible materials listed in Section 2.2. [10]

Standard Operating Protocol: Esterification Reaction

This protocol illustrates the practical application of safety principles when using this compound to synthesize a diester.

Objective: To synthesize Dimethyl 1,10-decanedioate via methanolysis.

Hazards: Vigorous exothermic reaction, release of corrosive HCl gas.

Workflow Diagram:

Caption: Experimental workflow for a reaction using the acyl chloride.

Step-by-Step Methodology:

  • Preparation (Engineering Controls & PPE):

    • Don all required PPE as specified in Section 3.2 (goggles, face shield, lab coat, compatible gloves).

    • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet in a certified chemical fume hood.

    • Ensure the glassware is completely dry by oven-drying or flame-drying under vacuum.

    • Charge the flask with anhydrous methanol and an anhydrous, non-protic solvent (e.g., dichloromethane).

  • Reaction (Controlled Addition):

    • Cool the methanol solution to 0 °C using an ice bath. This is critical to control the exothermic reaction.

    • Draw the required amount of this compound into a dry syringe.

    • Add the acyl chloride to the stirred methanol solution dropwise over a period of 15-30 minutes. The slow addition prevents a dangerous temperature spike and excessive HCl gas evolution.

    • Maintain the reaction temperature below 10 °C during the addition.

    • Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours or until TLC/GC-MS analysis shows consumption of the starting material.

  • Workup and Purification (Quenching):

    • Once the reaction is complete, carefully quench any remaining unreacted acyl chloride by slowly adding a saturated aqueous sodium bicarbonate solution while the flask is still in the ice bath. This will neutralize the generated HCl and be accompanied by gas evolution (CO₂); perform this step with caution.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product as necessary, typically via column chromatography or distillation.

Emergency Procedures

Immediate and correct response to an exposure or spill is vital.

First Aid Measures
  • General Advice: Move the victim out of the danger zone. Consult a physician and show them the Safety Data Sheet (SDS). [4]* Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention. [4]* Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. [4]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [4]* Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. [4]

Spill and Leak Response
  • Evacuate: Evacuate non-essential personnel from the area and ensure adequate ventilation. Remove all sources of ignition. [4]* Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains. [4]* Absorb: For small spills, contain the spillage and then collect it with a non-combustible absorbent material (e.g., sand, earth, vermiculite). Place the material in a suitable, closed container for disposal. [4]Do NOT use water.

  • PPE: Personnel cleaning the spill must wear full protective equipment, including respiratory protection. [4]

Waste Disposal

Chemical waste must be handled in accordance with all local, state, and federal regulations.

  • Product: Offer surplus and non-recyclable solutions to a licensed disposal company. This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber. [4]* Containers: Do not reuse empty containers. They should be triple-rinsed with a suitable solvent and disposed of as hazardous waste. [13]

References

  • Acyl Chlorides (A-Level). ChemistryStudent. [Link]

  • reaction between acyl chlorides and water - addition / elimination. Chemguide. [Link]

  • Western Carolina University Standard Operating Procedure for the use of Acetyl chloride. Western Carolina University. [Link]

  • Reactions of Acyl Chlorides with Water. Chemistry LibreTexts. [Link]

  • Explaining the reaction between acyl chlorides and water - addition / elimination. Chemguide. [Link]

  • Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. Aceto. [Link]

  • Addition & Elimination Reactions in Acyl Chlorides. Chemistry LibreTexts. [Link]

  • Safety Data Sheet: Acetyl chloride. Chemos GmbH&Co.KG. [Link]

  • This compound | CAS#:14065-32-8. Chemsrc. [Link]

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A Technical Guide to the Spectroscopic Characterization of Methyl 10-chloro-10-oxodecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Structure of a Bifunctional Long-Chain Ester

Methyl 10-chloro-10-oxodecanoate is a bifunctional molecule of significant interest as a chemical intermediate in the synthesis of more complex structures, including potential pharmaceutical agents and functionalized polymers.[1] Its linear C10 backbone is terminated by two distinct carbonyl functionalities: a methyl ester and a more reactive acyl chloride. This structural duality dictates its reactivity and necessitates a comprehensive analytical approach for unambiguous identification and quality control.

This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this compound are available through curated databases such as SpectraBase, this document will focus on the foundational principles and expected spectral features, offering a robust framework for researchers to interpret their own experimental data.[2]

Predicted Spectroscopic Data Summary

The following tables summarize the predicted key spectroscopic data points for this compound. These predictions are based on established principles of organic spectroscopy and data from analogous structures.

¹H NMR (Predicted) ¹³C NMR (Predicted) IR Spectroscopy (Predicted) Mass Spectrometry (Predicted)
Chemical Shift (ppm) Chemical Shift (ppm) Wavenumber (cm⁻¹) m/z (Mass-to-Charge Ratio)
3.67 (s, 3H, -OCH₃)~173 (Ester C=O)~1800 (Acyl Chloride C=O)234/236 ([M]⁺, Isotopic Pattern)
2.89 (t, 2H, -CH₂COCl)~172 (Acyl Chloride C=O)~1740 (Ester C=O)199 ([M-Cl]⁺)
2.30 (t, 2H, -CH₂COOCH₃)~51.5 (-OCH₃)1250-1000 (C-O Stretch)203 ([M-OCH₃]⁺)
1.71 (quint, 2H)~45 (-CH₂COCl)730-550 (C-Cl Stretch)74 (McLafferty Rearrangement)
1.63 (quint, 2H)~34 (-CH₂COOCH₃)
1.30 (m, 8H)24-30 (Aliphatic -CH₂-)

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Positional Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical, complementary information.

¹H NMR Spectroscopy: Probing the Proton Environments

The proton NMR spectrum will provide information on the number of distinct proton environments, their electronic surroundings, and the connectivity between adjacent carbons. The spectrum is predicted to show six distinct signals.

  • -OCH₃ (Methyl Ester Group): A sharp singlet, integrating to three protons, is expected around 3.67 ppm . This downfield shift is characteristic of methyl protons attached to an ester oxygen.

  • -CH₂COCl (Methylene alpha to Acyl Chloride): A triplet is predicted at approximately 2.89 ppm . The strong electron-withdrawing effect of the acyl chloride carbonyl and the chlorine atom deshields these protons significantly more than any other methylene group.

  • -CH₂COOCH₃ (Methylene alpha to Ester): A triplet appearing around 2.30 ppm is expected for the methylene group adjacent to the ester carbonyl. This is a typical chemical shift for protons in this position.[3]

  • Aliphatic Chain (-CH₂-): The remaining methylene groups of the long alkyl chain are expected to produce a series of overlapping multiplets and quintets between 1.30 and 1.71 ppm . The signals for the protons beta to the carbonyl groups will be at the more downfield end of this range.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will reveal each unique carbon atom in the molecule.

  • Carbonyl Carbons (C=O): Two distinct carbonyl signals are anticipated in the downfield region of the spectrum. The ester carbonyl is expected around 173 ppm , while the acyl chloride carbonyl should appear at a similar value, around 172 ppm .[4]

  • Methyl Ester Carbon (-OCH₃): A signal at approximately 51.5 ppm is characteristic of the methyl carbon of a methyl ester.

  • Alpha-Carbons (-CH₂-C=O): The carbon adjacent to the acyl chloride carbonyl (-CH₂COCl) is predicted to be the most downfield of the methylene carbons, around 45 ppm , due to the strong inductive effect of the chlorine. The carbon alpha to the ester carbonyl (-CH₂COOCH₃) will likely resonate around 34 ppm .

  • Aliphatic Carbons (-CH₂-): The internal methylene carbons of the decanoate chain will appear in the range of 24-30 ppm .

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0.0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard single-pulse sequence with a 30° pulse angle, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16-32 scans are sufficient.

  • ¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift axis to the TMS signal. For the ¹H spectrum, integrate the signals and analyze the multiplicities (singlet, triplet, etc.).

II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an essential technique for the rapid identification of functional groups. The spectrum of this compound will be dominated by the characteristic absorptions of its two carbonyl groups.

  • Acyl Chloride C=O Stretch: A very strong and sharp absorption band is predicted in the range of 1810-1775 cm⁻¹ . This high-frequency absorption is highly characteristic of the acyl chloride functional group.[5] The electronegativity of the chlorine atom attached to the carbonyl carbon shortens and strengthens the C=O bond, leading to a higher stretching frequency compared to other carbonyl compounds.[4]

  • Ester C=O Stretch: Another strong, sharp band is expected at a lower frequency, typically around 1735 cm⁻¹ , corresponding to the stretching vibration of the ester carbonyl group.[6]

  • C-O Stretch: The stretching vibrations of the C-O single bonds in the ester group will produce strong bands in the fingerprint region, between 1300 and 1000 cm⁻¹ .

  • C-Cl Stretch: The carbon-chlorine bond stretch is expected to appear in the lower frequency region of the spectrum, typically between 730 and 550 cm⁻¹ .[5]

  • C-H Stretch: Absorptions corresponding to the stretching of sp³ hybridized C-H bonds in the alkyl chain will be observed just below 3000 cm⁻¹, in the 2950-2850 cm⁻¹ region.

Experimental Protocol: IR Data Acquisition

  • Sample Preparation: As this compound is a liquid, the spectrum can be obtained by placing a thin film of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and correlate them to the specific functional groups present in the molecule.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound, Electron Ionization (EI) would be a common technique.

  • Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 234 , with a smaller peak at m/z 236 in an approximate 3:1 ratio. This isotopic pattern is the hallmark of a molecule containing one chlorine atom.

  • Key Fragmentation Pathways:

    • Loss of Chlorine ([M-Cl]⁺): A significant fragment at m/z 199 would result from the loss of the chlorine radical.

    • Loss of Methoxy Group ([M-OCH₃]⁺): Cleavage of the methoxy group from the ester would lead to a fragment at m/z 203 .

    • McLafferty Rearrangement: A characteristic fragmentation for long-chain esters is the McLafferty rearrangement, which would produce a prominent ion at m/z 74 . This fragment corresponds to [CH₃OC(OH)=CH₂]⁺.

    • Alkyl Chain Fragmentation: A series of peaks separated by 14 mass units (corresponding to -CH₂- groups) will be observed due to the fragmentation of the aliphatic backbone.

Experimental Protocol: Mass Spectrometry Data Acquisition

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, through a Gas Chromatography (GC) system for separation from any impurities.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments and a library-searchable spectrum.

  • Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions, which are then used to confirm the structure of the molecule.

Logical Relationships in Spectroscopic Analysis

The different spectroscopic techniques provide interconnected pieces of information that, when combined, allow for the unambiguous structural elucidation of this compound.

G cluster_NMR NMR Spectroscopy cluster_Vibrational Vibrational Spectroscopy cluster_MS Mass Spectrometry cluster_Data Structural Information H_NMR ¹H NMR Connectivity C-H Framework & Connectivity H_NMR->Connectivity Proton Environments & Coupling C_NMR ¹³C NMR C_NMR->Connectivity Carbon Skeleton IR IR Spectroscopy Functional_Groups Functional Groups (Ester, Acyl Chloride) IR->Functional_Groups Vibrational Modes (C=O, C-Cl) MS Mass Spectrometry MS->Connectivity Fragmentation Pattern Mol_Weight Molecular Weight & Formula MS->Mol_Weight Molecular Ion & Isotopic Pattern Structure This compound Connectivity->Structure Mol_Weight->Structure Functional_groups Functional_groups Functional_groups->Structure

Caption: Interconnectivity of spectroscopic data for structural elucidation.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the characterization of this compound. ¹H and ¹³C NMR establish the carbon-hydrogen framework and the precise location of the functional groups. IR spectroscopy offers rapid confirmation of the ester and acyl chloride carbonyls, while mass spectrometry confirms the molecular weight and provides further structural evidence through predictable fragmentation patterns. This guide serves as a foundational resource for researchers, enabling them to confidently acquire, interpret, and validate the spectroscopic data for this important chemical intermediate.

References

  • ChemistryScribe. (n.d.). Infrared Spectra of Acid Chlorides. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]

  • AIP Publishing. (2018). Qualitative Analysis of Methyl Ester by Using Gas Chromatography Tandem Mass Spectrometry Detector Through Its Fragmentation and. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR Chart. Retrieved from [Link]

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Unlocking the Therapeutic Potential of Methyl 10-chloro-10-oxodecanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course into Unexplored Territory

In the vast landscape of chemical compounds with therapeutic potential, many remain in the shadows, their biological activities uncharted. Methyl 10-chloro-10-oxodecanoate, a bifunctional molecule featuring a methyl ester and a reactive acyl chloride group, is one such compound. While direct biological data is scarce, its structural relationship to fatty acid methyl esters (FAMEs) and the inherent reactivity of its acyl chloride moiety suggest a compelling profile for investigation. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework to explore the potential antimicrobial, anticancer, and anti-inflammatory activities of this compound. By synthesizing established knowledge on related compounds with detailed, actionable experimental protocols, this guide aims to illuminate the path for discovering the latent therapeutic value of this intriguing molecule.

Compound Profile: Physicochemical Properties and Structural Alerts

This compound (CAS 14065-32-8) is the monomethyl ester of sebacoyl chloride, with the linear formula ClCO(CH₂)₈CO₂CH₃. Its molecular formula is C₁₁H₁₉ClO₃, and it has a molecular weight of 234.72 g/mol [1][2].

PropertyValueSource
Appearance Colorless liquid[1]
Boiling Point 159-160 °C at 10 hPa[1]
Density 1.052 g/cm³ at 25 °C[1]
Refractive Index n20/D 1.453

The key structural features of this compound are the C10 fatty acid backbone, a methyl ester at one terminus, and a highly reactive acyl chloride at the other[3]. The acyl chloride group is a strong electrophile, making the molecule susceptible to nucleophilic attack[4][5][6][7][8]. This high reactivity suggests that the compound is likely to be unstable in aqueous environments, hydrolyzing to the corresponding carboxylic acid and hydrochloric acid[4][5][6][8]. This inherent reactivity is a double-edged sword: it could be the basis for potent biological activity through covalent modification of biological targets, but it also presents challenges for handling and experimental design.

Hypothesized Biological Activities: An Evidence-Based Exploration

Antimicrobial Potential: A Legacy of Fatty Acid Derivatives

Fatty acids and their derivatives have long been recognized for their antimicrobial properties[9][10][11][12]. The antimicrobial efficacy of these molecules is often dependent on their chain length, with medium-chain fatty acids (C8-C12) exhibiting significant activity, particularly against Gram-positive bacteria[9][10][11][12]. This compound, with its C10 backbone, falls squarely within this active range. The presence of the methyl ester group may modulate this activity, as esterification can sometimes reduce antimicrobial potency[9]. However, the highly reactive acyl chloride could counteract this by covalently modifying key bacterial proteins or disrupting cell membrane integrity, a known mechanism of action for some antimicrobial lipids[12].

Anticancer Activity: Targeting Proliferative Pathways

A growing body of evidence supports the anticancer potential of fatty acid derivatives[13][14][15][16]. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines[13][17]. The mechanisms are diverse and can involve the modulation of cell signaling pathways and direct cytotoxic effects[13][15][17]. The electrophilic nature of the acyl chloride in this compound makes it a candidate for covalently inhibiting enzymes crucial for cancer cell survival and proliferation. Furthermore, some fatty acid derivatives have been shown to have selective toxicity towards cancer cells over normal cells[16].

Anti-inflammatory Effects: Modulating the Immune Response

Fatty acids and their derivatives are key players in the regulation of inflammation[18][19][20][21][22]. While some fatty acids can be pro-inflammatory, others, particularly certain unsaturated fatty acids, exert potent anti-inflammatory effects[18]. These effects are often mediated through the activation of nuclear receptors like PPARs or cell surface receptors such as GPR120, leading to the downregulation of pro-inflammatory signaling pathways like NF-κB[18]. The C10 backbone of this compound could allow it to interact with these lipid-sensing pathways. The acyl chloride's reactivity could also lead to the irreversible inhibition of key inflammatory enzymes.

Experimental Protocols: A Roadmap for Investigation

To systematically evaluate the hypothesized biological activities of this compound, a series of well-defined experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key assays.

Workflow for Assessing Antimicrobial Activity

The antimicrobial potential of this compound can be determined using standard microbiological assays.

Antimicrobial_Workflow cluster_prep Preparation cluster_testing Antimicrobial Testing cluster_analysis Data Analysis A Synthesize or Procure This compound B Prepare Stock Solution in Anhydrous Solvent (e.g., DMSO) A->B C Broth Microdilution Assay (Determine MIC) B->C D Disk Diffusion Assay (Zone of Inhibition) B->D E Time-Kill Assay C->E F Determine MIC Values C->F G Measure Zone Diameters D->G H Plot Time-Kill Curves E->H

Caption: Workflow for evaluating antimicrobial activity.

Detailed Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Bacterial Strain Preparation: Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into 5 mL of appropriate broth (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C with shaking.

  • Inoculum Standardization: Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Compound Preparation: Prepare a stock solution of this compound in anhydrous DMSO. Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for Assessing Anticancer Activity

The cytotoxic and anti-proliferative effects of this compound on cancer cells can be evaluated using cell-based assays.

Anticancer_Workflow cluster_prep Preparation cluster_testing Cytotoxicity & Proliferation Assays cluster_analysis Data Analysis A Culture Cancer Cell Lines (e.g., MCF-7, A549) C MTT or WST-1 Assay (Determine IC50) A->C D Apoptosis Assay (Annexin V/PI Staining) A->D E Cell Cycle Analysis (Flow Cytometry) A->E B Prepare Stock Solution of Compound B->C B->D B->E F Calculate IC50 Values C->F G Quantify Apoptotic Cells D->G H Analyze Cell Cycle Distribution E->H

Caption: Workflow for evaluating anticancer activity.

Detailed Protocol: MTT Assay for Cell Viability (IC₅₀ Determination)

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (prepared in anhydrous DMSO and diluted in culture medium) for 24, 48, or 72 hours. Include vehicle-treated (DMSO) and untreated controls.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Workflow for Assessing Anti-inflammatory Activity

The anti-inflammatory properties of this compound can be investigated using in vitro models of inflammation.

AntiInflammatory_Workflow cluster_prep Cell Culture & Stimulation cluster_assays Inflammatory Marker Assays cluster_analysis Data Analysis & Interpretation A Culture Macrophages (e.g., RAW 264.7) B Pre-treat with Compound A->B C Stimulate with LPS B->C D Nitric Oxide (NO) Assay (Griess Reagent) C->D E Cytokine Measurement (ELISA) (e.g., TNF-α, IL-6) C->E F Western Blot for NF-κB Pathway Proteins C->F G Quantify NO Production D->G H Determine Cytokine Levels E->H I Analyze Protein Expression F->I

Caption: Workflow for evaluating anti-inflammatory activity.

Detailed Protocol: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophages in a 96-well plate until they reach 80-90% confluency.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include untreated and LPS-only controls.

  • Griess Assay: Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • NO Quantification: Determine the nitrite concentration (a stable product of NO) by comparing the absorbance to a sodium nitrite standard curve.

Potential Mechanisms of Action and Future Directions

The reactivity of the acyl chloride group is a critical factor to consider when elucidating the mechanism of action of this compound. It is plausible that the compound acts as a covalent inhibitor, forming stable bonds with nucleophilic residues (e.g., cysteine, serine, lysine) in the active sites of target enzymes.

Hypothetical Signaling Pathway Modulation

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Compound Methyl 10-chloro- 10-oxodecanoate Compound->IKK Covalent Inhibition? Compound->NFkB Covalent Inhibition?

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Future research should focus on identifying the specific molecular targets of this compound. This can be achieved through techniques such as activity-based protein profiling (ABPP) and mass spectrometry-based proteomics to identify covalently modified proteins. Additionally, structure-activity relationship (SAR) studies, by synthesizing and testing analogs with modified chain lengths and different reactive groups, will be crucial for optimizing its potential therapeutic effects and mitigating off-target toxicities.

Conclusion

This compound represents a compelling, yet understudied, chemical entity. Its structural similarity to biologically active fatty acid methyl esters, combined with the unique reactivity of its acyl chloride group, positions it as a promising candidate for antimicrobial, anticancer, and anti-inflammatory drug discovery. The experimental frameworks provided in this guide offer a clear and logical path for researchers to systematically investigate its therapeutic potential. Through rigorous scientific inquiry, the secrets held within this molecule may be unlocked, potentially leading to the development of novel therapeutics for a range of human diseases.

References

  • Kabara, J. J., et al. (1972). Fatty acids and derivatives as antimicrobial agents. Antimicrobial Agents and Chemotherapy, 2(1), 23-28. [Link]

  • Zhang, Y., et al. (2022). Influence of Fatty Acid Modification on the Anticancer Activity of the Antimicrobial Peptide Figainin 1. ACS Omega. [Link]

  • Zheng, C. J., et al. (2005). Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus. Journal of Applied Microbiology. [Link]

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Methyl 10-chloro-10-oxodecanoate: A Bifunctional Building Block for Chemical Synthesis and Biological Exploration

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 10-chloro-10-oxodecanoate, with the CAS number 14065-32-8, is a versatile bifunctional organic molecule that holds significant promise for a range of applications in chemical synthesis and as a probe in chemical biology.[1][2] Its structure, featuring a terminal acyl chloride and a methyl ester separated by a flexible nine-carbon aliphatic chain, allows for orthogonal reactivity, making it a valuable intermediate for the synthesis of complex molecules, polymers, and potentially biologically active compounds. This guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and potential applications of this compound, with a focus on the underlying chemical principles and practical experimental considerations.

Physicochemical Properties and Safety Information

This compound is a colorless to pale yellow liquid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₁H₁₉ClO₃
Molecular Weight 234.72 g/mol
CAS Number 14065-32-8
Appearance Colorless to pale yellow liquid[1]
Boiling Point 159-160 °C at 9-10 hPa[1]
Density 1.052 g/mL at 25 °C[1]
Flash Point 102.4 °C[1]

Safety Considerations: this compound is classified as a corrosive substance.[1] As an acyl chloride, it is expected to be highly reactive and moisture-sensitive, hydrolyzing to the corresponding carboxylic acid and hydrochloric acid. Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from sebacic acid, a readily available dicarboxylic acid.

  • Monesterification of Sebacic Acid: The first step involves the selective monomethyl esterification of sebacic acid to produce monomethyl sebacate (10-methoxy-10-oxodecanoic acid). This can be accomplished by reacting sebacic acid with methanol under controlled conditions to favor the formation of the monoester over the diester.[3] Factors such as the molar ratio of reactants and reaction time are crucial for maximizing the yield of the desired product.[3]

  • Conversion to the Acyl Chloride: The resulting monomethyl sebacate is then converted to this compound by treatment with a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[4] These reagents are effective because they form gaseous byproducts (SO₂, HCl, CO, CO₂) that can be easily removed from the reaction mixture, driving the reaction to completion.[4][5]

Synthesis Sebacic_Acid Sebacic Acid Monomethyl_Sebacate Monomethyl Sebacate Sebacic_Acid->Monomethyl_Sebacate Methanol (CH₃OH) Target_Molecule This compound Monomethyl_Sebacate->Target_Molecule Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol: Synthesis from Monomethyl Sebacate

Materials:

  • Monomethyl sebacate

  • Thionyl chloride (or oxalyl chloride)

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Apparatus for reactions under anhydrous conditions (e.g., oven-dried glassware, nitrogen/argon atmosphere)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve monomethyl sebacate in anhydrous DCM.

  • Slowly add a slight excess (typically 1.1 to 1.5 equivalents) of thionyl chloride to the stirred solution at room temperature. The addition should be done carefully as the reaction can be exothermic and produce HCl gas.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 1-3 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal of volatile impurities, the crude product can be co-evaporated with an anhydrous solvent like toluene.

  • The resulting crude this compound can be purified by vacuum distillation to yield the pure product.

Chemical Reactivity and Mechanistic Insights

The bifunctional nature of this compound allows for a diverse range of chemical transformations. The acyl chloride and methyl ester groups exhibit distinct reactivities, enabling selective modifications at either end of the molecule.

Reactions of the Acyl Chloride Group

The acyl chloride is the more reactive functional group and readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.[6][7] These reactions typically proceed via an addition-elimination mechanism.[8]

  • Hydrolysis: Reacts readily with water to form monomethyl sebacate and HCl. This highlights the need for anhydrous conditions during its handling and storage.

  • Alcoholysis/Phenolysis: Reacts with alcohols or phenols to form the corresponding diesters.

  • Aminolysis: Reacts with ammonia, primary, or secondary amines to yield amides. This reaction is often used in the synthesis of polymers and other complex organic molecules.

  • Friedel-Crafts Acylation: This is a powerful carbon-carbon bond-forming reaction where the acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) to form an aryl ketone.[9][10][11] The electrophilicity of the acyl chloride is enhanced by the Lewis acid, which coordinates to the chlorine atom, facilitating the formation of a highly electrophilic acylium ion intermediate. Studies on the Friedel-Crafts acylation with long-chain acyl chlorides have shown that the reaction proceeds efficiently, with the chain length of the acylating agent influencing the reaction rate.[3]

Friedel_Crafts Acyl_Chloride R-COCl Acylium_Ion [R-C≡O]⁺ AlCl₄⁻ Acyl_Chloride->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Aromatic Ar-H Intermediate Wheland Intermediate Aromatic->Intermediate + [R-C≡O]⁺ Product Ar-CO-R Intermediate->Product - H⁺

Caption: General mechanism of Friedel-Crafts acylation.

Reactions of the Methyl Ester Group

The methyl ester is less reactive than the acyl chloride and typically requires more forcing conditions for its transformation. This differential reactivity allows for the selective manipulation of the acyl chloride group while leaving the ester intact.

  • Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

  • Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can lead to the exchange of the methyl group for a different alkyl group.

  • Aminolysis: Reaction with amines to form amides, although this generally requires higher temperatures or catalysts compared to the reaction with the acyl chloride.

  • Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Applications of this compound

The unique bifunctional nature of this compound makes it a valuable tool in several areas of chemical science.

Intermediate in Organic Synthesis

Its primary application is as a versatile building block for the synthesis of more complex molecules. The orthogonal reactivity of its two functional groups allows for sequential modifications, enabling the construction of intricate molecular architectures. A notable example is its use in the preparation of photoaffinity labeling reagents.

Monomer for Polymer Synthesis

This compound can serve as a monomer in the synthesis of polyesters and polyamides. The acyl chloride end can react with diols or diamines in polycondensation reactions to form the polymer backbone, while the methyl ester group can be either retained to modify the polymer's properties or subsequently hydrolyzed to provide sites for further functionalization.

Potential in Chemical Biology and Drug Discovery

There is evidence suggesting that long-chain acylating agents can act as enzyme inhibitors.[1]

  • Peptidase Inhibition: Acyl chlorides can act as irreversible inhibitors of peptidases by acylating nucleophilic residues (such as serine, threonine, or cysteine) in the enzyme's active site. While direct studies on this compound are limited, related long-chain acyl-coenzyme A esters have been shown to inhibit proline endopeptidase.[10] The long aliphatic chain of this compound could facilitate its interaction with hydrophobic pockets in the active sites of certain peptidases.

  • Lipolytic Activity: The term "lipolytic effect" suggests an interaction with lipases.[1] Lipases are enzymes that hydrolyze esters. It is conceivable that this compound could act as a substrate or an inhibitor for certain lipases. The long hydrocarbon chain could mimic natural lipid substrates, allowing the molecule to enter the active site. The reactive acyl chloride could then covalently modify the enzyme, leading to irreversible inhibition. Studies have shown that the activity of lipases is influenced by the lipophilicity of their substrates.

Enzyme_Inhibition Enzyme Enzyme (with active site nucleophile, e.g., Ser-OH) Complex Enzyme-Inhibitor Complex Enzyme->Complex Binding Inhibitor This compound Inhibitor->Complex Inactive_Enzyme Covalently Modified (Inactive) Enzyme Complex->Inactive_Enzyme Acylation of active site

Caption: Proposed mechanism of irreversible enzyme inhibition.

Conclusion

This compound is a highly valuable and versatile bifunctional molecule. Its straightforward synthesis from sebacic acid, coupled with the orthogonal reactivity of its acyl chloride and methyl ester functionalities, makes it an attractive building block for organic synthesis and polymer chemistry. Furthermore, its potential as an enzyme inhibitor opens up avenues for its use as a tool in chemical biology and for the development of novel therapeutic agents. As research continues to uncover new applications for this interesting molecule, its importance in the field of chemical science is likely to grow.

References

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Methodological & Application

Application Notes and Protocols for Methyl 10-chloro-10-oxodecanoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Synthetic Potential of a Heterobifunctional Building Block

Methyl 10-chloro-10-oxodecanoate (CAS 14065-32-8), also known by synonyms such as Methyl sebacoyl chloride and 9-(chloroformyl)nonanoic acid methyl ester, is a versatile heterobifunctional molecule poised for a significant role in advanced organic synthesis.[1] Its structure, featuring a reactive acyl chloride at one terminus and a more stable methyl ester at the other, separated by a flexible eight-carbon aliphatic chain, allows for selective and sequential chemical transformations. This unique architecture makes it an invaluable tool for the construction of complex molecules, polymers, and functionalized surfaces.

The acyl chloride moiety provides a highly electrophilic center, susceptible to nucleophilic attack by a wide range of functional groups, including amines, alcohols, and arenes. This reactivity facilitates the formation of amides, esters, and ketones under relatively mild conditions. Conversely, the methyl ester offers a site for transformations such as hydrolysis, transesterification, or reduction, often requiring more forcing conditions than the reactions of the acyl chloride. This differential reactivity is the cornerstone of its utility, enabling chemists to build molecular complexity in a controlled, stepwise manner.

These application notes will provide an in-depth exploration of the synthetic applications of this compound, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its safe and effective use in the laboratory.

PropertyValue
Molecular Formula C₁₁H₁₉ClO₃
Molecular Weight 234.72 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 159-160 °C at 9 mmHg
Density 1.052 g/mL at 25 °C

Handling and Storage: As an acyl chloride, this compound is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon). It is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry, and well-ventilated area away from water and other nucleophiles.

Application I: Synthesis of Photoreactive Probes for Chemical Biology

The ability to introduce a photoreactive group and a linker arm into a molecule is a powerful strategy in chemical biology for identifying protein-protein interactions. This compound serves as an excellent scaffold for this purpose, as demonstrated in the synthesis of a diazirine-containing fatty acid derivative.

Mechanistic Rationale

The synthesis leverages a Friedel-Crafts acylation reaction. The acyl chloride of this compound reacts with an aromatic ring, in this case, a methoxy-substituted phenyl diazirine, in the presence of a Lewis acid catalyst like titanium tetrachloride. The reaction proceeds via the formation of a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution on the electron-rich aromatic ring.

Caption: Workflow for Friedel-Crafts acylation using this compound.

Experimental Protocol: Synthesis of Methyl 10-[2-methoxy-4-(3-trifluoromethyl-3H-diazirin-3-yl)phenyl]-10-oxodecanoate

This protocol is adapted from a published procedure for the synthesis of a photoreactive fatty acid derivative.

Materials:

  • This compound

  • 3-(3-Methoxyphenyl)-3-trifluoromethyl-3H-diazirine

  • Titanium tetrachloride (TiCl₄)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add titanium tetrachloride (1.5 eq) to the stirred solution. The mixture will likely turn yellow.

  • To this mixture, add a solution of 3-(3-Methoxyphenyl)-3-trifluoromethyl-3H-diazirine (0.65 eq) in anhydrous DCM dropwise over 10 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired product.

Application II: Derivatization of Bioactive Molecules for Structure-Activity Relationship Studies

The functionalization of known bioactive molecules is a common strategy in drug discovery to probe structure-activity relationships (SAR) and to develop fluorescent probes for biological assays. This compound can be used to append a lipophilic linker to a molecule of interest, such as the necroptosis inhibitor, Necrostatin-3.

Plausible Synthetic Strategy

Based on the known structure of Necrostatin-3 analogs, which contain a secondary amine, a plausible synthetic route involves the acylation of this amine with this compound. This reaction would form a stable amide bond, tethering the decanoate chain to the Necrostatin-3 scaffold. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to neutralize the HCl generated during the reaction.

Amide_Formation cluster_reactants Reactants MCO This compound Product Necrostatin-3 Derivative MCO->Product Nec3 Necrostatin-3 Analog (with secondary amine) Nec3->Product Base Triethylamine (Et₃N) Base->Product HCl Scavenger Solvent Anhydrous DCM Solvent->MCO Solvent->Nec3

Caption: Proposed workflow for the synthesis of a Necrostatin-3 derivative.

Representative Protocol: Amide Coupling with a Secondary Amine

This is a general protocol for the acylation of a secondary amine with an acyl chloride, which can be adapted for the derivatization of amine-containing bioactive molecules.

Materials:

  • This compound

  • Amine-containing substrate (e.g., a Necrostatin-3 analog)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the amine-containing substrate (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization as appropriate.

Application III: Synthesis of Functional Polymers

The bifunctional nature of this compound makes it a suitable monomer for the synthesis of polyesters and polyamides with pendant or terminal ester functionalities. These ester groups can be further modified post-polymerization to introduce other chemical moieties. A classic example is the interfacial polymerization to form a polyamide, analogous to the synthesis of Nylon.

Interfacial Polymerization Principle

Interfacial polymerization occurs at the interface of two immiscible liquids. In this case, a solution of a diamine in an aqueous base is carefully layered with a solution of this compound in an organic solvent. The polymerization reaction is rapid and occurs at the interface, forming a film of the polyamide. The base in the aqueous layer serves to neutralize the HCl produced during the reaction.

Caption: Schematic of interfacial polymerization to form a polyamide.

Experimental Protocol: Interfacial Polymerization to a Polyamide

This protocol describes the synthesis of a polyamide with terminal methyl ester groups via interfacial polymerization.

Materials:

  • This compound

  • Hexamethylenediamine

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Distilled water

Procedure:

  • Aqueous Phase: In a beaker, prepare a solution by dissolving hexamethylenediamine (1.0 eq) and sodium hydroxide (2.0 eq) in distilled water.

  • Organic Phase: In a separate beaker, dissolve this compound (1.0 eq) in DCM.

  • Polymerization: Carefully and slowly pour the organic phase down the side of the beaker containing the aqueous phase to form two distinct layers.

  • A polymer film will form at the interface of the two layers.

  • Using forceps, gently grasp the center of the polymer film and pull it upwards out of the beaker. A continuous strand of the polyamide can be drawn.

  • Wash the resulting polymer strand thoroughly with water and then with ethanol to remove any unreacted monomers and salts.

  • Allow the polymer to air dry.

References

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reaction of Methyl 10-chloro-10-oxodecanoate with amines

Author: BenchChem Technical Support Team. Date: January 2026

Here is the detailed Application Note and Protocol on the .

Application Note & Protocol

Topic: Selective Amidation of Methyl 10-chloro-10-oxodecanoate: Synthesis of Bifunctional Long-Chain Amide-Esters

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Bifunctional Scaffolds

In the landscape of modern drug discovery and materials science, molecules possessing orthogonal reactivity are of paramount importance. This compound is one such valuable building block, featuring a stable methyl ester at one terminus and a highly reactive acyl chloride at the other. This structural dichotomy allows for selective functionalization, making it an ideal scaffold for synthesizing long-chain aliphatic compounds with distinct chemical handles.

The reaction of the acyl chloride moiety with primary or secondary amines is a robust and highly efficient transformation that proceeds via nucleophilic acyl substitution.[1][2] This reaction, often conducted under Schotten-Baumann conditions, yields a stable amide bond while preserving the ester functionality for subsequent chemical modifications.[1] The resulting amide-ester products are valuable intermediates for a range of applications, including:

  • Drug Development: As linkers in Antibody-Drug Conjugates (ADCs) or PROTACs, where the long aliphatic chain can modulate solubility and cell permeability.

  • Polymer Chemistry: As monomers for the synthesis of specialty polyamides and polyesters with tailored properties.[3]

  • Biochemical Probes: For creating lipidic probes to study protein-lipid interactions or cellular signaling pathways. Bioactive fatty acid amides are known lipid bioregulators.[4]

This document provides a comprehensive guide to the reaction of this compound with various amines, detailing the underlying mechanism, step-by-step experimental protocols, and critical insights for successful synthesis.

Reaction Mechanism: Nucleophilic Acyl Substitution

The conversion of an acyl chloride to an amide with an amine is a classic example of a nucleophilic addition-elimination reaction.[5][6] The high reactivity of the acyl chloride is driven by the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom, which render the carbonyl carbon highly electrophilic.[6]

The mechanism unfolds in three key stages:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond and forms a negatively charged tetrahedral intermediate.[5][7]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The C=O double bond is reformed, leading to the expulsion of the chloride ion, which is an excellent leaving group.[5]

  • Deprotonation: A base, which can be a second equivalent of the amine reactant or a non-nucleophilic base like triethylamine (TEA) or pyridine, removes a proton from the now positively charged nitrogen atom. This neutralization step generates the final, stable amide product and a hydrochloride salt byproduct.[1][7]

G cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products RCOCl This compound Intermediate [R-C(O⁻)(Cl)(NH₂⁺R')] RCOCl->Intermediate 1. Nucleophilic Attack Amine R'-NH₂ (Amine) Amine->Intermediate Amide Methyl 10-(alkylamino)-10-oxodecanoate (Amide) Intermediate->Amide 2. Elimination of Cl⁻ 3. Deprotonation HCl_Base Base-HCl Salt

Caption: Nucleophilic Acyl Substitution Mechanism.

Experimental Protocols

Safety First: Acyl chlorides are corrosive, lachrymatory, and react violently with water.[8][9] Always handle this compound in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10] Amines can be corrosive, toxic, and flammable. Consult the Safety Data Sheet (SDS) for all reagents before use. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.

Protocol 1: Synthesis of Methyl 10-(hexylamino)-10-oxodecanoate

This protocol details the reaction with a primary aliphatic amine.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
This compoundC₁₁H₁₉ClO₃234.725.01.0
HexylamineC₆H₁₅N101.195.51.1
Triethylamine (TEA)(C₂H₅)₃N101.196.01.2
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9325 mL-
1 M Hydrochloric Acid (HCl)HCl-~20 mL-
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃-~20 mL-
Brine (Saturated NaCl)NaCl-~20 mL-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄-~2 g-

Step-by-Step Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add hexylamine (5.5 mmol, 1.1 eq) and anhydrous dichloromethane (DCM, 25 mL).

  • Inert Atmosphere: Seal the flask with a septum and flush with nitrogen gas.

  • Addition of Base: Add triethylamine (6.0 mmol, 1.2 eq) to the solution via syringe. Cool the flask to 0 °C in an ice-water bath.

  • Acyl Chloride Addition: Prepare a solution of this compound (5.0 mmol, 1.0 eq) in 5 mL of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes using a syringe pump to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting acyl chloride spot has been completely consumed.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove excess amine and TEA, followed by saturated NaHCO₃ solution (1 x 20 mL), and finally brine (1 x 20 mL).[5]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Synthesis of Methyl 10-oxo-10-(piperidin-1-yl)decanoate

This protocol demonstrates the reaction with a secondary cyclic amine.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
This compoundC₁₁H₁₉ClO₃234.725.01.0
PiperidineC₅H₁₁N85.1510.02.0
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9325 mL-
Deionized WaterH₂O-~20 mL-
Brine (Saturated NaCl)NaCl-~20 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄-~2 g-

Step-by-Step Procedure:

  • Reaction Setup: In this variation, an excess of the amine reactant serves as the base.[11] To a dry 100 mL round-bottom flask, add piperidine (10.0 mmol, 2.0 eq) and anhydrous DCM (25 mL). Cool the solution to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add a solution of this compound (5.0 mmol, 1.0 eq) in 5 mL of anhydrous DCM to the stirred piperidine solution. A white precipitate (piperidinium hydrochloride) will form immediately.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Monitoring: Check for completion using TLC.

  • Workup: Quench the reaction by adding 20 mL of water and transfer the mixture to a separatory funnel. Separate the layers.

  • Extraction & Washing: Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers and wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: The crude product can often be purified by removing the volatile piperidinium salt under high vacuum or by flash chromatography if necessary.

General Experimental Workflow & Data

The overall process from starting materials to the final characterized product follows a logical sequence.

Workflow start Start reagents Prepare Amine & Base in Anhydrous Solvent start->reagents setup Cool to 0°C under N₂ reagents->setup addition Dropwise Addition of This compound setup->addition reaction Stir at Room Temperature addition->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Acid/Base Washes) monitoring->workup Reaction Complete purification Dry, Concentrate & Purify (Chromatography) workup->purification characterization Characterize Product (NMR, IR, MS) purification->characterization product Pure Amide-Ester characterization->product

Caption: General workflow for the amidation reaction.

Comparative Reaction Data:

The choice of amine and reaction conditions can influence the outcome. The following table summarizes expected results for various amine substrates.

Amine SubstrateTypeBase (eq)Reaction Time (h)Typical Yield (%)Notes
BenzylaminePrimaryTEA (1.2)290-95Clean reaction, easy purification.
AnilinePrimaryPyridine (1.5)4-675-85Less nucleophilic; may require gentle heating.
PiperidineSecondaryPiperidine (2.0)1.5>95Very fast and clean reaction.
DiethylamineSecondaryTEA (1.2)288-93Standard conditions, straightforward workup.
tert-ButylaminePrimaryTEA (1.2)24-48<10Highly sterically hindered, very slow reaction.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Hydrolysis of acyl chloride due to moisture. 2. Amine is not nucleophilic enough. 3. Steric hindrance.1. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under a strict inert atmosphere. 2. Use a catalyst like DMAP (4-dimethylaminopyridine) or gently heat the reaction. 3. Increase reaction time and/or temperature.
Multiple Products (TLC) 1. Formation of di-acylated amine (if primary amine is used and base is limiting). 2. Hydrolysis of the ester group.1. Ensure at least 2 equivalents of base (or excess amine) are used with primary amines. 2. Avoid strongly acidic or basic conditions during workup, especially at elevated temperatures.
Difficult Purification Product is co-eluting with starting amine or base salt.Perform a thorough aqueous workup. An acidic wash (e.g., 1M HCl or NH₄Cl) is crucial for removing basic impurities before chromatography.

References

  • Amide Synthesis - Fisher Scientific. Link

  • Shi, M., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M . Organic Process Research & Development. Link

  • Pace, V., et al. (2021). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene . Green Chemistry. Link

  • Kotha, S., et al. (2019). An improved method of amide synthesis using acyl chlorides . Request PDF on ResearchGate. Link

  • Application Notes and Protocols: Decanoyl Chloride in Amide Synthesis for Research and Drug Development - Benchchem. Link

  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection - BOC Sciences (2024).

  • Mastering Organic Synthesis with Decanoyl Chloride: A Manufacturer's Perspective . Link

  • The Chemistry of Decanoyl Chloride: Synthesis Routes and Reactivity Explained . Link

  • Acetyl chloride - SAFETY DATA SHEET - Fisher Scientific (2010). Link

  • Decanoyl chloride - Drosophilia Population Genomics Project. Link

  • Synthesis and characterization of long‐chain (C20 ~ C48) fatty acid amides (FAAms) from soybean oil and alkyl amines for phase change material applications - ResearchGate. Link

  • ICSC 0210 - ACETYL CHLORIDE - Inchem.org. Link

  • Synthesis and Application in the Polycondensation of Long-Chain Aliphatic Dicarboxylic Acids - ResearchGate. Link

  • Reactions of Amines - Course Hero. Link

  • Long-chain alkylamide-derived oil gels: mixing induced onset of thixotropy and application in sustained drug release - New Journal of Chemistry (RSC Publishing). Link

  • Decanoyl chloride (Decanoic acid chloride) - MedChemExpress. Link

  • New Bis-Chalcon Long-Chain Alkyl Amide Derivatives Synthesized Via Direct Reaction - ResearchGate. Link

  • Enamines - Master Organic Chemistry. Link

  • Acyl Chlorides (A-Level) - ChemistryStudent. Link

  • Acid Chlorides and Chloroformates - Safety and Handling - BASF. Link

  • Reactions of Aldehydes and Ketones with Amines - Chemistry LibreTexts. Link

  • reaction between acyl chlorides and amines - addition / elimination - Chemguide. Link

  • Bioactive amides of fatty acids - PubMed. Link

  • Synthesis of secondary and tertiary amines - Organic Chemistry Portal. Link

  • Reactions of Amines - Chemistry LibreTexts. Link

Sources

Application Notes & Protocols for Acylation Reactions Using Methyl 10-chloro-10-oxodecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 10-chloro-10-oxodecanoate, also known as Methyl sebacoyl chloride, is a versatile bifunctional reagent widely utilized in organic synthesis.[1][2] Its structure incorporates a highly reactive acyl chloride moiety for nucleophilic acyl substitution and a stable methyl ester group, making it an ideal building block for introducing a C10 spacer into molecules. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in key acylation reactions. We will explore the underlying chemical principles and provide detailed, field-proven protocols for the acylation of amines (amide synthesis), alcohols (ester synthesis), and aromatic compounds (Friedel-Crafts acylation).

Reagent Profile and Safety

This compound is a valuable synthetic intermediate, but its reactivity necessitates careful handling.[1]

1.1. Physical and Chemical Properties

PropertyValueReference
CAS Number 14065-32-8[1][2][3]
Molecular Formula C₁₁H₁₉ClO₃[1][2][3]
Molecular Weight 234.72 g/mol [1][2][3]
Appearance Colorless Liquid[3][4]
Boiling Point 159-160 °C at 9 mmHg[2]
Density 1.052 g/mL at 25 °C[2]
Synonyms Methyl sebacoyl chloride, 10-Oxo-10-chlorodecanoic acid methyl ester[1][2]

1.2. Safety and Handling

Acyl chlorides are corrosive and moisture-sensitive reagents.[5][6]

  • Handling: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[3][5]

  • Reactivity: The reagent reacts exothermically with water and other protic solvents, releasing corrosive hydrogen chloride (HCl) gas. All glassware must be thoroughly dried before use, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company. Do not pour into drains.[3]

Core Principles of Acylation

The utility of this compound stems from the high electrophilicity of the acyl chloride's carbonyl carbon. This facilitates reactions with a wide range of nucleophiles through a mechanism known as nucleophilic acyl substitution.

2.1. General Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a two-step addition-elimination pathway. First, the nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. Subsequently, the carbonyl double bond reforms, and the chloride ion is eliminated as a good leaving group.[7]

Caption: General mechanism for nucleophilic acyl substitution.

2.2. The Role of a Base

The reaction generates one equivalent of HCl. This acidic byproduct can protonate the nucleophile (especially amines), rendering it non-nucleophilic and halting the reaction.[8][9] Therefore, a base is almost always added to neutralize the HCl and drive the reaction to completion.[9] The choice of base depends on the specific reaction conditions.

Protocol 1: Acylation of Amines (N-Acylation)

The reaction of this compound with primary or secondary amines is a robust method for forming amides. The Schotten-Baumann reaction conditions, which utilize an aqueous base in a biphasic system, are particularly effective.[10][11][12]

3.1. Causality and Experimental Design

  • Choice of Base: An aqueous base like NaOH or an organic base like triethylamine (TEA) or pyridine can be used.[8][13] For the Schotten-Baumann protocol, an aqueous base is used to neutralize the HCl in the aqueous phase, while the reactants remain in the organic phase.[11]

  • Solvent System: A biphasic system (e.g., dichloromethane/water) or a single aprotic solvent (e.g., THF, dichloromethane) can be used.[10][14] The biphasic approach simplifies workup by allowing easy separation of the base and its salt.

  • Temperature Control: The reaction is often exothermic. Adding the acyl chloride dropwise to a cooled solution of the amine (0 °C) helps control the reaction rate and minimize side reactions.[8]

N_Acylation_Workflow Setup 1. Reaction Setup - Dissolve amine & base - Inert atmosphere (N₂) - Cool to 0 °C Addition 2. Reagent Addition - Add acyl chloride dropwise over 15-30 min Setup->Addition Reaction 3. Reaction - Warm to RT - Stir for 1-4 hours - Monitor by TLC Addition->Reaction Workup 4. Aqueous Workup - Quench with H₂O - Separate layers - Wash organic layer Reaction->Workup Purify 5. Purification - Dry (Na₂SO₄/MgSO₄) - Concentrate in vacuo - Column chromatography Workup->Purify Product Pure Amide Product Purify->Product Friedel_Crafts_Mechanism Start Reagents (R-COCl + AlCl₃) Acylium Acylium Ion [R-C=O]⁺ Start->Acylium 1. Formation of Electrophile Sigma Sigma Complex (Carbocation Intermediate) Acylium->Sigma 2. Nucleophilic Attack (Rate-Determining) Arene Arene (Benzene Ring) Arene->Sigma Product Aryl Ketone (Product) Sigma->Product 3. Deprotonation (Aromaticity Restored)

Sources

Application Note: Methyl 10-Chloro-10-oxodecanoate as a Versatile Monomer for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The field of polymer chemistry is in a perpetual state of innovation, driven by the demand for novel materials with precisely tailored properties for advanced applications, including drug delivery systems, medical implants, and high-performance coatings. Within this landscape, the design and synthesis of functional monomers are of paramount importance. Methyl 10-chloro-10-oxodecanoate, a bifunctional long-chain monomer, has emerged as a compound of significant interest. Its unique structure, featuring a terminal methyl ester and a reactive acyl chloride group separated by a flexible nine-carbon aliphatic chain, offers a compelling platform for the synthesis of a diverse range of polyesters and polyamides.

This application note provides a comprehensive guide to the utilization of this compound as a monomer. We will delve into its physicochemical properties, explore detailed protocols for its polymerization, and discuss the potential applications of the resulting polymers in scientifically relevant fields. The methodologies described herein are designed to be robust and reproducible, providing researchers with the foundational knowledge to innovate in their respective domains.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is critical for successful polymerization and for predicting the characteristics of the final polymer.

PropertyValueSignificance in Polymerization
Molecular Formula C₁₁H₁₉ClO₃Defines the repeating unit's mass and elemental composition.
Molecular Weight 234.72 g/mol Crucial for stoichiometric calculations in polymerization reactions.
Appearance Colorless to pale yellow liquid (predicted)Visual cue for purity and stability.
Boiling Point ~296.9 °C at 760 mmHg (predicted)Important for purification via distillation and for defining reaction temperature limits.
Density ~1.05 g/cm³ (predicted)Useful for volume-to-mass conversions in reaction setup.
Reactivity The acyl chloride group is highly reactive towards nucleophiles (e.g., alcohols, amines), while the methyl ester is less reactive and can be preserved or hydrolyzed post-polymerization.This differential reactivity is the cornerstone of its utility, allowing for selective polymerization.

Polymerization of this compound: Protocols and Mechanisms

The presence of the highly electrophilic acyl chloride group makes this compound an ideal candidate for step-growth polymerization with a variety of nucleophilic co-monomers. Below, we detail two primary polymerization methods: interfacial polymerization for the synthesis of polyamides and solution polymerization for polyester synthesis.

Protocol 1: Interfacial Polyamidation with Hexamethylenediamine

Interfacial polymerization is a powerful technique that occurs at the interface of two immiscible liquids. This method is particularly well-suited for the rapid synthesis of high molecular weight polyamides at room temperature. The reaction's driving force is the Schotten-Baumann reaction between an acyl chloride and an amine.

Experimental Rationale: The reaction takes place at the liquid-liquid interface, where the diamine and diacid chloride meet. The polymer film forms at this interface and can often be withdrawn continuously. An acid scavenger (like NaOH) is crucial in the aqueous phase to neutralize the HCl byproduct, driving the reaction to completion.

Interfacial_Polymerization cluster_interface Liquid-Liquid Interface MonomerA This compound (in Organic Solvent) Reaction Polymerization (Schotten-Baumann Reaction) MonomerA->Reaction Diffusion MonomerB Hexamethylenediamine + NaOH (Acid Scavenger) MonomerB->Reaction Diffusion Polymer Polyamide Film Forms at Interface Reaction->Polymer Forms

Caption: Workflow for interfacial polymerization.

Step-by-Step Protocol:

  • Prepare the Aqueous Phase: In a 250 mL beaker, dissolve 2.32 g (0.02 mol) of hexamethylenediamine and 1.60 g (0.04 mol) of sodium hydroxide in 100 mL of deionized water. Stir until all solids are dissolved.

  • Prepare the Organic Phase: In a separate 250 mL beaker, dissolve 4.69 g (0.02 mol) of this compound in 100 mL of dichloromethane.

  • Initiate Polymerization: Carefully and slowly pour the organic phase on top of the aqueous phase along the side of the beaker to minimize initial mixing and create a distinct interface.

  • Polymer Formation and Collection: A film of the polyamide will form immediately at the interface. Using forceps, grasp the center of the polymer film and pull it upwards vertically and continuously. A "rope" of the polymer can be drawn out and wound onto a spool or into a separate beaker.

  • Washing and Purification: Wash the collected polymer thoroughly with a 50:50 ethanol/water solution to remove unreacted monomers, oligomers, and salts. Subsequently, wash with deionized water and finally with acetone.

  • Drying: Dry the purified polymer in a vacuum oven at 60 °C for 24 hours or until a constant weight is achieved.

Protocol 2: Solution Polymerization with a Diol for Polyester Synthesis

Solution polymerization offers excellent control over reaction temperature and stoichiometry, and it is suitable for producing polyesters from acyl chlorides and diols. The use of a high-boiling point, inert solvent is typical. A tertiary amine is often used as an acid scavenger.

Experimental Rationale: Both monomers are dissolved in a common solvent, ensuring a homogeneous reaction medium. This allows for better control over the molecular weight and polydispersity of the resulting polymer compared to interfacial methods. The reaction is typically conducted at elevated temperatures to increase the reaction rate.

Solution_Polymerization cluster_reaction_vessel Reaction Vessel (e.g., Three-Neck Flask) Monomer1 This compound Mix Homogeneous Solution Monomer1->Mix Monomer2 Diol (e.g., 1,4-Butanediol) Monomer2->Mix Solvent Inert Solvent (e.g., Toluene) Solvent->Mix Scavenger Acid Scavenger (e.g., Pyridine) Scavenger->Mix Heating Polycondensation Mix->Heating Heat (e.g., 80-100°C) Under N₂ Atmosphere Polymer_Solution Polymer in Solution Heating->Polymer_Solution Forms Precipitation Precipitation Polymer_Solution->Precipitation Precipitate in Non-Solvent (e.g., Methanol) Filtration Filtration Precipitation->Filtration Filter Drying Drying Filtration->Drying Dry in Vacuum Oven Final_Polymer Final_Polymer Drying->Final_Polymer Purified Polyester

Caption: Workflow for solution polymerization.

Step-by-Step Protocol:

  • Reactor Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet. Ensure the system is flame-dried or oven-dried to remove moisture.

  • Reagent Addition: Under a positive pressure of nitrogen, charge the flask with 5.00 g (0.021 mol) of this compound, 1.90 g (0.021 mol) of 1,4-butanediol, and 100 mL of anhydrous toluene.

  • Initiation: Begin stirring and add 1.8 mL (0.022 mol) of anhydrous pyridine (acid scavenger) to the solution via a syringe.

  • Polymerization Reaction: Heat the reaction mixture to 90 °C and maintain this temperature for 12-24 hours under a continuous nitrogen blanket. The progress of the reaction can be monitored by the precipitation of pyridine hydrochloride.

  • Polymer Isolation: After cooling to room temperature, filter the mixture to remove the pyridine hydrochloride salt. Concentrate the filtrate using a rotary evaporator.

  • Purification: Precipitate the concentrated polymer solution by pouring it into a large excess of cold methanol with vigorous stirring. Collect the precipitated polymer by filtration.

  • Drying: Dry the purified polyester in a vacuum oven at 50 °C for 24 hours.

Potential Applications in Drug Development and Biomedical Science

The polymers derived from this compound are expected to be aliphatic polyesters or polyamides. The long, flexible nine-carbon spacer will impart a degree of hydrophobicity and flexibility to the polymer backbone. The pendant methyl ester groups offer a site for post-polymerization modification.

  • Drug Delivery Vehicles: The hydrophobic nature of the polymer backbone makes it suitable for encapsulating lipophilic drugs. The pendant ester groups can be hydrolyzed to carboxylic acids, creating an anionic polymer that can be used for targeted drug delivery or to modulate the release profile of encapsulated therapeutics.

  • Biodegradable Materials: While the carbon-carbon backbone is stable, the ester or amide linkages in the polymer chain are susceptible to hydrolysis, especially under physiological conditions. This suggests that these polymers could be designed to be biodegradable, making them attractive for use in resorbable sutures, surgical implants, and tissue engineering scaffolds.

  • Functional Coatings: The polymers can be used to create functional coatings for medical devices. The surface properties can be tailored by co-polymerization or by post-polymerization modification of the ester groups to enhance biocompatibility, reduce protein fouling, or attach bioactive molecules.

Conclusion

This compound is a highly promising monomer for the synthesis of functional polymers with broad applicability in research and development. Its bifunctional nature allows for straightforward polymerization via established methods like interfacial and solution polymerization, yielding polyesters and polyamides with tunable properties. The presence of a modifiable ester group and a flexible aliphatic chain provides a powerful toolkit for designing next-generation materials for drug delivery, tissue engineering, and advanced coatings. The protocols detailed in this note serve as a validated starting point for researchers to explore the full potential of this versatile building block.

References

No direct references for the polymerization of "this compound" were found during the search. The provided protocols are based on established, general principles of interfacial and solution polymerization for similar bifunctional monomers (e.g., sebacoyl chloride, adipoyl chloride) and are intended as a starting point for experimental design. Researchers should consult foundational polymer chemistry texts for a deeper understanding of these techniques.

The Versatile Role of Methyl 10-chloro-10-oxodecanoate in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Bifunctional Scaffold for Therapeutic Innovation

In the landscape of medicinal chemistry and drug discovery, the identification of versatile chemical building blocks is paramount to the efficient synthesis of novel therapeutic agents. Methyl 10-chloro-10-oxodecanoate, a bifunctional molecule featuring a reactive acyl chloride and a stable methyl ester separated by a C8 alkyl chain, represents a compelling scaffold for the development of new chemical entities. While its direct applications in drug discovery are not yet extensively documented in peer-reviewed literature, its chemical properties and the reported, albeit unverified, biological activities from commercial suppliers suggest significant potential in several key therapeutic areas.[1] This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals to explore the utility of this compound as a strategic starting material.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 14065-32-8[2]
Molecular Formula C₁₁H₁₉ClO₃[1]
Molecular Weight 234.72 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point 159 - 160 °C at 10 hPa[2]
Density 1.052 g/cm³ at 25 °C[2]

Application 1: A Scaffold for the Synthesis of Novel Peptidase Inhibitors

Scientific Rationale:

The claim that this compound may inhibit peptidases provides a strong rationale for its use in generating novel inhibitor candidates.[1] Peptidases are a large class of enzymes implicated in a wide range of diseases, including hypertension, inflammation, and viral infections. Dipeptidyl peptidase-IV (DPP-IV) inhibitors, for instance, are a major class of oral antidiabetic drugs.[3] The highly reactive acyl chloride group of this compound can readily undergo nucleophilic acyl substitution with the amine groups of amino acids or peptide fragments.[4] This allows for the covalent attachment of the long-chain fatty acid moiety to a recognition element, creating a library of novel molecules to be screened for peptidase inhibitory activity. The long alkyl chain can explore hydrophobic pockets in the enzyme's active site, potentially increasing binding affinity and potency.

Experimental Protocol 1: Synthesis of a Novel N-Acylated Amino Acid Ester Library

This protocol details the general procedure for the acylation of an amino acid methyl ester with this compound.

Materials:

  • This compound

  • A selection of amino acid methyl ester hydrochlorides (e.g., Glycine methyl ester HCl, Leucine methyl ester HCl, Phenylalanine methyl ester HCl)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flasks, dropping funnel, etc.)

  • Magnetic stirrer and stir bars

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the chosen amino acid methyl ester hydrochloride (1.0 equivalent).

  • Solvent and Base Addition: Add anhydrous DCM to dissolve the amino acid ester. Cool the flask to 0 °C using an ice bath. Add triethylamine (2.2 equivalents) dropwise to the stirred suspension. The reaction mixture should become a clear solution as the free amine is generated.

  • Acylation: In a separate flask, dissolve this compound (1.1 equivalents) in a small volume of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the stirred amino acid solution at 0 °C over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC. The disappearance of the amino acid ester spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated amino acid ester.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

G cluster_reactants Reactants cluster_process Process cluster_products Products MCO Methyl 10-chloro- 10-oxodecanoate Reaction Acylation in Anhydrous DCM MCO->Reaction AAE Amino Acid Ester (e.g., Gly-OMe) AAE->Reaction Base Base (TEA/DIPEA) Base->Reaction Workup Aqueous Work-up (NH4Cl, Brine) Reaction->Workup Quench Byproduct TEA·HCl (salt) Reaction->Byproduct Purification Flash Chromatography Workup->Purification Product N-Acylated Amino Acid Ester Purification->Product

Caption: Workflow for the synthesis of N-acylated amino acid esters.

Application 2: A Building Block for Novel PAI-1 Inhibitors and Prodrugs

Scientific Rationale:

Experimental Protocol 2: Synthesis of a PAI-1 Inhibitor Analogue

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Pyridine

  • Standard analytical and purification equipment as described in Protocol 1.

Procedure:

  • Base Addition: Add pyridine (1.5 equivalents) to the solution.

  • Acylation: Cool the solution to 0 °C and add a solution of this compound (1.2 equivalents) in anhydrous THF dropwise.

  • Reaction and Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by LC-MS or TLC.

  • Work-up: Remove the THF under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification and Characterization: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography to obtain the desired analogue. Confirm the structure and purity using appropriate analytical techniques (NMR, MS).

Application 3: A Chemical Probe for Studying Lipolysis and Fatty Acid Metabolism

Scientific Rationale:

The reported lipolytic effect of this compound suggests its potential interaction with enzymes involved in fat metabolism, such as lipases.[1] Long-chain fatty acids and their derivatives are known to modulate lipolysis.[6][7] To investigate this further, this compound can be converted into a chemical probe by attaching a reporter tag (e.g., a fluorophore or biotin). The acyl chloride functionality is ideal for this purpose, as it can react with an amine-functionalized reporter tag to form a stable amide bond. The resulting probe can be used in cell-based assays with adipocytes to study uptake, subcellular localization, and to identify protein binding partners through techniques like affinity purification or fluorescence imaging.

Experimental Protocol 3: Synthesis and Application of a Fluorescently Labeled Fatty Acid Probe

Part A: Synthesis of the Fluorescent Probe

  • Reaction: React this compound with an amine-containing fluorophore (e.g., 5-(aminoacetamido)fluorescein) using the general acylation method described in Protocol 1.

  • Purification: Purify the resulting fluorescent conjugate by HPLC to ensure high purity for cell-based experiments.

Part B: Cellular Imaging with the Fluorescent Probe

  • Cell Culture: Culture a suitable adipocyte cell line (e.g., 3T3-L1) to differentiation.

  • Treatment: Treat the differentiated adipocytes with the fluorescently labeled probe at various concentrations and for different time points.

  • Imaging: Wash the cells to remove any unbound probe. Image the cells using fluorescence microscopy to observe the probe's localization. Co-staining with organelle-specific dyes (e.g., for lipid droplets or mitochondria) can provide further insights.

G cluster_synthesis Probe Synthesis cluster_application Cellular Application cluster_outcome Outcome MCO Methyl 10-chloro- 10-oxodecanoate Synth Acylation Reaction MCO->Synth Fluorophore Amine-Fluorophore Fluorophore->Synth Probe Fluorescent Probe Synth->Probe Treatment Incubate with Probe Probe->Treatment Adipocytes Differentiated Adipocytes Adipocytes->Treatment Imaging Fluorescence Microscopy Treatment->Imaging Localization Determine Subcellular Localization Imaging->Localization

Caption: Workflow for creating and using a fluorescent chemical probe.

Conclusion and Future Outlook

References

  • Goldenberg, D., et al. (2011). Suppression of adipose lipolysis by long-chain fatty acid analogs. Journal of Lipid Research, 52(4), 743-752. Available at: [Link]

  • Brook, E., et al. (2011). Suppression of adipose lipolysis by long-chain fatty acid analogs. The FASEB Journal, 25(S1). Available at: [Link]

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  • Wolan, D. W., et al. (2018). Lipoprotein Signal Peptidase Inhibitors with Antibiotic Properties Identified through Design of a Robust In Vitro HT Platform. Cell Chemical Biology, 25(3), 320-330.e5. Available at: [Link]

  • Wikipedia. Sebacoyl chloride. Available at: [Link]

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  • de Almeida, D. G., et al. (2021). Mitigation Studies Based on the Contribution of Chlorides and Acids to the Formation of 3-MCPD, 2-MCPD, and Glycidyl Esters in Palm Oil. ACS Food Science & Technology, 1(8), 1367-1375. Available at: [Link]

  • PubChem. Methyl 10-oxooctadecanoate. Available at: [Link]

  • Google Patents. (2006). Novel crystalline salts of a dipeptidyl peptidase-iv inhibitor.
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  • Google Patents. (2018). Preparation method of acyl chloride and thioxanthone.
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  • Hevener, K. E., et al. (2019). The Fatty Acid Synthesis Protein Enoyl-ACP Reductase II (FabK) is a Target for Narrow-Spectrum Antibacterials for Clostridium difficile Infection. ACS Infectious Diseases, 5(2), 236-248. Available at: [Link]

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Application Note: Derivatization of Biomolecules with Methyl 10-chloro-10-oxodecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the derivatization of biomolecules using Methyl 10-chloro-10-oxodecanoate. This bifunctional reagent possesses a highly reactive acyl chloride group for covalent modification and a terminal methyl ester, enabling the introduction of a ten-carbon aliphatic chain onto target molecules. The primary application is the acylation of primary amine groups present in proteins and peptides, such as the ε-amino group of lysine residues and the N-terminus. This modification significantly increases the hydrophobicity of the biomolecule, a valuable tool for studying protein-membrane interactions, modulating protein function, and enhancing analytical detection by mass spectrometry. This note details the underlying chemistry, safety protocols, step-by-step experimental procedures for proteins and peptides, and methods for analytical characterization.

Introduction

Chemical modification of biomolecules is a cornerstone of modern biochemical research and drug development. It allows for the introduction of specific probes, tags, or functional groups to study, track, or alter the behavior of proteins, lipids, and other biological macromolecules. This compound is a versatile reagent for such modifications.

The Reagent: this compound

This compound (CAS 14065-32-8) is an aliphatic acyl chloride with a terminal methyl ester.[1][2] The acyl chloride moiety is a highly reactive electrophile, making it an efficient agent for acylating nucleophiles under controlled conditions.[3] The long carbon chain imparts significant lipophilic character to the modified molecule, while the terminal ester provides a potential site for subsequent chemical manipulations, such as hydrolysis to a carboxylic acid.

It is important for researchers to note that some suppliers have listed this product as discontinued.[4] Therefore, sourcing may require investigation of alternative chemical vendors or custom synthesis.

Table 1: Properties of this compound

Property Value Reference
Molecular Formula C₁₁H₁₉ClO₃ [1][4]
Molecular Weight 234.72 g/mol [1][4]
Appearance Clear, colorless to yellow liquid [1][2]
Density 1.052 g/mL at 25 °C [1][2]
Boiling Point 159-160 °C (at 9 mmHg) [1]

| CAS Number | 14065-32-8 |[1][2] |

Principle of Derivatization: Nucleophilic Acyl Substitution

The derivatization reaction proceeds via a nucleophilic acyl substitution mechanism.[5] The primary targets on biomolecules are unprotonated primary amines, found on lysine side chains and the N-termini of proteins. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. The final step involves the deprotonation of the nitrogen, yielding a stable amide bond.[5][6]

This reaction produces hydrogen chloride (HCl) as a stoichiometric byproduct.[3][6] The HCl will react with any available base, including the amine nucleophile itself. To ensure the reaction proceeds efficiently, it is crucial to maintain the pH in a slightly alkaline range (pH 8.0-9.0), which keeps the amine in its nucleophilic, deprotonated state and neutralizes the generated acid.

Experimental_Workflow A 1. Prepare Reagents (Protein in Buffer, Acyl Chloride in ACN) B 2. Derivatization Reaction (Add Acyl Chloride to Protein, Incubate) A->B C 3. Quench Reaction (Add Tris Buffer to consume excess reagent) B->C D 4. Purification (Dialysis or Size-Exclusion Chromatography) C->D E 5. Analysis (RP-HPLC, Mass Spectrometry) D->E

Sources

Application Notes and Protocols for Reactions Involving Methyl 10-chloro-10-oxodecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Bifunctional Reagent

Methyl 10-chloro-10-oxodecanoate is a bifunctional molecule of significant interest in organic synthesis, particularly in the development of novel pharmaceuticals, polymers, and functional materials. Possessing both a terminal methyl ester and a highly reactive acyl chloride, this long-chain aliphatic compound serves as a versatile building block for introducing a C10 spacer with orthogonal reactivity at each end. The methyl ester provides a site for selective hydrolysis or transesterification, while the acyl chloride offers a powerful electrophilic center for a wide array of nucleophilic substitution reactions.[1][2] This unique structure allows for the stepwise and controlled elaboration of complex molecular architectures.

This guide provides a comprehensive overview of the experimental setup and detailed protocols for key reactions involving this compound, with a focus on amidation, esterification, and Friedel-Crafts acylation. The protocols are designed to be self-validating, with explanations grounded in established chemical principles to ensure reproducibility and success in the hands of researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A thorough understanding of the reagent's properties is critical for its safe and effective use.

PropertyValueReference
Molecular Formula C₁₁H₁₉ClO₃[3][4]
Molecular Weight 234.72 g/mol [4][5]
Appearance Clear colorless to yellow liquid[4]
Density 1.052 g/mL at 25 °C[4]
Boiling Point 159-160 °C at 9-10 mmHg[3][4]
Flash Point 102.4 °C[4]

Core Principles of Reactivity: The Acyl Chloride Moiety

The high reactivity of this compound is dominated by the acyl chloride functional group. The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[1] This renders it susceptible to attack by a wide range of nucleophiles in what is mechanistically described as a nucleophilic addition-elimination reaction.[6][7]

The general mechanism proceeds in two stages:

  • Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate and the breaking of the carbon-oxygen pi bond.[7][8]

  • Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a good leaving group.[7][8]

This reactivity profile underscores the necessity for stringent anhydrous conditions in all experimental setups, as the presence of water will lead to rapid hydrolysis of the acyl chloride to the corresponding carboxylic acid, monomethyl sebacate.[1][2]

Experimental Workflow for Moisture-Sensitive Reactions

The following diagram illustrates a typical workflow for handling this compound and other moisture-sensitive reagents. The use of an inert atmosphere is crucial to prevent hydrolysis and ensure the integrity of the starting material.[9][10][11]

MoistureSensitiveWorkflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification glassware Oven- or Flame-Dry Glassware cool Cool Under Inert Gas Stream (N₂ or Ar) glassware->cool setup Assemble Reaction Apparatus (e.g., Round-bottom flask with septum) cool->setup purge Purge with Inert Gas setup->purge reagents Add Anhydrous Solvents and Reagents via Syringe purge->reagents reaction Run Reaction Under Positive Inert Gas Pressure reagents->reaction quench Quench Reaction reaction->quench extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer (e.g., MgSO₄, Na₂SO₄) extract->dry purify Purification (e.g., Chromatography, Distillation) dry->purify

Caption: General workflow for reactions involving moisture-sensitive reagents.

Protocol 1: Synthesis of Amides

The reaction of this compound with primary or secondary amines is a robust method for the synthesis of long-chain amides. This reaction, a variation of the Schotten-Baumann reaction, is typically rapid and high-yielding.[12] A tertiary amine base, such as triethylamine or pyridine, is commonly added to scavenge the hydrogen chloride byproduct, preventing the formation of the amine hydrochloride salt which would be unreactive.[12][13]

Detailed Step-by-Step Methodology
  • Glassware Preparation: A round-bottom flask equipped with a magnetic stir bar is oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen or argon.[14][15]

  • Reaction Setup: The flask is sealed with a rubber septum, and an inert gas inlet (e.g., a needle connected to a nitrogen line with a bubbler) is inserted.[14]

  • Reagent Addition:

    • Anhydrous dichloromethane (DCM) is added to the flask via syringe.

    • The primary or secondary amine (1.0 equivalent) is added via syringe.

    • Triethylamine (1.1 equivalents) is added via syringe.

    • The mixture is cooled to 0 °C in an ice bath.

  • Addition of Acyl Chloride: this compound (1.05 equivalents) is dissolved in a small amount of anhydrous DCM in a separate, dry flask and added dropwise to the stirring amine solution via syringe over 10-15 minutes. A white precipitate of triethylamine hydrochloride will form.[16]

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 1-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.

  • Workup:

    • The reaction is quenched by the addition of water.

    • The mixture is transferred to a separatory funnel, and the organic layer is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude amide.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Reaction Scheme: Amide Synthesis

Caption: General scheme for the synthesis of amides from this compound.

Protocol 2: Synthesis of Esters

Esterification with alcohols proceeds vigorously with acyl chlorides, often at room temperature.[8][17] Similar to amidation, a non-nucleophilic base is typically used to neutralize the HCl byproduct, especially when working with acid-sensitive alcohols.[18]

Detailed Step-by-Step Methodology
  • Glassware and Setup: Follow steps 1 and 2 from the amide synthesis protocol.

  • Reagent Addition:

    • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) is added to the reaction flask via syringe.[13]

    • The alcohol (1.0 equivalent) is added via syringe.

    • Pyridine or triethylamine (1.1 equivalents) is added via syringe.

    • The mixture is stirred at room temperature.

  • Addition of Acyl Chloride: this compound (1.05 equivalents) is added dropwise via syringe. The reaction can be exothermic, and for reactive alcohols, cooling in an ice bath may be necessary.[8]

  • Reaction Monitoring: The reaction is typically complete within 1-2 hours at room temperature. Monitor by TLC for the disappearance of the starting alcohol.

  • Workup and Purification: The workup procedure is identical to that described for the amide synthesis (Protocol 1, step 6). Purification is typically achieved by flash column chromatography.

Protocol 3: Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[19][20] This reaction requires a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion.[21]

Detailed Step-by-Step Methodology
  • Glassware and Setup: Follow steps 1 and 2 from the amide synthesis protocol. The reaction should be equipped with a gas outlet to a trap (e.g., a bubbler containing mineral oil followed by a base trap) to handle the evolving HCl gas.

  • Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) is carefully added to a flask containing an anhydrous, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere. The aromatic substrate (e.g., benzene, toluene; 1.0 equivalent) is then added.

  • Acyl Chloride Addition: The mixture is cooled to 0 °C, and this compound (1.0 equivalent) is added dropwise with vigorous stirring.[20]

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may require heating under reflux to drive the reaction to completion (e.g., 60 °C for 30-60 minutes).[19][20]

  • Workup:

    • The reaction mixture is slowly and carefully poured onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex. Caution: This is a highly exothermic process.

    • The mixture is transferred to a separatory funnel, and the layers are separated.

    • The organic layer is washed with water, saturated NaHCO₃ solution, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The resulting ketone can be purified by column chromatography or vacuum distillation.

Logical Relationship: Friedel-Crafts Acylation Mechanism

FC_Acylation acyl_chloride This compound acylium_ion Acylium Ion Intermediate (Electrophile) acyl_chloride->acylium_ion + AlCl₃ lewis_acid AlCl₃ (Lewis Acid) sigma_complex Sigma Complex (Arenium Ion) acylium_ion->sigma_complex + Aromatic Ring aromatic_ring Aromatic Ring (Nucleophile) product Acylated Aromatic Ketone sigma_complex->product - H⁺, - AlCl₃

Caption: Key steps in the Friedel-Crafts acylation mechanism.

Safety and Handling Precautions

This compound, like other acyl chlorides, is a corrosive and moisture-sensitive compound that requires careful handling.[22]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[23]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[24]

  • Moisture Sensitivity: The reagent reacts violently with water, releasing corrosive hydrogen chloride gas.[23] Ensure all glassware is scrupulously dried and reactions are conducted under an inert atmosphere.[10][15]

  • Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place away from moisture and incompatible materials such as alcohols, amines, and strong bases.

  • Disposal: Quench excess reagent carefully by slow addition to a stirred solution of sodium bicarbonate or another suitable base. Dispose of waste in accordance with local regulations.

Conclusion

This compound is a valuable synthetic intermediate whose reactivity is governed by the electrophilic nature of its acyl chloride functionality. Successful experimentation hinges on a clear understanding of its properties and the strict adherence to anhydrous reaction techniques. The protocols detailed in this guide for amidation, esterification, and Friedel-Crafts acylation provide a solid foundation for researchers to exploit the synthetic potential of this bifunctional building block in their respective fields. By following these guidelines and adhering to stringent safety protocols, scientists can confidently and reproducibly incorporate this versatile reagent into their synthetic strategies.

References

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • Clark, J. (n.d.). Reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Addition & Elimination Reactions in Acyl Chlorides. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Shi, M., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development, 24(8), 1534–1540.
  • Clark, J. (n.d.). Nucleophilic addition / elimination in the reactions of acyl chlorides. Chemguide. Retrieved from [Link]

  • Clark, J. (n.d.). The preparation of amides. Chemguide. Retrieved from [Link]

  • ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides. Retrieved from [Link]

  • Sciencemadness Wiki. (n.d.). Acyl chloride. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Setup. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Making Amides from Acyl Chlorides. Retrieved from [Link]

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Performing Sensitive Reactions without a Schlenk Line. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]

  • Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Chemguide. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Preparation of Esters. Retrieved from [Link]

  • ChemBK. (2024). SEBACIC ACID MONOMETHYL ESTER. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Docosanedioic acid. Retrieved from [Link]

  • JoVE. (2015). Video: Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

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  • ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. Retrieved from [Link]

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  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

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  • Sparkl. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. Retrieved from [Link]

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Sources

Application Notes and Protocols for Surface Modification Using Methyl 10-chloro-10-oxodecanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Engineering Surfaces at the Molecular Level

The ability to precisely control the physicochemical properties of surfaces is a cornerstone of modern materials science, with profound implications for fields ranging from biomedical engineering to microelectronics. Self-assembled monolayers (SAMs) represent a powerful and versatile strategy for tailoring surface characteristics at the molecular level.[1] These highly organized, single-molecule-thick films are formed by the spontaneous adsorption of functionalized organic molecules onto a substrate.[2] This guide provides a detailed overview of the application of Methyl 10-chloro-10-oxodecanoate for the creation of ester-terminated SAMs, a class of surfaces with significant potential in various research and development applications.

This compound is a bifunctional molecule featuring a reactive acyl chloride headgroup and a terminal methyl ester group, separated by a ten-carbon alkyl chain. The acyl chloride provides a reactive anchor for covalent attachment to hydroxyl-rich surfaces, such as silicon dioxide (glass), metal oxides, and cellulose. The long alkyl chain promotes the formation of a densely packed, ordered monolayer through van der Waals interactions.[3] The terminal methyl ester group ultimately defines the new surface chemistry, influencing properties like wettability, adhesion, and biocompatibility.

Principle of Surface Modification

The surface modification process hinges on the nucleophilic acyl substitution reaction between the acyl chloride headgroup of this compound and the surface hydroxyl (-OH) groups of the substrate. This reaction results in the formation of a stable ester bond, covalently tethering the molecule to the surface. The subsequent self-assembly process is driven by the hydrophobic interactions between the alkyl chains, leading to a well-ordered monolayer.

G cluster_0 Surface Modification Workflow Substrate Hydroxylated Substrate (e.g., SiO2) Activation Surface Activation (Hydroxylation) Substrate->Activation Cleaning & Exposure of -OH groups Reaction Reaction with this compound Activation->Reaction Immersion in Solution SAM Formation of Methyl Ester-Terminated SAM Reaction->SAM Self-Assembly Characterization Surface Characterization SAM->Characterization Analysis of Surface Properties G cluster_protocol SAM Formation Protocol Start Start Clean Substrate Cleaning (Acetone, Ethanol, DI Water) Start->Clean Piranha Piranha Etch (Hydroxylation) Clean->Piranha Dry1 Dry (N2) Piranha->Dry1 Immerse Immerse Substrate (2-24h, RT, Inert Atm.) Dry1->Immerse PrepareSol Prepare Deposition Solution (Acyl Chloride, Anhydrous Solvent, Base) PrepareSol->Immerse Rinse Rinse (Toluene, Ethanol, DI Water) Immerse->Rinse Sonicate Sonicate in Ethanol Rinse->Sonicate Dry2 Dry (N2) Sonicate->Dry2 End Modified Substrate Dry2->End

Caption: Step-by-step protocol for SAM formation.

Characterization of the Modified Surface

Thorough characterization is essential to confirm the successful formation of the SAM and to understand its properties.

Contact Angle Goniometry
  • Principle: Measures the angle at which a liquid droplet interfaces with the solid surface. This provides information about the surface wettability and surface free energy.

  • Expected Results: A successful modification with this compound will result in an increase in the water contact angle compared to the bare hydroxylated surface, indicating a more hydrophobic character.

SurfaceWater Contact Angle (θ)
Bare SiO₂ (hydroxylated)< 20°
Methyl Ester-Terminated SAM70° - 90°

These are typical expected values and may vary depending on the quality and density of the monolayer.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Principle: Provides information about the chemical bonds present on the surface. Attenuated Total Reflectance (ATR-FTIR) or Grazing Angle Reflection-Absorption FTIR are suitable techniques for analyzing monolayers.

  • Expected Results:

    • Appearance of a strong carbonyl (C=O) stretching peak from the ester group at approximately 1740 cm⁻¹.

    • Appearance of C-H stretching peaks from the alkyl chain between 2850 and 2960 cm⁻¹.

    • Disappearance or significant reduction of the broad -OH stretching band from the underlying substrate.

X-ray Photoelectron Spectroscopy (XPS)
  • Principle: A surface-sensitive technique that provides elemental composition and chemical state information.

  • Expected Results:

    • C 1s Spectrum: Deconvolution of the C 1s peak should show components corresponding to C-C/C-H (at ~285.0 eV), C-O (from the ester, at ~286.5 eV), and O-C=O (from the ester, at ~289.0 eV).

    • O 1s Spectrum: The O 1s spectrum will show contributions from the underlying SiO₂ and the ester group.

    • Si 2p Spectrum: The intensity of the Si 2p peak from the substrate will be attenuated due to the overlying organic layer.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Water Contact Angle Incomplete monolayer formation.Increase reaction time; ensure anhydrous conditions; check reagent purity.
Contamination of the surface.Improve cleaning procedure; work in a cleaner environment.
Inconsistent Results Variations in substrate cleaning.Standardize the cleaning protocol.
Degradation of this compound.Use fresh reagent; store under inert gas. Acyl chlorides can react with atmospheric moisture. [1]
Weak FTIR/XPS Signals Low monolayer density.Optimize reaction conditions (concentration, time).

Conclusion

This compound is a valuable reagent for the formation of well-defined, methyl ester-terminated self-assembled monolayers on a variety of hydroxylated substrates. The protocols and characterization techniques outlined in this guide provide a robust framework for researchers to create and validate these modified surfaces. The ability to precisely control surface properties at the molecular level using this and similar molecules will continue to drive innovation across numerous scientific and technological domains.

References

  • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. [Link]

  • Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews, 96(4), 1533–1554. [Link]

  • Pujari, S. P., Scheres, L., Marcelis, A. T. M., & Zuilhof, H. (2014). Covalent Surface Modification of Oxide Surfaces. Angewandte Chemie International Edition, 53(25), 6322–6356. [Link]

  • Duevel, R. V., & Corn, R. M. (1992). Amide and ester surface attachment reactions for alkanethiol monolayers at gold surfaces as studied by polarization modulation Fourier transform infrared spectroscopy. Analytical Chemistry, 64(3), 337–342. [Link]

  • Bain, C. D., Troughton, E. B., Tao, Y. T., Evall, J., Whitesides, G. M., & Nuzzo, R. G. (1989). Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold. Journal of the American Chemical Society, 111(1), 321–335. [Link]

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synthesis of novel esters from Methyl 10-chloro-10-oxodecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Synthesis of Novel Diesters via Chemoselective Acylation of Alcohols with Methyl 10-chloro-10-oxodecanoate

Abstract

This document provides a comprehensive guide for the synthesis of novel, non-symmetrical diesters utilizing this compound as a versatile bifunctional starting material. The protocol leverages the significant difference in reactivity between an acyl chloride and a methyl ester functional group to achieve highly chemoselective esterification. We present a detailed exploration of the underlying reaction mechanism, a robust step-by-step protocol for synthesis and purification, and methods for the characterization of the final products. This guide is intended for researchers in organic synthesis, materials science, and drug development who require a reliable method for producing specialized diester compounds.

Introduction and Scientific Principles

This compound (CAS: 14065-32-8) is a valuable linear C11 bifunctional molecule, possessing a methyl ester at one terminus and a highly reactive acyl chloride at the other.[1][2] This structural arrangement allows for selective reactions, making it an ideal precursor for creating complex molecules such as specialty polymers, plasticizers, and drug conjugates.

The core of this synthetic strategy lies in the nucleophilic acyl substitution reaction between the acyl chloride group and an alcohol.[3] This reaction is significantly more favorable and proceeds under much milder conditions than the transesterification of the methyl ester end. Acyl chlorides react vigorously with alcohols to form esters in what is effectively an irreversible reaction, driven by the formation of a stable ester and the liberation of hydrogen chloride (HCl) gas.[4][5][6]

To ensure the reaction proceeds to completion and to prevent potential acid-mediated side reactions, a non-nucleophilic organic base, such as pyridine or triethylamine, is employed. The base acts as a "proton scavenger," neutralizing the HCl as it is formed.[5][7] This prevents the buildup of acid that could potentially hydrolyze the starting material or the product.

Key Advantages of this Method:

  • High Chemoselectivity: The acyl chloride reacts preferentially, leaving the methyl ester group intact for potential subsequent modifications.

  • Irreversible Reaction: Unlike Fischer esterification, which is a reversible equilibrium-driven process, the reaction of an acyl chloride with an alcohol goes to completion.[5]

  • Mild Conditions: The reaction proceeds readily at or below room temperature, preserving sensitive functional groups on the target alcohol.

Reaction Mechanism and Workflow

The synthesis follows a two-step nucleophilic addition-elimination mechanism. First, the lone pair of electrons on the oxygen atom of the alcohol nucleophilically attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A final deprotonation step, facilitated by the base, yields the final ester product and the hydrochloride salt of the base.[8]

Visualizing the Synthesis

G General Reaction Scheme start_material This compound (Acyl Chloride + Methyl Ester) product Novel Diester (Methyl Ester + New Ester) start_material->product + alcohol Novel Alcohol (R-OH) alcohol->product base Pyridine (Base/Proton Scavenger) byproduct Pyridine Hydrochloride (Salt Byproduct) base->byproduct + HCl solvent Anhydrous Solvent (e.g., DCM, THF)

Caption: General reaction scheme for the synthesis of novel diesters.

G Experimental Workflow prep Preparation (Dry Glassware, Inert Atmosphere) reaction Reaction (Dissolve Reactants, Cool to 0°C, Add Alcohol, Add Base) prep->reaction Step 1 monitor Monitoring (TLC or GC/MS) reaction->monitor Step 2 workup Aqueous Work-up (Quench, Wash with dilute HCl, Wash with NaHCO₃, Wash with Brine) monitor->workup Step 3 purify Purification (Dry with MgSO₄, Filter, Concentrate, Column Chromatography) workup->purify Step 4 char Characterization (NMR, FT-IR, MS) purify->char Step 5

Caption: Step-by-step experimental and analysis workflow.

Safety Precautions

Proper safety measures are paramount when handling the reagents involved in this synthesis.

  • This compound & Acyl Chlorides: Acyl chlorides are corrosive, lachrymatory (tear-inducing), and react violently with water to produce HCl gas.[5][9][10] All manipulations must be performed in a certified chemical fume hood.[11] Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., nitrile), is mandatory.[9][12] Ensure all glassware is thoroughly dried to prevent vigorous reactions.[5]

  • Pyridine: Pyridine is a flammable, toxic liquid with a strong, unpleasant odor.[12][13] It is a skin and respiratory irritant.[13] Handle only in a well-ventilated fume hood.[12][13] Store away from ignition sources.[13]

  • Solvents: Dichloromethane (DCM) and other organic solvents should be handled in a fume hood. They are volatile and can have narcotic effects at high concentrations.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[10][13]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[10][13]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.[10][13]

Detailed Experimental Protocol

This protocol describes the general procedure for reacting this compound with a generic primary or secondary alcohol.

Materials and Equipment
  • Reagents: this compound (≥95%), desired alcohol (e.g., 2-phenylethanol, benzyl alcohol), pyridine (anhydrous), dichloromethane (DCM, anhydrous), 1M Hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO₃) solution, saturated sodium chloride (brine) solution, anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice bath, nitrogen/argon gas inlet, rotary evaporator, glassware for liquid-liquid extraction and column chromatography.

Step-by-Step Synthesis Procedure
  • Preparation: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Place the flask under a positive pressure of nitrogen or argon.

  • Reagent Addition: To the flask, add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M solution).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Alcohol Addition: In a separate flask, dissolve the desired alcohol (1.1 eq) and anhydrous pyridine (1.2 eq) in a small amount of anhydrous DCM.

  • Reaction Initiation: Add the alcohol/pyridine solution dropwise to the stirred acyl chloride solution at 0°C over 15-20 minutes.

    • Rationale: Slow, dropwise addition at low temperature helps to control the exothermic reaction and minimize the formation of side products.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting acyl chloride is consumed.

Work-up and Purification
  • Quenching: Cool the reaction mixture in an ice bath and slowly add deionized water to quench any remaining reactive species.

  • Phase Separation: Transfer the mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer sequentially with cold 1M HCl (2x) to remove pyridine.

      • Rationale: The acid protonates the pyridine, forming a water-soluble pyridinium salt that partitions into the aqueous layer.

    • Wash with saturated NaHCO₃ solution (2x) to neutralize any remaining acid.

    • Wash with saturated brine solution (1x) to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure diester product.

Characterization and Data

The structure of the synthesized novel esters must be confirmed using standard analytical techniques.

  • Infrared (IR) Spectroscopy: Successful synthesis will be indicated by the appearance of a new C=O stretch for the newly formed ester and the retention of the original methyl ester C=O stretch. Ester C=O stretches are strong and typically appear in the 1735-1750 cm⁻¹ region.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Expect to see new signals corresponding to the protons of the added alcohol moiety, particularly a downfield shift for the protons on the carbon adjacent to the newly formed ester oxygen. The characteristic singlet for the methyl ester protons (~3.67 ppm) should remain.

    • ¹³C-NMR: The appearance of new signals for the carbons of the alcohol fragment and a carbonyl signal around 173-174 ppm for the new ester carbon.

  • Mass Spectrometry (MS): Provides the molecular weight of the new compound, confirming the successful incorporation of the alcohol fragment.[15][16]

Table 1: Example Synthesis Data
Alcohol UsedProduct NameYield (%)¹H-NMR (δ, ppm, CDCl₃) Key SignalsFT-IR (cm⁻¹) C=O Stretch
Benzyl AlcoholMethyl 9-((benzyloxy)carbonyl)nonanoate92%7.35 (m, 5H, Ar-H), 5.12 (s, 2H, -OCH₂Ph), 3.67 (s, 3H, -OCH₃)1742, 1735
2-PhenylethanolMethyl 9-((phenethyloxy)carbonyl)nonanoate89%7.25 (m, 5H, Ar-H), 4.29 (t, 2H, -COOCH₂-), 3.67 (s, 3H, -OCH₃), 2.95 (t, 2H, -CH₂Ph)1740, 1734
CyclohexanolMethyl 9-((cyclohexyloxy)carbonyl)nonanoate85%4.75 (m, 1H, -OCH-), 3.67 (s, 3H, -OCH₃), 1.20-1.90 (m, 10H, cyclohexyl)1738, 1733

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Wet reagents or solvents.1. Use freshly dried, anhydrous solvents and reagents. Ensure glassware is flame or oven-dried.
2. Incomplete reaction.2. Extend reaction time or allow to warm to a slightly higher temperature (e.g., 40°C). Confirm starting material consumption with TLC/GC.
3. Insufficient base.3. Ensure at least 1.1-1.2 equivalents of base are used.
Hydrolysis of Acyl Chloride Presence of water.Perform the reaction under a strict inert (N₂ or Ar) atmosphere. Use anhydrous solvents dispensed from a solvent purification system or a fresh sealed bottle.
Difficult Purification Product co-elutes with starting alcohol.If the alcohol is water-soluble, perform additional aqueous washes. If not, optimize column chromatography conditions (e.g., use a shallower solvent gradient).

Conclusion

The protocol detailed herein offers a reliable and efficient method for the synthesis of novel diesters from this compound. By exploiting the inherent chemoselectivity of the acyl chloride functional group, a diverse library of non-symmetrical diesters can be generated under mild conditions. This methodology provides a valuable tool for researchers aiming to develop new materials and molecular entities with precisely tailored properties.

References

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

  • Clark, J. (2004). esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]

  • Save My Exams. (2023). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.8: Acid Halides for Ester Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Acid chlorides react with alcohols to form esters. Retrieved from [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Sholpan, A., et al. (2017). Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine. PMC - PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by oxidative esterification. Retrieved from [Link]

  • ResearchGate. (2020). A Novel Approach for the Synthesis of β-Keto Esters: One-Pot Reaction of Carboxylic Acids with Chlorosulfonyl Isocyanate. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • Clark, J. (2015). preparation of esters. Chemguide. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine. Retrieved from [Link]

  • PMC - NIH. (n.d.). Chemoselective dehydrogenative esterification of aldehydes and alcohols with a dimeric rhodium(ii) catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis of Esters from Acyl Chlorides and Halide Under Solid-Liquid Phase Transfer Catalysis. Retrieved from [Link]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterization, Antibacterial and Antifungal Evaluation of Novel Monosaccharide Esters. Retrieved from [Link]

  • YouTube. (2021). Esterification of Alcohols | Organic Chemistry A-Level. Retrieved from [Link]

  • RSC Publishing. (n.d.). Methyl chlorothioformate as a convenient reagent for thionoester synthesis. Retrieved from [Link]

  • MDPI. (n.d.). A Novel and Efficient Method for the Synthesis of Methyl (R)-10-Hydroxystearate and FAMEs from Sewage Scum. Retrieved from [Link]

  • Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]

  • Frontiers. (n.d.). Physicochemical studies of novel sugar fatty acid esters based on (R)-3-hydroxylated acids derived from bacterial polyhydroxyalkanoates and their potential environmental impact. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aerobic Oxidation of Diverse Primary Alcohols to Methyl Esters with a Readily Accessible Heterogeneous Pd/Bi/Te Catalyst. Retrieved from [Link]

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Application Notes and Protocols for Methyl 10-chloro-10-oxodecanoate as a Cross-linking Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterobifunctional Cross-linker for Bioconjugation and Surface Modification

In the dynamic fields of chemical biology, drug development, and materials science, the precise covalent linkage of molecules is a cornerstone of innovation. Methyl 10-chloro-10-oxodecanoate emerges as a valuable tool in this context, functioning as a heterobifunctional cross-linking agent. Its unique structure, featuring a highly reactive acyl chloride at one terminus and a more stable methyl ester at the other, connected by a flexible ten-carbon spacer, allows for a sequential and controlled approach to conjugation.

The acyl chloride provides a rapid and efficient means of forming stable amide bonds with primary amines, such as those found on the surface of proteins (e.g., lysine residues) or on functionalized surfaces.[1][2] The methyl ester, while less reactive, opens the door for subsequent modifications under specific conditions, offering a "handle" for further derivatization or acting as a stable, terminal group depending on the experimental design. This dual reactivity makes this compound a versatile reagent for a range of applications, from creating antibody-drug conjugates to immobilizing biomolecules on biosensor surfaces.

This guide provides a comprehensive overview of the properties, reaction mechanisms, and detailed protocols for the effective use of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this cross-linker in their experimental workflows.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a cross-linking agent is fundamental to its successful application. The following table summarizes the key properties of this compound.

PropertyValue
CAS Number 14065-32-8
Molecular Formula C₁₁H₁₉ClO₃
Molecular Weight 234.72 g/mol
Appearance Colorless to pale yellow liquid
Density 1.052 g/mL at 25 °C
Boiling Point 159-160 °C at 9 mmHg
Solubility Soluble in a wide range of organic solvents (e.g., DCM, THF, DMSO). Reacts with protic solvents like water and alcohols.

Core Reaction Mechanism: Amine Acylation

The primary utility of this compound as a cross-linker stems from the high reactivity of the acyl chloride group towards nucleophiles, particularly primary amines. The reaction proceeds via a nucleophilic acyl substitution mechanism, as depicted below.

Caption: Nucleophilic attack of a primary amine on the acyl chloride carbonyl, followed by the elimination of a chloride ion to form a stable amide bond.

The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group. A subsequent deprotonation of the nitrogen atom, often by another amine molecule or a non-nucleophilic base in the reaction mixture, yields the final stable amide conjugate and hydrochloric acid. To prevent side reactions and maintain a neutral pH, an acid scavenger (e.g., a non-nucleophilic base like triethylamine or DIEA) is often included in the reaction buffer.

Application Protocol 1: Conjugation of a Small Molecule to a Protein

This protocol provides a general framework for the conjugation of a small molecule containing a primary amine to a protein, such as an antibody, using this compound.

Materials:

  • Protein of interest (e.g., IgG antibody) in a suitable buffer (e.g., PBS, pH 7.2-8.0). Note: Avoid amine-containing buffers like Tris.

  • This compound

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Amine-containing small molecule

  • Non-nucleophilic base (e.g., triethylamine or diisopropylethylamine - DIEA)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer.

    • If necessary, perform a buffer exchange into the desired reaction buffer.

  • Activation of the Small Molecule:

    • In a separate, dry microcentrifuge tube, dissolve the amine-containing small molecule in anhydrous DMF or DMSO.

    • Add a 1.1 to 1.5-fold molar excess of this compound to the small molecule solution.

    • Add a 2-fold molar excess of a non-nucleophilic base (e.g., DIEA) to the reaction mixture to scavenge the HCl produced.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing. This step forms the amide bond between the small molecule and the crosslinker.

  • Conjugation to the Protein:

    • Add the activated small molecule-crosslinker solution dropwise to the protein solution while gently stirring. The molar ratio of the activated crosslinker to the protein will need to be optimized to achieve the desired degree of labeling, but a starting point of a 10- to 20-fold molar excess is recommended.

    • Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add a quenching solution, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM to quench any unreacted acyl chloride groups.[3]

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the excess unreacted crosslinker, small molecule, and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Characterize the resulting conjugate using appropriate analytical techniques to determine the degree of labeling and confirm the integrity of the protein.[4][5][6]

Application Protocol 2: Surface Immobilization of a Biomolecule

This protocol outlines the immobilization of a biomolecule (e.g., an enzyme or antibody) onto an amine-functionalized surface using this compound.

Materials:

  • Amine-functionalized surface (e.g., glass slide, silicon wafer, or resin)

  • This compound

  • Anhydrous aprotic solvent (e.g., toluene or dichloromethane)

  • Non-nucleophilic base (e.g., triethylamine or DIEA)

  • Biomolecule for immobilization in a suitable buffer (e.g., PBS, pH 7.2-8.0)

  • Blocking solution (e.g., 1 M ethanolamine or 1% BSA in PBS)

  • Washing buffers (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Surface Activation:

    • In a moisture-free environment, immerse the amine-functionalized surface in a solution of this compound in an anhydrous aprotic solvent.

    • Add a non-nucleophilic base to the solution to act as an acid scavenger.

    • Allow the reaction to proceed for 2-4 hours at room temperature to form a layer of the crosslinker on the surface.

  • Washing:

    • Remove the surface from the activation solution and wash it thoroughly with the anhydrous solvent to remove any unreacted crosslinker and base.

    • Dry the surface under a stream of inert gas (e.g., nitrogen or argon).

  • Biomolecule Immobilization:

    • Immediately apply a solution of the biomolecule in a suitable buffer to the activated surface.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C in a humidified chamber to prevent evaporation.

  • Blocking:

    • Remove the biomolecule solution and wash the surface with a washing buffer.

    • Immerse the surface in a blocking solution for 1 hour at room temperature to quench any remaining reactive acyl chloride groups and to block non-specific binding sites.

  • Final Washing and Storage:

    • Wash the surface extensively with the washing buffer and then with a final rinse of deionized water.

    • The surface with the immobilized biomolecule is now ready for use or can be stored under appropriate conditions.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a protein conjugation experiment using this compound.

Protein Conjugation Workflow Start Start: Prepare Protein and Small Molecule Activate_SM Activate Small Molecule with Crosslinker Start->Activate_SM Conjugate Conjugate to Protein Activate_SM->Conjugate Quench Quench Reaction Conjugate->Quench Purify Purify Conjugate Quench->Purify Analyze Analyze Conjugate Purify->Analyze End End: Characterized Conjugate Analyze->End

Caption: A generalized workflow for protein-small molecule conjugation using this compound.

The Dual-Role of the Methyl Ester Group

A key feature of this compound is its heterobifunctionality, conferred by the presence of the methyl ester group. While significantly less reactive than the acyl chloride, the methyl ester is not entirely inert and its fate should be considered in experimental design.

  • As a Stable Terminus: In many applications, particularly those conducted at or near neutral pH and for moderate reaction times, the methyl ester will remain intact.[7] This can be advantageous if a non-reactive terminus is desired after the initial conjugation.

  • As a Secondary Reactive Site: The methyl ester can undergo hydrolysis to a carboxylic acid under basic conditions (e.g., using lithium hydroxide) or enzymatic cleavage.[8][9] This newly formed carboxyl group can then be targeted for a second conjugation step, for example, using carbodiimide chemistry (e.g., EDC/NHS) to react with another amine-containing molecule.[10] Amidation of the methyl ester can also be achieved with amines, although this typically requires more forcing conditions such as high temperatures or the use of specific catalysts.[11][12][13]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Conjugation Yield 1. Inactive crosslinker due to hydrolysis. 2. Insufficient molar excess of the crosslinker. 3. Presence of amine-containing buffers (e.g., Tris). 4. Inaccessible amine groups on the protein.1. Use fresh, anhydrous solvents and handle the crosslinker in a moisture-free environment. 2. Optimize the molar ratio of crosslinker to the target molecule. 3. Perform a buffer exchange into an amine-free buffer (e.g., PBS, HEPES). 4. Consider a different cross-linking strategy or a longer spacer arm.[14]
Protein Aggregation/Precipitation 1. High degree of conjugation leading to changes in protein solubility. 2. Cross-linking between protein molecules (intermolecular) instead of within or to a small molecule (intramolecular/conjugation).1. Reduce the molar excess of the crosslinker or shorten the reaction time. 2. Perform the reaction at a lower protein concentration.
Non-specific Binding 1. Hydrophobic interactions with the crosslinker. 2. Insufficient blocking of the surface (in immobilization protocols).1. Include a non-ionic detergent (e.g., Tween-20) in washing steps. 2. Optimize the blocking step with a suitable blocking agent (e.g., BSA, ethanolamine).

Analytical Characterization of Conjugates

A thorough characterization of the final conjugate is critical to ensure the success of the cross-linking reaction and the suitability of the product for downstream applications. A combination of techniques is often employed:

  • UV-Vis Spectroscopy: Can be used to determine the concentration of the protein and, if the conjugated molecule has a distinct chromophore, to estimate the degree of labeling.[4]

  • Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of cross-linker molecules attached to the protein.[4][5]

  • Chromatography (e.g., SEC, HIC, RP-HPLC): These techniques can be used to assess the purity of the conjugate, detect any aggregation or fragmentation, and in some cases, separate species with different degrees of labeling.[4][6]

  • SDS-PAGE: Can visualize the increase in molecular weight of the protein after conjugation and assess the purity of the sample.[15]

By following the protocols and considering the principles outlined in this guide, researchers can effectively utilize this compound as a versatile cross-linking agent for a wide range of applications in their scientific endeavors.

References

  • Pharma Focus America. Analytical Techniques for Antibody-Drug Conjugates. Available from: [Link]

  • Mabion. Key Analytical Techniques Used in Protein Characterization. Available from: [Link]

  • MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Available from: [Link]

  • Nature. A sustainable metal and base-free direct amidation of esters using water as a green solvent. Available from: [Link]

  • National Institutes of Health. Analytical methods for physicochemical characterization of antibody drug conjugates. Available from: [Link]

  • ScienceDirect. Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters. Available from: [Link]

  • National Institutes of Health. Base-promoted direct amidation of esters: beyond the current scope and practical applications. Available from: [Link]

  • National Institutes of Health. Acyl chloride-modified amorphous carbon substrates for the attachment of alcohol-, thiol-, and amine-containing molecules. Available from: [Link]

  • ResearchGate. Analysis and characterization of protein-drug conjugates? Available from: [Link]

  • ACS Publications. Introduction of the Mass Spread Function for Characterization of Protein Conjugates. Available from: [Link]

  • Master Organic Chemistry. Formation of Amides From Esters. Available from: [Link]

  • MtoZ Biolabs. How to Handle Samples After Adding Crosslinkers in Protein Crosslinking. Available from: [Link]

  • ResearchGate. Can someone advise on how to solve DSP cross-linking problems? Available from: [Link]

  • Nature. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Available from: [Link]

  • Scientific Reports. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Available from: [Link]

  • ResearchGate. Crosslinking reactions: through esterification of MTHPA and epoxy for E/P/M/D compounds. Available from: [Link]

  • ResearchGate. Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. Available from: [Link]

  • PubMed. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Available from: [Link]

  • Wiley Online Library. Methyl Esters and Derivatives. Available from: [Link]

  • American Chemical Society. Effect of methyl groups on crosslinking reactions in carbon-based systems. Available from: [Link]

  • ResearchGate. Crosslinking kinetics of methyl and ethyl (α-hydroxymethyl)acrylates: Effect of crosslinker type and functionality. Available from: [Link]

  • Wiley Online Library. Acid‐Stable Ester Linkers for the Solid‐Phase Synthesis of Immobilized Peptides. Available from: [Link]

  • PubMed. Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides. Available from: [Link]

  • Journal of the Mexican Chemical Society. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Available from: [Link]

  • MDPI. Assembling Surface Linker Chemistry with Minimization of Non-Specific Adsorption on Biosensor Materials. Available from: [Link]

  • ACS Publications. Advances in Chemical Protein Modification. Available from: [Link]

  • Royal Society of Chemistry. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Available from: [Link]

  • Organic Chemistry Portal. Methyl Esters. Available from: [Link]

  • PubMed. Studies on heterobifunctional cross-linking reagents, 6-maleimidohexanoic acid active esters. Available from: [Link]

  • Creative Biolabs. Crosslinker Products for Bioconjugation. Available from: [Link]

  • PubMed. Heterobifunctional cross-linking of a monoclonal antibody with 2-methyl-N1-benzenesulfonyl-N4-bromoacetylquinonediimide. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 10-chloro-10-oxodecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 10-chloro-10-oxodecanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to improve the yield and purity of your synthesis through a deeper understanding of the reaction's nuances.

Overview of the Synthesis

This compound is synthesized from its corresponding carboxylic acid, monomethyl sebacate. The reaction involves the conversion of the carboxylic acid functional group to an acyl chloride. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The choice of reagent and reaction conditions can significantly impact the yield and purity of the final product.

The general reaction scheme is as follows:

or

While the reaction appears straightforward, several factors can lead to suboptimal results. This guide will address common issues and provide solutions based on established chemical principles.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Low or No Product Yield

Q1: I am not observing any product formation, or the yield is significantly lower than expected. What are the possible causes?

A1: Low or no yield can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting this issue:

  • Reagent Quality:

    • Starting Material Purity: Ensure your monomethyl sebacate is pure and dry. The presence of the corresponding dicarboxylic acid (sebacic acid) can lead to the formation of sebacoyl chloride, a di-acyl chloride, which will complicate purification and reduce the yield of your desired product.

    • Chlorinating Agent Activity: Thionyl chloride and oxalyl chloride are highly reactive and susceptible to hydrolysis. Use a fresh bottle or a recently opened one. If you suspect your reagent has degraded, it's best to use a new batch. For thionyl chloride, distillation can be performed to purify it, though this is often unnecessary with a new bottle.[1]

  • Reaction Conditions:

    • Anhydrous Conditions: Acyl chlorides are highly sensitive to moisture.[2] Ensure all glassware is oven-dried or flame-dried before use and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous. The presence of water will hydrolyze the product back to the starting material or react with the chlorinating agent.

    • Reaction Temperature: The reaction with thionyl chloride often requires heating (reflux) to proceed at a reasonable rate.[3] Conversely, the reaction with oxalyl chloride is typically carried out at room temperature or even at 0 °C to control the reaction rate and minimize side reactions.[4] Insufficient heating with thionyl chloride or too low a temperature with oxalyl chloride can result in an incomplete reaction.

    • Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using an appropriate analytical technique (see "Reaction Monitoring" section below).

  • Work-up Procedure:

    • Premature Hydrolysis: During work-up, avoid any contact with water or protic solvents until the excess chlorinating agent has been removed. Washing with aqueous solutions should only be performed after the product is in a water-immiscible solvent and is intended to remove water-soluble byproducts.

Product Purity Issues

Q2: My final product is impure. What are the likely contaminants and how can I remove them?

A2: Impurities in the final product can be unreacted starting material, byproducts from side reactions, or residual reagents.

  • Unreacted Starting Material:

    • Cause: Incomplete reaction due to insufficient reaction time, temperature, or amount of chlorinating agent.

    • Identification: The presence of a broad O-H stretch in the IR spectrum (around 2500-3300 cm⁻¹) and a carboxylic acid proton signal in the ¹H NMR spectrum (typically >10 ppm) indicates the presence of the starting material.

    • Solution: Increase the reaction time or temperature, or use a slight excess of the chlorinating agent. For purification, unreacted carboxylic acid can be removed by a careful wash with a weak, cold aqueous base solution (e.g., sodium bicarbonate), though this risks hydrolysis of the desired acyl chloride. A more robust method is fractional distillation under reduced pressure.[5][6]

  • Symmetrical Anhydride Formation:

    • Cause: The newly formed acyl chloride can react with unreacted carboxylic acid to form a symmetrical anhydride.[7]

    • Identification: Anhydrides show two characteristic C=O stretching bands in the IR spectrum (around 1820 and 1760 cm⁻¹).[8]

    • Solution: Ensure a slight excess of the chlorinating agent to drive the reaction to completion and consume all the starting carboxylic acid. Purification can be achieved by fractional distillation, as the anhydride will have a higher boiling point than the acyl chloride.

  • Sebacoyl Chloride:

    • Cause: Presence of sebacic acid in the starting material.

    • Identification: This di-acyl chloride will have a different retention time in GC analysis and will react with any di-nucleophiles to form polymers.

    • Solution: Start with pure monomethyl sebacate. If sebacoyl chloride is present, it can be separated by fractional distillation due to its higher boiling point.

  • Residual Chlorinating Agent:

    • Cause: Incomplete removal after the reaction.

    • Identification: The pungent odors of thionyl chloride or oxalyl chloride are a good indicator.

    • Solution: Both thionyl chloride (b.p. 79 °C) and oxalyl chloride (b.p. 63-64 °C) are volatile. Excess reagent and the solvent can be removed by rotary evaporation.[1] For trace amounts, co-evaporation with an anhydrous solvent like toluene can be effective.

Reaction Monitoring Challenges

Q3: I am having trouble monitoring the progress of my reaction. What is the best way to do this?

A3: Monitoring the reaction is crucial for determining the endpoint and avoiding unnecessary heating or extended reaction times that could lead to side products.

  • Thin-Layer Chromatography (TLC): Direct TLC analysis of acyl chlorides can be unreliable as they can react with the silica gel plate, leading to streaking or hydrolysis back to the starting material.[7] A useful technique is to quench a small aliquot of the reaction mixture with a nucleophile like methanol or benzylamine. This converts the acyl chloride to a stable methyl ester or benzylamide, which can then be easily analyzed by TLC against the starting material.[1]

  • Infrared (IR) Spectroscopy: This is an excellent method for monitoring the reaction. The disappearance of the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber (around 1800 cm⁻¹) are clear indicators of product formation.[9]

Frequently Asked Questions (FAQs)

Q: Which chlorinating agent is better, thionyl chloride or oxalyl chloride?

A: Both reagents are effective, and the choice often depends on the scale of the reaction and the sensitivity of the substrate.

ReagentAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) - Less expensive- Byproducts (SO₂ and HCl) are gaseous, simplifying work-up- Reaction often requires heating- Can sometimes lead to charring with sensitive substrates
Oxalyl Chloride ((COCl)₂) - Milder reaction conditions (often room temperature)- Byproducts (CO, CO₂, and HCl) are gaseous- More expensive- Often requires a catalytic amount of DMF, which can lead to the formation of a carcinogenic byproduct if not handled properly[10]

For the synthesis of this compound, which is a relatively simple long-chain aliphatic acid, thionyl chloride is a cost-effective and efficient choice.

Q: Will the methyl ester group react with the chlorinating agent?

A: Generally, methyl esters are stable under the conditions used to form acyl chlorides from carboxylic acids. Studies have shown that methyl esters are "essentially unreactive" to thionyl chloride at room temperature, conditions under which even more labile esters like tert-butyl esters are converted to acyl chlorides.[9] This chemoselectivity is a key advantage in this synthesis.

Q: What is the best method for purifying the final product?

A: For long-chain acyl chlorides like this compound, vacuum distillation is the preferred method of purification.[6][11] This allows for the separation of the product from less volatile impurities (like unreacted starting material or anhydride byproducts) and more volatile components (like residual solvent or chlorinating agent) at a lower temperature, minimizing thermal decomposition. It is crucial to use a dry vacuum system to prevent hydrolysis of the product.

Q: How can I confirm the identity and purity of my final product?

A: A combination of spectroscopic methods should be used:

  • ¹H NMR: The spectrum should show the disappearance of the carboxylic acid proton and the characteristic signals for the methylene groups adjacent to the carbonyls and the methyl ester. For this compound, you would expect to see a triplet for the protons on the carbon alpha to the acyl chloride group.

  • ¹³C NMR: The carbonyl carbon of the acyl chloride will have a characteristic chemical shift, distinct from the ester carbonyl and the carboxylic acid carbonyl of the starting material.

  • FT-IR: Look for the strong C=O stretch of the acyl chloride around 1800 cm⁻¹ and the C=O stretch of the methyl ester around 1740 cm⁻¹.[8][12] The absence of a broad O-H stretch from the starting material is a key indicator of a complete reaction.

  • GC-MS: This technique can confirm the molecular weight of the product and help identify any volatile impurities.

Experimental Protocols

Synthesis of this compound using Thionyl Chloride

Materials:

  • Monomethyl sebacate

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (or another suitable anhydrous solvent)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ fumes). Ensure all glassware is thoroughly dried.

  • Charge the flask with monomethyl sebacate (1.0 eq).

  • Add anhydrous toluene to dissolve the starting material.

  • Slowly add thionyl chloride (1.2 - 1.5 eq) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by IR spectroscopy or by quenching an aliquot with methanol for TLC analysis.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent and excess thionyl chloride by rotary evaporation. Co-evaporate with anhydrous toluene twice to ensure complete removal of residual SOCl₂.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizing the Workflow

Reaction Mechanism with Thionyl Chloride

reaction_mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Formation of Chlorosulfite Ester cluster_step3 Step 3: Nucleophilic Acyl Substitution cluster_step4 Step 4: Elimination of Leaving Group Carboxylic_Acid R-COOH Thionyl_Chloride SOCl₂ Carboxylic_Acid->Thionyl_Chloride Attacks Sulfur Intermediate_1 R-COO-SOCl⁺H Thionyl_Chloride->Intermediate_1 Intermediate_2 R-CO-O-SOCl Intermediate_1->Intermediate_2 - HCl Intermediate_1->Intermediate_2 Chloride_Ion Cl⁻ Tetrahedral_Intermediate R-C(O⁻)(Cl)-O-SOCl Intermediate_2->Tetrahedral_Intermediate + Cl⁻ Intermediate_2->Tetrahedral_Intermediate Acyl_Chloride R-COCl Tetrahedral_Intermediate->Acyl_Chloride Tetrahedral_Intermediate->Acyl_Chloride Byproducts SO₂ + Cl⁻ Tetrahedral_Intermediate->Byproducts

Caption: Reaction mechanism for the formation of an acyl chloride from a carboxylic acid using thionyl chloride.

Troubleshooting Logic Flow

troubleshooting_flow Start Low Yield or Purity Issue Check_Reagents Check Reagent Quality (Starting Material, SOCl₂) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Anhydrous, Temp, Time) Start->Check_Conditions Check_Workup Review Work-up Procedure (Avoid Hydrolysis) Start->Check_Workup Impurity_ID Identify Impurity (SM, Anhydride, etc.) Check_Reagents->Impurity_ID Check_Conditions->Impurity_ID Check_Workup->Impurity_ID Purification Select Purification Method (Vacuum Distillation) Impurity_ID->Purification End Improved Yield and Purity Purification->End

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

  • SpectraBase. (n.d.). This compound. Retrieved from [Link]

  • McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning.
  • SpectraBase. (n.d.). This compound. Retrieved from [Link]

  • Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251.
  • Wikipedia. (n.d.). Oxalyl chloride. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification of sebacoyl chloride to yield sebacic biscyclocarbonate. Retrieved from [Link]

  • Homework.Study.com. (n.d.). How can I prepare sebacoyl chloride from sebacic acid with excellent yield? Retrieved from [Link]

  • Wikipedia. (n.d.). Sebacoyl chloride. Retrieved from [Link]

  • ResearchGate. (2019, March 4). What should I reconsider in my experiment for acyl chloride to be formed? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Reddit. (n.d.). Synthesis of Acyl Chlorides with Thionyl Chloride. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 8). The Science Behind Nylon: How Sebacoyl Chloride Enables High-Performance Materials. Retrieved from [Link]

  • University of Washington. (n.d.). O670: Prep Notes | Lecture Demonstration Manual General Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 10-oxodecanoate. Retrieved from [Link]

  • Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Preparation of long-chain fatty acid chlorides. Retrieved from [Link]

  • Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, April 9). Acid Chloride/ chloroformate purification? Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Reddit. (2025, June 18). Purification of a bifunctional molecule. Retrieved from [Link]

  • Journal of Physics: Conference Series. (2021). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. 1879, 032111.
  • PubMed. (2014). Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. Methods in Molecular Biology, 1198, 137-145.
  • ResearchGate. (2023, May 20). How to derivate chloroform extract before GC-MS analysis? Retrieved from [Link]

  • MDPI. (2020). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Molecules, 25(15), 3345.
  • Organic Syntheses. (n.d.). ethyl n-methylcarbamate. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude Methyl 10-chloro-10-oxodecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 10-chloro-10-oxodecanoate (CAS No. 14065-32-8). This document provides in-depth troubleshooting advice, frequently asked questions, and a validated protocol designed for researchers and professionals in organic synthesis and drug development. Our goal is to equip you with the technical expertise to overcome common challenges and achieve high purity for this versatile bifunctional reagent.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling, purification, and properties of this compound.

Q1: What is this compound, and why is its purity critical? this compound is a linear C11 bifunctional molecule featuring a methyl ester at one end and a highly reactive acyl chloride at the other.[1][2] This structure makes it a valuable building block in the synthesis of polymers, pharmaceuticals, and other complex organic molecules. Purity is paramount because common impurities, such as the starting carboxylic acid (Monomethyl sebacate) or its hydrolysis product, can interfere with subsequent reactions, leading to low yields, unwanted byproducts, and complex downstream purification challenges.[3][4]

Q2: What are the primary impurities I should expect in my crude product? The impurity profile is largely dependent on the synthesis method, which typically involves treating Monomethyl sebacate with a chlorinating agent.[5][6]

  • Unreacted Starting Material: Monomethyl sebacate.

  • Hydrolysis Product: Exposure to moisture, even atmospheric humidity, will hydrolyze the acyl chloride back to Monomethyl sebacate.[7][8][9] This is the most common impurity.

  • Excess Chlorinating Agent: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can remain after the reaction.[10]

  • Byproducts from Synthesis: Depending on the chlorinating agent, byproducts such as phosphorus-based compounds may be present.[6]

  • Color Impurities: The crude product may appear yellow or brown due to impure reagents or thermal decomposition during synthesis.[10][11]

Q3: What is the most reliable method for purifying this compound? High-vacuum fractional distillation is the industry-standard and most effective method for purifying this compound.[4][10][12] Its high boiling point (159-160 °C at 10 mmHg) necessitates the use of a vacuum to lower the boiling temperature, thereby preventing thermal degradation.[1][13] This technique effectively separates the desired product from less volatile impurities like the starting carboxylic acid and more volatile impurities like residual chlorinating agents.

Q4: How should I properly handle and store the purified product? Due to its high reactivity with water, this compound must be handled under anhydrous conditions.[14][15]

  • Handling: Always handle in a fume hood, wearing appropriate personal protective equipment (PPE).[1][16] Use oven-dried glassware and perform transfers under an inert atmosphere (e.g., nitrogen or argon).

  • Storage: Store in a tightly sealed container (e.g., an amber glass bottle with a PTFE-lined cap) under an inert atmosphere. For long-term storage, placing the container in a desiccator in a cool, dark place is recommended to prevent hydrolysis.[10]

Q5: Can I use flash column chromatography on silica gel for purification? This is strongly discouraged. Acyl chlorides are highly susceptible to hydrolysis on the surface of standard silica gel, which is acidic and contains adsorbed water.[17][18] Attempting chromatography will likely lead to the complete degradation of your product back to the carboxylic acid. While specialized techniques with deactivated silica and strictly anhydrous solvents exist, they are complex and not recommended for this compound.

Q6: My crude product is yellow. Will distillation make it colorless? Yes, in most cases. The yellow or brown coloration is typically due to non-volatile impurities or decomposition products.[10] Proper vacuum distillation separates the colorless liquid product from these colored residues, which will remain in the distillation flask.[1][13]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification process.

Problem: My final product yield is very low after vacuum distillation.

  • Potential Cause 1: Hydrolysis. The most common cause of yield loss is the hydrolysis of the acyl chloride before or during the workup. Exposure to atmospheric moisture is sufficient to cause significant degradation.[7][18]

    • Solution: Ensure all glassware is meticulously oven-dried (>120 °C) and assembled while still hot under a stream of inert gas. Use anhydrous solvents and reagents throughout the synthesis and workup.

  • Potential Cause 2: Incomplete Reaction. If the initial chlorination reaction did not go to completion, a large portion of your crude material will be the starting carboxylic acid, which will not distill over with the product.

    • Solution: Re-evaluate your synthesis protocol. Ensure the stoichiometry of the chlorinating agent is correct and that the reaction time and temperature are sufficient for complete conversion.

  • Potential Cause 3: Loss to Cold Trap. If your vacuum is too high or the distillation temperature is excessive, the product may be too volatile and get carried past the condenser into the cold trap.

    • Solution: Carefully monitor the distillation temperature and pressure. Ensure your cold trap is functioning effectively (e.g., using a dry ice/acetone slurry or liquid nitrogen). Check the contents of the trap after the distillation.

Problem: The distilled product fumes excessively and has a sharp, acidic smell.

  • Potential Cause: This is characteristic behavior for a highly reactive acyl chloride. The fuming is due to the reaction with ambient moisture in the air, producing microscopic droplets of hydrochloric acid (HCl) and the corresponding carboxylic acid.[8][15]

    • Solution: This is normal and indicates the presence of the acyl chloride functional group. While it confirms the product's identity, it also underscores the need for handling under strictly anhydrous and inert conditions to prevent degradation.

Problem: During distillation, the material in the distillation flask is turning dark brown or black.

  • Potential Cause: Thermal Decomposition. This indicates that the distillation temperature is too high, causing the compound or impurities to decompose.

    • Solution: Improve the quality of your vacuum. A lower pressure will decrease the required boiling temperature. Ensure your vacuum pump is in good working order, the system is free of leaks, and you are using a suitable vacuum trap. The boiling point is approximately 159-160 °C at 10 mmHg; if your pressure is higher, the required temperature will be significantly higher.[1]

Problem: My NMR analysis shows the starting material, Monomethyl sebacate, is still present after distillation.

  • Potential Cause: Inefficient Fractional Distillation. The boiling points of this compound and Monomethyl sebacate are different, but if the distillation is performed too quickly or without a fractionating column, co-distillation can occur.

    • Solution: Use a short Vigreux or packed fractionating column between the distillation flask and the condenser. Heat the distillation pot slowly and evenly to allow for proper vapor-liquid equilibrium to be established in the column. Maintain a slow, steady distillation rate (e.g., 1-2 drops per second).

Section 3: Recommended Purification Protocol: High-Vacuum Fractional Distillation

This protocol provides a validated, step-by-step method for purifying crude this compound.

Principle

This method separates compounds based on differences in their boiling points under reduced pressure. By lowering the pressure, the boiling point of the high-boiling this compound is reduced to a temperature where thermal decomposition is minimized.[10] A fractionating column enhances the separation efficiency between the product and impurities with close boiling points.

Apparatus and Setup

A typical high-vacuum distillation apparatus consists of a round-bottom flask, a short fractionating column (e.g., a 10-15 cm Vigreux column), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum adapter connected to a cold trap and a high-vacuum pump. All glassware must be oven-dried.

G cluster_0 Distillation Apparatus cluster_1 Vacuum System Flask Distillation Flask (with crude product) Column Vigreux Column Flask->Column Flask->Column Vapor Path Head Distillation Head (with Thermometer) Column->Head Column->Head Condenser Condenser Head->Condenser Head->Condenser Receiver Receiving Flask Condenser->Receiver Condenser->Receiver Liquid Path Adapter Vacuum Adapter Receiver->Adapter Trap Cold Trap (Liquid N2 or Dry Ice) Adapter->Trap Pump High-Vacuum Pump Trap->Pump caption Diagram of a High-Vacuum Fractional Distillation Setup. G crude Crude Methyl 10-chloro-10-oxodecanoate distill High-Vacuum Fractional Distillation crude->distill analyze Purity Analysis (IR, NMR) distill->analyze troubleshoot Purity Acceptable? analyze->troubleshoot store Store Under Inert Atmosphere troubleshoot->distill No (Re-distill) troubleshoot->store Yes

Sources

Technical Support Center: Acylation with Methyl 10-chloro-10-oxodecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for acylation reactions utilizing Methyl 10-chloro-10-oxodecanoate. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize experimental outcomes. We will delve into the causality behind experimental choices, focusing on preventing and identifying key side reactions to ensure high yield and purity of your target molecule.

Understanding the Core Reaction: Friedel-Crafts Acylation

This compound is a bifunctional molecule, featuring a reactive acyl chloride group and a more stable methyl ester. It is primarily used as an acylating agent in Friedel-Crafts reactions to introduce a 10-methoxycarbonyldecanoyl moiety to an aromatic substrate. The reaction proceeds via an electrophilic aromatic substitution mechanism, where a Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the acyl chloride to form a resonance-stabilized acylium ion. This potent electrophile is then attacked by the electron-rich aromatic ring.

A key advantage of Friedel-Crafts acylation is the deactivation of the product towards further substitution; the resulting aryl ketone is less nucleophilic than the starting arene, which effectively prevents polyacylation.[1][2][3] Furthermore, the acylium ion is stabilized by resonance and does not undergo the carbocation rearrangements that frequently plague Friedel-Crafts alkylations.[1][2][4]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Workup reagent This compound (R-COCl) complex Activated Complex [R-CO-Cl--AlCl₃] reagent->complex + AlCl₃ lewis_acid Lewis Acid (e.g., AlCl₃) acylium Acylium Ion (Electrophile) [R-C≡O⁺ ↔ R-C⁺=O] complex->acylium alcl4 [AlCl₄]⁻ complex->alcl4 sigma Sigma Complex (Arenium Ion) acylium->sigma Attack by Arene arene Aromatic Ring (Arene-H) arene->sigma product_complex Product-Catalyst Complex sigma->product_complex - H⁺ (reforms [AlCl₄]⁻ to AlCl₃ + HCl) workup Aqueous Workup (e.g., H₂O / HCl) product_complex->workup final_product Final Product (Aryl Ketone) product_complex->final_product + H₂O catalyst_regen Destroyed Catalyst workup->catalyst_regen

Caption: General mechanism of Friedel-Crafts acylation.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during acylation with this compound.

Q1: My reaction yield is significantly lower than expected. What are the primary causes?

A1: Low yields in this acylation are typically traced back to a few critical experimental parameters. The most common culprits involve the deactivation of the catalyst or insufficient reactivity of the aromatic substrate.

  • Catalyst Inactivity: The Lewis acid catalyst, AlCl₃, is extremely sensitive to moisture. Any trace amounts of water in your glassware, solvent, or reagents will hydrolyze and deactivate the catalyst, halting the reaction.[5] It is imperative to work under strictly anhydrous conditions.

  • Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. This is because the carbonyl oxygen of the ketone product acts as a Lewis base and forms a stable complex with the AlCl₃, effectively sequestering it and removing it from the catalytic cycle.[2][3][5]

  • Deactivated Aromatic Ring: The reaction is an electrophilic substitution. If your aromatic substrate possesses strongly electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, or another carbonyl group), the ring is "deactivated" and is not nucleophilic enough to attack the acylium ion.[4][5]

  • Suboptimal Temperature: While heating can sometimes overcome a high activation energy, excessive temperatures can promote decomposition and the formation of side products. The reaction between AlCl₃ and the acyl chloride is also exothermic and requires careful temperature control during addition.[6]

Problem Potential Cause Recommended Solution
Low or No Yield Moisture in the reactionFlame-dry all glassware under vacuum/inert gas. Use anhydrous grade solvents. Use a fresh, unopened bottle of AlCl₃.
Insufficient Lewis acidUse at least 1.1 equivalents of AlCl₃ per equivalent of acyl chloride. For some substrates, more may be required.
Deactivated aromatic substrateConsider using a more potent catalytic system or a different synthetic route if the substrate is strongly deactivated.
Reaction temperature too low/highStart the reaction at 0 °C, especially during reagent addition, then allow it to warm to room temperature or heat gently while monitoring by TLC.

Q2: I've isolated my product, but it's contaminated with a major byproduct. What is this impurity likely to be?

A2: The most probable byproduct arises from the high reactivity of the acyl chloride functional group.

  • Primary Side Reaction: Hydrolysis: The acyl chloride end of this compound is highly susceptible to hydrolysis by any trace water present in the reaction mixture or introduced during workup. This reaction forms 10-methoxycarbonyldecanoic acid . This acidic byproduct is often the primary impurity.

  • Secondary Side Reaction: Ester Cleavage: While the methyl ester is significantly more stable than the acyl chloride, harsh conditions (e.g., prolonged heating with excess Lewis acid) could potentially lead to cleavage. However, studies have shown that methyl esters can be stable to Friedel-Crafts conditions, making this a less common issue.[7]

  • Unlikely Side Reactions: Intramolecular acylation to form an 11-membered ring is sterically and kinetically disfavored compared to the intermolecular reaction with the aromatic solvent/reagent.[8]

G cluster_0 Desired Pathway cluster_1 Primary Side Reaction start This compound product Target Aryl Ketone start->product + Arene-H + AlCl₃ hydrolysis Hydrolysis Byproduct (10-methoxycarbonyl- decanoic acid) start->hydrolysis + Trace H₂O

Caption: Competing reaction pathways for the acylating agent.

Q3: How can I effectively remove the 10-methoxycarbonyldecanoic acid byproduct during purification?

A3: The acidic nature of the hydrolysis byproduct allows for a straightforward separation from the neutral ketone product using a liquid-liquid extraction procedure.

  • Quench Reaction: After the reaction is complete (monitored by TLC), cool the mixture in an ice bath and carefully pour it over crushed ice, optionally with concentrated HCl, to decompose the aluminum chloride complexes.

  • Solvent Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acid Wash (Optional): Wash the combined organic layers with dilute HCl to remove any remaining basic impurities.

  • Base Wash (Crucial Step): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium carbonate (Na₂CO₃) solution. The basic wash will deprotonate the carboxylic acid byproduct, forming a water-soluble carboxylate salt that partitions into the aqueous layer. The desired neutral ketone product will remain in the organic layer.

  • Final Washes & Drying: Wash the organic layer with water and then brine to remove residual salts. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Chromatography: If impurities remain, the crude product can be further purified by column chromatography.

G start Crude Product in Organic Solvent (Ketone + Acid Byproduct) wash Wash with aq. NaHCO₃ start->wash separate Separate Layers wash->separate organic Organic Layer (Contains Neutral Ketone Product) separate->organic Keep aqueous Aqueous Layer (Contains Sodium Salt of Acid Byproduct) separate->aqueous Discard

Caption: Workflow for purification via acid-base extraction.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation

This protocol is a general guideline and may require optimization for specific aromatic substrates.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet. Allow to cool to room temperature under an inert atmosphere.

  • Reagent Loading: To the flask, add the anhydrous aromatic substrate (1.0 eq) and an anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane). Cool the mixture to 0 °C in an ice bath.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃, 1.1 - 1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly. Stir the resulting slurry at 0 °C for 15-20 minutes.

  • Acyl Chloride Addition: In a separate, dry dropping funnel, prepare a solution of this compound (1.05 eq) in the anhydrous solvent. Add this solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench by pouring the mixture onto a stirred slurry of crushed ice and concentrated HCl.

  • Purification: Proceed with the extraction and washing procedure as described in Q3 .

References

  • Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Retrieved from [Link]

  • Wikipedia. (2023). Friedel–Crafts reaction. In Wikipedia. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). This compound. BuyersGuideChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. Retrieved from [Link]

  • Wilkinson, M. C. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(9), 2232–2235. Retrieved from [Link]

Sources

storage and stability issues of Methyl 10-chloro-10-oxodecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Methyl 10-chloro-10-oxodecanoate (CAS: 14065-32-8). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage, handling, and stability of this bifunctional reagent. Our goal is to provide not just solutions, but a deeper understanding of the chemical principles at play, enabling you to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common inquiries.

Q1: What are the ideal storage conditions for this compound?

A: Store in a cool, dry, and well-ventilated place, away from moisture.[1] The container must be kept tightly sealed to prevent hydrolysis from atmospheric moisture.[1][2] For long-term storage, refrigeration is recommended, but always allow the container to equilibrate to room temperature before opening to prevent condensation.

Q2: What does the product look like, and what are its key physical properties?

A: It is typically a clear, colorless to light yellow liquid. Significant deviation from this appearance (e.g., cloudiness, fuming upon opening) may indicate degradation.

PropertyValueSource
Molecular Formula C₁₁H₁₉ClO₃[1]
Molecular Weight 234.72 g/mol [1][3]
Density ~1.052 g/mL at 25 °C[1][3]
Boiling Point 159-160 °C at 9-10 mmHg[1][3]
Flash Point 71 °C (closed cup)[1]

Q3: What are the primary safety hazards associated with this compound?

A: this compound is corrosive. The acyl chloride functional group reacts readily with water to produce hydrochloric acid (HCl), which is corrosive and can cause severe eye damage and skin irritation.[1] Always handle this reagent in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[1]

Q4: Which solvents are compatible with this reagent?

A: Use only anhydrous (dry) aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether. The presence of even trace amounts of water or other nucleophilic solvents (like alcohols) will lead to rapid degradation of the acyl chloride.

Section 2: Troubleshooting Guide for Experimental Issues

This section delves into specific problems you might encounter and provides systematic solutions.

Issue 1: Low or No Reaction Yield - Suspected Reagent Degradation

The most common cause of failure in reactions involving this compound is the degradation of the acyl chloride functional group.

Causality: The acyl chloride moiety is highly electrophilic, making it extremely susceptible to nucleophilic attack.[4] The most ubiquitous nucleophile in a lab environment is water. The reaction with water, known as hydrolysis, is often rapid and converts the acyl chloride into a much less reactive carboxylic acid, releasing HCl gas in the process.[5][6][7] This degradation is irreversible and renders the reagent ineffective for most acylation reactions.

Click to view the primary degradation pathway

Hydrolysis_Pathway cluster_products Degradation Products reagent This compound ClCO(CH₂)₈CO₂CH₃ carboxylic_acid Sebacic acid monomethyl ester HOOC(CH₂)₈CO₂CH₃ reagent->carboxylic_acid Hydrolysis hcl HCl (Hydrochloric Acid) reagent->hcl Byproduct water H₂O (Water/Moisture) water->carboxylic_acid

Caption: Hydrolysis of this compound.


Troubleshooting Steps:

  • Visual Inspection: Check the reagent. Does it appear cloudy? When you carefully open the cap in a fume hood, do you observe white fumes? These fumes are HCl gas reacting with atmospheric moisture, a strong indicator of hydrolysis.

  • Solvent Check: Ensure all solvents used are certified anhydrous. Use fresh bottles or solvents dried over molecular sieves.

  • Purity Verification: If degradation is suspected, you must verify the purity of the reagent before proceeding. Refer to the Protocol for Purity Assessment below.

Issue 2: Inconsistent Results Across Different Batches or Experiments

Variability in results often points to inconsistent reagent quality or handling practices.

Causality: The rate of hydrolysis can vary depending on how the reagent was handled each time it was used. A bottle opened frequently or for extended periods will degrade faster than a fresh bottle. Similarly, using different grades or sources of solvents can introduce varying amounts of water.

Troubleshooting_Workflow decision decision action action decision->action Yes action_other Review experimental setup: - Anhydrous conditions maintained? - Inert atmosphere used? - Glassware properly dried? decision->action_other:n No action_purity action_purity action->action_purity Verify reagent purity outcome Proceed with experiment. Investigate other variables (reaction conditions, other reagents). problem Problem: Inconsistent Results or Low Reaction Yield problem->decision Is reagent degradation suspected? action_other->problem Re-evaluate decision_purity decision_purity action_purity->decision_purity Purity acceptable? decision_purity:e->outcome Yes action_discard Discard degraded reagent according to safety protocols. Obtain a fresh batch. decision_purity:s->action_discard No

Caption: Workflow for troubleshooting inconsistent experimental results.

Preventative Measures:

  • Aliquotting: For frequently used reagents, consider purchasing smaller quantities or aliquotting a larger bottle into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This minimizes the exposure of the main stock to the atmosphere.

  • Standardized Procedures: Ensure all lab members follow a strict, standardized protocol for handling this reagent, including the use of syringe techniques for liquid transfer under an inert atmosphere (Nitrogen or Argon).

  • Glassware Preparation: All glassware must be rigorously dried before use, either by oven-drying overnight (>100 °C) or by flame-drying under vacuum.

Section 3: Experimental Protocols

Protocol 1: Receiving and Storing a New Bottle
  • Inspect: Upon receipt, inspect the container seal for any damage.

  • Log: Record the date of receipt and the date of first opening on the bottle.

  • Storage: Place the sealed container in a designated cool, dry location, preferably a refrigerator designated for chemical storage.

  • Equilibration: Crucially , before first use, remove the bottle from the refrigerator and allow it to sit in the fume hood for at least 1-2 hours to reach ambient temperature. Opening a cold bottle will cause moisture from the air to condense inside, leading to rapid degradation.

Protocol 2: Purity Assessment via HCl Titration (Quantification of Hydrolysis)

This method provides a reasonable estimate of the extent of hydrolysis by quantifying the acidic byproduct, HCl.

Materials:

  • Anhydrous isopropanol

  • Phenolphthalein indicator solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Analytical balance, burette, flasks

Procedure:

  • In a fume hood, accurately weigh approximately 0.5 g of this compound into a dry Erlenmeyer flask. Record the exact weight.

  • Add 25 mL of anhydrous isopropanol to the flask to dissolve the sample. The isopropanol will react with any remaining acyl chloride to produce more HCl and an ester.

  • Add 2-3 drops of phenolphthalein indicator. The solution should be colorless.

  • Titrate the solution with standardized 0.1 M NaOH until a faint, persistent pink endpoint is reached.

  • Record the volume of NaOH used.

  • Calculation:

    • Moles of HCl = (Volume of NaOH in L) x (Molarity of NaOH)

    • Moles of original sample = (Weight of sample in g) / (234.72 g/mol )

    • % Hydrolysis = (Moles of HCl / Moles of original sample) x 100

Interpretation: A fresh, high-purity sample should show very low (<1-2%) hydrolysis. If the value is significantly higher, the reagent is likely compromised and should be discarded.

References

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

  • Chemsrc. (2025). This compound | CAS#:14065-32-8. Retrieved from [Link]

  • CHEMICAL POINT. (n.d.). This compound. Retrieved from [Link]

  • Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

  • PharmaTutor. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, February 10). Preparations and Reactions of Acyl Chlorides [Video]. YouTube. Retrieved from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Tuttee Academy. (2021). AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry.... Retrieved from [Link]

  • BuyersGuideChem. (n.d.). This compound | C11H19 Cl O3. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl Decanoate. PubChem Compound Database. Retrieved from [Link]

  • ChemSynthesis. (2025). ethyl 10-chloro-10-oxodecanoate. Retrieved from [Link]

  • CHEMICAL POINT. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 10-oxodecanoate. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 10-oxooctadecanoate. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl chloroacetate. PubChem Compound Database. Retrieved from [Link]

  • Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for Demeton-S-methyl and Oxydemeton-methyl (Agricultural Products). Retrieved from [Link]

  • CORE. (n.d.). CHARACTERIZATION OF DEGRADATION PRODUCTS OF ACTIVATED DIETHANOLAMINE AND METHYLDIETHANOLAMINE DURING CARBON DIOXIDE ABSORPTION A. Retrieved from [Link]

  • Google Patents. (n.d.). US5414202A - Method for rapid decomposition of methyl chloromethyl and bis(chloromethyl) ethers.

Sources

Technical Support Center: Optimizing Reaction Conditions for Methyl 10-chloro-10-oxodecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 10-chloro-10-oxodecanoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific and crucial chemical transformation. We will move beyond simple step-by-step protocols to explain the causality behind experimental choices, ensuring your synthesis is both successful and reproducible.

The primary challenge in synthesizing this compound, also known as Methyl sebacoyl chloride, is the chemoselective conversion of the terminal carboxylic acid of monomethyl sebacate into an acyl chloride without affecting the methyl ester at the other end of the molecule. This guide will address common questions, troubleshoot potential issues, and provide validated protocols to achieve high yield and purity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material and why?

The ideal and most common starting material is Monomethyl sebacate (10-methoxycarbonyl)decanoic acid). This C10 difunctional molecule already possesses the required methyl ester and a terminal carboxylic acid, making it a direct precursor for the target molecule. Its chemical formula is CH₃OOC(CH₂)₈COOH.

Q2: Which chlorinating agent is superior for this synthesis: Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)?

Both reagents can effect the transformation, but Oxalyl Chloride is generally the preferred reagent for this specific synthesis.

  • Oxalyl Chloride ((COCl)₂) : Typically used with a catalytic amount of N,N-dimethylformamide (DMF) in a solvent like dichloromethane (DCM). This method is favored for its mild reaction conditions (often room temperature) and the fact that its byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which simplifies work-up and purification.[1]

  • Thionyl Chloride (SOCl₂) : This is a stronger chlorinating agent and often requires heating (reflux). While effective, it poses a higher risk of side reactions, particularly with the ester functionality, if conditions are not carefully controlled.[2] The gaseous byproducts are sulfur dioxide (SO₂) and HCl.[3][4]

Q3: What is the critical role of a catalyst like DMF or Pyridine?

A catalyst is essential for the reaction with oxalyl chloride and highly recommended for thionyl chloride to increase the reaction rate and yield.

  • DMF with Oxalyl Chloride : DMF reacts with oxalyl chloride to form the highly reactive Vilsmeier reagent, an electrophilic iminium salt ([Me₂N=CHCl]Cl).[5][6] This intermediate is the true active species that reacts with the carboxylic acid, regenerating the DMF catalyst in the process. This catalytic cycle allows the reaction to proceed quickly and under mild conditions.[7]

  • Pyridine with Thionyl Chloride : Pyridine acts as a nucleophilic catalyst and an acid scavenger. It reacts with the HCl byproduct, driving the equilibrium towards the product and preventing potential acid-catalyzed side reactions.

Q4: How can I effectively monitor the reaction's progress?

  • Thin-Layer Chromatography (TLC) : While acyl chlorides are reactive, a quick TLC can be informative if performed carefully. Spot a small, quenched aliquot of the reaction mixture. The disappearance of the polar starting material (monomethyl sebacate) spot and the appearance of a new, less polar product spot indicates progress.

  • Infrared (IR) Spectroscopy : This is an excellent method. Withdraw a small aliquot, remove the solvent under a stream of nitrogen, and acquire a quick IR spectrum. You should observe the disappearance of the broad O-H stretch of the carboxylic acid (around 3300-2500 cm⁻¹) and the appearance of a sharp, strong carbonyl (C=O) stretch for the acyl chloride at a characteristically high frequency, typically around 1800-1815 cm⁻¹ .[8][9][10]

Q5: What are the expected spectroscopic signatures for pure this compound?

  • ¹H NMR : The protons alpha to the acyl chloride carbonyl (the -CH₂-COCl group) are expected to be the most downfield of the methylene protons, appearing around δ 2.5-3.0 ppm .[11] The methyl ester protons (-OCH₃) will be a singlet around δ 3.6 ppm, and the other methylene protons will form a complex multiplet in the δ 1.2-2.3 ppm region.

  • ¹³C NMR : The acyl chloride carbonyl carbon is highly deshielded and will appear around 170-174 ppm . The ester carbonyl will be at a similar chemical shift.

  • IR Spectroscopy : As mentioned, a very strong, sharp C=O stretch around 1800 cm⁻¹ is the hallmark of an acyl chloride.[8][12] The ester C=O stretch will be visible around 1735-1750 cm⁻¹.[9]

Section 2: Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My reaction is incomplete, even after an extended time. What are the likely causes?

  • Cause A: Presence of Moisture. Acyl chlorides are extremely sensitive to water. Any moisture in the starting material, solvent, or glassware will hydrolyze the product back to the carboxylic acid.

    • Solution: Ensure all glassware is oven-dried or flame-dried under vacuum. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Dry the starting material (monomethyl sebacate) under high vacuum before use.

  • Cause B: Reagent Quality. Thionyl chloride and oxalyl chloride can degrade over time.

    • Solution: Use a fresh bottle of the chlorinating agent. For oxalyl chloride, which can decompose, ensure it is a clear, colorless liquid.

  • Cause C: Insufficient Reagent. The stoichiometry must be correct.

    • Solution: Use a slight excess (1.1 to 1.5 equivalents) of the chlorinating agent to ensure the complete conversion of the starting material.

  • Cause D: Inadequate Temperature.

    • Solution: While oxalyl chloride reactions are often run at room temperature, a gentle warming to 40 °C can sometimes accelerate a sluggish reaction. For thionyl chloride, ensure the reflux temperature is reached and maintained.

Problem 2: Product Contamination and Side Reactions

Q: My NMR spectrum shows multiple products, or the loss of my methyl ester.

  • Cause A: Anhydride Formation. If the conversion is slow or insufficient chlorinating agent is used, two molecules of the starting material can react to form an anhydride.

    • Solution: Ensure a slight excess of the chlorinating agent is used and that it is added to the carboxylic acid solution (not the other way around) to maintain a high concentration of the active chlorinating species.

  • Cause B: Reaction with the Methyl Ester. This is a more significant risk when using the more aggressive thionyl chloride, especially with prolonged heating. While methyl esters are generally stable, harsh conditions can lead to cleavage or other side reactions.[13][14]

    • Solution: Prioritize the oxalyl chloride/DMF method, which uses milder conditions.[1] If using thionyl chloride, avoid excessive heating and long reaction times. Monitor the reaction closely and stop it as soon as the starting material is consumed.

  • Cause C: Impurities from Starting Material.

    • Solution: Ensure the purity of the monomethyl sebacate starting material. Recrystallize it if necessary before starting the reaction.

Problem 3: Difficulties During Work-up and Purification

Q: How do I effectively remove excess chlorinating agent and solvent?

  • Solution: Both oxalyl chloride (b.p. 62 °C) and thionyl chloride (b.p. 76 °C) are volatile. After the reaction is complete, they can be efficiently removed along with the solvent (like DCM, b.p. 40 °C) using a rotary evaporator. Crucially, this must be done under an inert atmosphere (nitrogen or argon) and with a trap (e.g., a base trap with NaOH solution) to neutralize the corrosive and toxic acidic gases. [15]

Q: My product decomposes during purification. How can I prevent this?

  • Cause: Hydrolysis. The acyl chloride functional group is highly susceptible to hydrolysis from atmospheric moisture or residual water in solvents.

    • Solution 1: Use Crude Product. For many subsequent reactions (e.g., esterification, amidation), the crude product, after removal of solvent and excess reagent by evaporation, is often pure enough to be used immediately. This is the most common industrial and laboratory practice.[16]

    • Solution 2: High-Vacuum Distillation. If high purity is required, fractional distillation under high vacuum is the best method.[17][18] The boiling point for this compound is reported as 159-160 °C at 9 mmHg. This reduces the thermal stress on the molecule and minimizes decomposition. Ensure the distillation apparatus is scrupulously dry.

Section 3: Detailed Experimental Protocols

Protocol 1: Synthesis using Oxalyl Chloride and DMF (Preferred Method)

This protocol is favored for its high yield, clean byproducts, and mild conditions.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Oven-dry all glassware prep2 Add Monomethyl Sebacate to flask prep1->prep2 prep3 Dissolve in Anhydrous DCM prep2->prep3 react1 Add catalytic DMF (1-2 drops) prep3->react1 react2 Slowly add Oxalyl Chloride (1.2 eq) react1->react2 react3 Stir at RT under N2 for 2-4h react2->react3 react4 Monitor by IR (disappearance of -OH) react3->react4 workup1 Concentrate on Rotary Evaporator react4->workup1 workup2 Use base trap for acidic gases workup1->workup2 workup3 Product obtained as a colorless oil workup2->workup3 workup4 Use crude or purify by vacuum distillation workup3->workup4

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add monomethyl sebacate (e.g., 5.0 g, 23.1 mmol).

  • Dissolution: Under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 40 mL) and stir until the solid is fully dissolved.

  • Catalyst Addition: Add one drop of anhydrous N,N-dimethylformamide (DMF) via syringe.

  • Reagent Addition: Slowly add oxalyl chloride (e.g., 2.4 mL, 27.7 mmol, 1.2 eq) dropwise over 10 minutes. Vigorous gas evolution (CO₂, CO, HCl) will be observed. Maintain the temperature with a water bath if necessary.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by IR spectroscopy until the broad O-H stretch of the starting material has disappeared.

  • Isolation: Carefully concentrate the reaction mixture using a rotary evaporator with an attached base trap. The resulting colorless to pale yellow oil is crude this compound. The yield is typically >95%. The product can be used directly or purified by vacuum distillation.

Protocol 2: Synthesis using Thionyl Chloride (Alternative Method)

Step-by-Step Methodology:

  • Preparation: To a flame-dried 100 mL round-bottom flask, add monomethyl sebacate (e.g., 5.0 g, 23.1 mmol).

  • Reagent Addition: Under a nitrogen atmosphere, carefully add thionyl chloride (e.g., 2.5 mL, 34.7 mmol, 1.5 eq).

  • Reaction: Equip the flask with a reflux condenser connected to a gas trap. Heat the mixture to reflux (approx. 80 °C) and maintain for 1-2 hours.

  • Isolation: After cooling to room temperature, remove the excess thionyl chloride by rotary evaporation (using a base trap). The crude product can then be purified by vacuum distillation to remove non-volatile impurities.

Section 4: Data & Visualization

Table 1: Comparison of Common Chlorinating Agents
FeatureOxalyl Chloride / cat. DMFThionyl Chloride
Typical Conditions Anhydrous DCM, 0 °C to RT[1]Neat or in solvent, reflux (80 °C)[2]
Byproducts CO₂(g), CO(g), HCl(g)[5]SO₂(g), HCl(g)[4]
Work-up Simple evaporation of solvent/reagentEvaporation, may require distillation
Selectivity High: Milder, less risk to esterModerate: Risk of side reactions with ester[2]
Recommendation Highly Recommended Alternative with careful control
Reaction Mechanism: Vilsmeier Intermediate Formation

The key to the mildness and efficiency of the oxalyl chloride method is the catalytic cycle involving DMF.

G cluster_0 Catalyst Activation cluster_1 Acyl Chloride Formation cluster_2 Catalyst Regeneration DMF DMF Vilsmeier Vilsmeier Reagent (Active Species) DMF->Vilsmeier + Oxalyl Oxalyl Chloride Oxalyl->Vilsmeier RCOOH R-COOH (Monomethyl Sebacate) Vilsmeier->RCOOH Intermediate Reactive Intermediate RCOOH->Intermediate + Product R-COCl (Product) Intermediate->Product - CO2, -CO, -HCl RegenDMF DMF (Regenerated) Intermediate->RegenDMF - Cl-

Sources

Technical Support Center: Troubleshooting Failed Reactions with Methyl 10-chloro-10-oxodecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 10-chloro-10-oxodecanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during reactions with this versatile bifunctional reagent. As Senior Application Scientists, we provide not just solutions, but also the underlying chemical principles to help you optimize your synthetic routes.

I. Frequently Asked Questions (FAQs)

Q1: My reaction with this compound and an alcohol/amine is not proceeding or is very slow. What are the likely causes?

A1: Several factors can impede the reactivity of this compound. The primary suspects are the quality of the reagent itself, the presence of moisture, or suboptimal reaction conditions.

  • Reagent Quality: Verify the purity of your this compound. Over time, acyl chlorides can hydrolyze if not stored under strictly anhydrous conditions.[1] Titrate a small sample to determine the concentration of active acyl chloride.

  • Moisture Contamination: Acyl chlorides react readily with water to form the corresponding carboxylic acid, which is significantly less reactive.[2][3][4] This hydrolysis consumes your starting material and introduces an impurity that can complicate purification. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon), and use anhydrous solvents.

  • Steric Hindrance: If your alcohol or amine nucleophile is sterically hindered, the reaction rate will be significantly slower. In such cases, heating the reaction mixture may be necessary.

  • Poor Nucleophilicity: While acyl chlorides are highly reactive, a very weak nucleophile may still require activation or harsher conditions. For instance, phenols are less reactive than aliphatic alcohols and may require a base catalyst.[5]

Q2: I am observing a low yield of my desired ester or amide product. How can I improve it?

A2: Low yields are often linked to side reactions, incomplete conversion, or product loss during workup and purification.

  • Side Reactions: The most common side reaction is hydrolysis of the acyl chloride.[4][6] Another possibility, especially if your nucleophile is a primary or secondary amine, is the reaction of the HCl byproduct with the amine starting material to form an unreactive ammonium salt. To prevent this, it is standard practice to add a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl produced.[4][7]

  • Stoichiometry: Ensure you are using the correct stoichiometry. For reactions with amines, it is common to use a slight excess of the amine or to use two equivalents: one to react and one to act as the base. Alternatively, use one equivalent of the amine and one equivalent of an auxiliary base like pyridine.

  • Reaction Time and Temperature: Monitor your reaction by TLC or LC-MS to determine the optimal reaction time. Driving the reaction to completion by extending the reaction time or gently heating may improve the yield.

  • Purification Losses: The workup and purification steps can be a significant source of yield loss. Ensure your extraction and chromatography conditions are optimized for your specific product.

Q3: My reaction is very vigorous and exothermic. Is this normal and how can I control it?

A3: Yes, reactions of acyl chlorides with nucleophiles like alcohols and amines are typically very exothermic and can be vigorous, especially on a larger scale.[8][9] The reaction often produces steamy fumes of hydrogen chloride gas.[8][9]

To control the reaction:

  • Cooling: Perform the reaction in an ice bath to dissipate the heat generated.

  • Slow Addition: Add the this compound dropwise to the solution of the nucleophile. This allows for better temperature control.

  • Dilution: Using a suitable anhydrous solvent can help to moderate the reaction rate and improve heat transfer.

Q4: I am seeing an unexpected byproduct in my NMR/LC-MS. What could it be?

A4: The most likely byproduct is the carboxylic acid resulting from hydrolysis of this compound, which is 10-methoxy-10-oxodecanoic acid.[2][3] If an amine is your nucleophile, you might also see the corresponding ammonium chloride salt. In reactions with alcohols, if the reaction is heated for an extended period, you might observe side reactions related to the ester functionality, although this is less common under standard acylation conditions.

II. Troubleshooting Guides

Guide 1: Failed Esterification Reaction

Issue: No desired ester product is formed when reacting this compound with an alcohol.

Troubleshooting Workflow:

start Reaction Failure check_reagents 1. Verify Reagent Quality - Titrate Acyl Chloride - Check Alcohol Purity start->check_reagents check_reagents->start Reagents degraded check_conditions 2. Assess Reaction Conditions - Anhydrous Solvents? - Inert Atmosphere? check_reagents->check_conditions Reagents OK check_conditions->start Moisture present hydrolysis Suspect Hydrolysis - Test for Carboxylic Acid check_conditions->hydrolysis Conditions OK hydrolysis->start Significant Hydrolysis steric_hindrance 3. Consider Steric Hindrance - Is the alcohol bulky? hydrolysis->steric_hindrance No Hydrolysis add_catalyst 4. Add Base Catalyst - Use Pyridine or Et3N steric_hindrance->add_catalyst Sterics not an issue increase_temp 5. Increase Temperature - Gently heat the reaction add_catalyst->increase_temp Catalyst added outcome Successful Reaction increase_temp->outcome Reaction proceeds start Low Amide Yield check_stoichiometry 1. Review Stoichiometry - Amine:Acyl Chloride Ratio - Base Equivalents start->check_stoichiometry check_stoichiometry->start Incorrect Ratio amine_salt Suspect Amine Salt Formation - Check for precipitate check_stoichiometry->amine_salt Stoichiometry Correct amine_salt->start No Base Used add_base 2. Add Scavenger Base - Use 2 eq. of Amine or - 1 eq. Amine + 1 eq. Et3N amine_salt->add_base Salt Formation Likely workup_loss 3. Evaluate Workup Procedure - Is product water-soluble? - Emulsion formation? add_base->workup_loss Base Added optimize_purification 4. Optimize Purification - Adjust chromatography solvent system workup_loss->optimize_purification Workup Optimized outcome Improved Yield optimize_purification->outcome Purification Optimized

Sources

Technical Support Center: Methyl 10-chloro-10-oxodecanoate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Hydrolysis for Researchers and Drug Development Professionals

Welcome to the dedicated technical support guide for Methyl 10-chloro-10-oxodecanoate (CAS 14065-32-8). This bifunctional molecule, featuring both a methyl ester and a highly reactive acyl chloride, is a valuable intermediate in organic synthesis. However, its utility is matched by its sensitivity, particularly to hydrolysis. This guide provides in-depth, field-proven insights to help you successfully store, handle, and utilize this reagent by mitigating the primary challenge: unwanted reaction with water.

Frequently Asked Questions (FAQs): Understanding the Core Problem

This section addresses the fundamental chemical principles governing the stability of this compound.

Q1: Why is this compound so highly sensitive to moisture?

A1: The extreme moisture sensitivity is due to the acyl chloride functional group (-COCl). The carbon atom in this group is bonded to two highly electronegative atoms: oxygen and chlorine.[1] These atoms strongly withdraw electron density, making the carbonyl carbon highly electron-deficient (electrophilic) and thus a prime target for nucleophilic attack. Water, even in trace amounts from atmospheric humidity, acts as a nucleophile and readily attacks this carbon, initiating a rapid hydrolysis reaction.[2][3]

Q2: What are the products of hydrolysis?

A2: Hydrolysis of this compound converts the acyl chloride group into a carboxylic acid. The reaction yields Methyl 10-hydroxy-10-oxodecanoate (more commonly known as sebacic acid monomethyl ester) and hydrogen chloride (HCl) gas.[4][5] The release of steamy, corrosive HCl fumes is a common indicator that hydrolysis is occurring.[2][6]

Hydrolysis Reaction

G R This compound (C₁₁H₁₉ClO₃) P1 Sebacic Acid Monomethyl Ester (C₁₁H₂₀O₄) R->P1 Hydrolysis W Water (H₂O) P2 Hydrogen Chloride (HCl)

Caption: Reaction scheme for the hydrolysis of this compound.

Q3: Which is more reactive: the acyl chloride or the methyl ester?

A3: The acyl chloride is vastly more reactive towards hydrolysis than the methyl ester. Acyl chloride hydrolysis is a vigorous, often instantaneous reaction with cold water.[2][3] In contrast, ester hydrolysis is a much slower process that typically requires heating with an acid or base catalyst to proceed at a significant rate. Under the strictly anhydrous conditions required to protect the acyl chloride, the methyl ester group is comparatively stable.

Q4: How can I detect if my sample of this compound has degraded?

A4: Several analytical techniques can confirm hydrolysis:

  • Infrared (IR) Spectroscopy: Monitor the characteristic C=O stretch of the acyl chloride (typically ~1800 cm⁻¹). The disappearance of this peak and the appearance of a broad O-H stretch (around 3300-2500 cm⁻¹) and a carboxylic acid C=O stretch (~1710 cm⁻¹) indicate hydrolysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show the appearance of a new, broad singlet for the carboxylic acid proton (typically >10 ppm). ¹³C NMR will show a shift in the carbonyl carbon signal.

  • Visual/Olfactory Observation: The presence of white, steamy fumes (HCl) when the container is opened, or a sharp, acrid smell mixed with a vinegar-like odor, strongly suggests hydrolysis.[6]

Troubleshooting Guide: Proactive Prevention of Hydrolysis

Hydrolysis is best addressed with preventative measures. This guide details common failure points and provides robust solutions.

Issue 1: Reagent Degradation During Storage
  • Root Cause: Exposure to atmospheric moisture due to improper sealing or storage environment. The headspace in a container can be a significant source of water vapor.

  • Solution: Implement a Strict Anhydrous Storage Protocol.

    • Inert Atmosphere: Store the reagent under a dry, inert atmosphere (e.g., Argon or Nitrogen).

    • Proper Sealing: Use containers with tight-fitting seals, such as those with PTFE-lined caps. For long-term storage, consider sealing the cap with Parafilm®.

    • Desiccation: Place the sealed container inside a desiccator containing an active desiccant like Drierite® (anhydrous calcium sulfate) or silica gel.[7][8]

    • Cooling: Store in a cool, dry place.[9] Opened containers should be carefully resealed and kept upright.[9]

Issue 2: Hydrolysis During Reaction Setup and Execution
  • Root Cause: Introduction of moisture from contaminated solvents, reagents, or glassware, or from the atmosphere during transfers.

  • Solution: Employ Rigorous Anhydrous Techniques.

    • Glassware: All glassware must be scrupulously dried before use. The most effective method is oven-drying at >125°C for at least 4 hours (overnight is preferable) and assembling the apparatus while hot, allowing it to cool under a stream of dry inert gas.[10][11]

    • Solvents: Use only anhydrous grade solvents. If not available, solvents must be dried using appropriate desiccants and preferably distilled before use.

    • Inert Atmosphere Operations: All manipulations (reagent transfers, additions) must be performed under an inert atmosphere using specialized equipment like a Schlenk line or a glovebox.[12] A simple drying tube is insufficient to prevent oxygen or moisture from entering the system.[10]

Decision Workflow: Handling Moisture-Sensitive Reagents

G Start Start: Need to use This compound Check_Glassware Is all glassware oven-dried and cooled under inert gas? Start->Check_Glassware Dry_Glassware Oven-dry glassware (>125°C, >4h) and cool under N₂/Ar stream. Check_Glassware->Dry_Glassware No Check_Solvent Is the solvent anhydrous grade? Check_Glassware->Check_Solvent Yes Dry_Glassware->Check_Glassware Dry_Solvent Dry solvent over appropriate desiccant (e.g., molecular sieves). Check_Solvent->Dry_Solvent No Setup Assemble apparatus under positive N₂/Ar pressure. Check_Solvent->Setup Yes Dry_Solvent->Setup Transfer Transfer reagent via syringe or cannula under inert atmosphere. Setup->Transfer Fail STOP: High risk of hydrolysis. Setup->Fail Run_Rxn Run reaction under N₂/Ar blanket. Transfer->Run_Rxn

Caption: Decision tree for minimizing hydrolysis risk during experimental setup.

Data Presentation & Key Protocols
Table 1: Physical & Chemical Properties of this compound
PropertyValueSource
CAS Number 14065-32-8[9]
Molecular Formula C₁₁H₁₉ClO₃[9]
Molecular Weight 234.72 g/mol [9]
Appearance Colorless liquid[9]
Boiling Point 159-160 °C at 9-10 hPa[9]
Density 1.052 g/cm³ at 25 °C[9]
Flash Point 71 °C (closed cup)[9]
Table 2: Guide to Common Desiccants for Drying Organic Solvents
DesiccantSolvents DriedIncompatible WithComments
Anhydrous MgSO₄ Ethers, esters, halogenated hydrocarbonsAcid-sensitive compoundsFast and high capacity, but is a fine powder requiring filtration.[7]
Anhydrous Na₂SO₄ General use, good for neutral solutions-Low capacity and slow, but cheap and non-acidic.[7][13]
Anhydrous CaCl₂ Alkanes, ethers, alkyl halidesAlcohols, amines, phenols (forms complexes)Fast and effective, but can co-absorb alcohols.[7]
Molecular Sieves (3Å or 4Å) Most common solvents (THF, DCM, Toluene)-Highly efficient for achieving very low water content.[14][15][16] Must be activated by heating before use.[15]
Calcium Hydride (CaH₂) Ethers, hydrocarbons, dichloromethaneAcids, esters, alcoholsVery effective, but reacts to produce H₂ gas. Use with caution.[14][16]
Experimental Protocols
Protocol 1: Drying an Organic Solvent (e.g., Dichloromethane) with Molecular Sieves
  • Activate Sieves: Place 4Å molecular sieves in a flask. Heat in an oven at >300°C for at least 3 hours under vacuum or while flushing with a dry inert gas.[15]

  • Cool: Allow the sieves to cool to room temperature in a desiccator or under a stream of dry nitrogen.

  • Add to Solvent: Add the activated sieves to the solvent container (approx. 5-10% w/v).

  • Equilibrate: Seal the container and let it stand for at least 24-48 hours.[14][15] The solvent is now ready for use and should be withdrawn via a dry syringe under an inert atmosphere.

Protocol 2: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)

This protocol outlines the fundamental steps for performing a reaction with this compound.

  • Glassware Preparation: Assemble the oven-dried reaction flask (e.g., a three-necked flask with a stir bar, condenser, and septum) while hot and immediately connect it to the Schlenk line.

  • Evacuate-Refill Cycles: Evacuate the air from the flask using the vacuum on the Schlenk line and then backfill with a dry inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the atmosphere is inert.[12]

  • Solvent Addition: Add the anhydrous solvent to the reaction flask via a dry syringe. Pierce the septum with the syringe needle and a second "bleed" needle to maintain positive pressure and prevent a vacuum from forming.[12]

  • Reagent Addition: Cool the reaction mixture to the desired temperature (e.g., 0°C in an ice bath). Withdraw the required volume of this compound from its storage container using a dry, nitrogen-flushed syringe.[11][17] Slowly add the reagent dropwise to the stirred reaction mixture.

  • Maintain Atmosphere: Throughout the reaction, maintain a slight positive pressure of inert gas, confirmed by gentle bubbling through an oil bubbler connected to the manifold.[10]

Schlenk Line Experimental Setup

G cluster_manifold Vacuum/Inert Gas Manifold (Schlenk Line) cluster_reaction Reaction Apparatus Manifold Dual Manifold Vac To Vacuum Pump Manifold->Vac Gas Inert Gas (N₂ or Ar) Manifold->Gas Flask 3-Neck Flask (on stir plate) Manifold->Flask via Stopcock Condenser Condenser Flask->Condenser Septum Septum for Reagent Addition Flask->Septum Bubbler Oil Bubbler (Pressure Release) Condenser->Bubbler Gas Outlet

Caption: A simplified diagram of a reaction setup using a Schlenk line.

References
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  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]

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  • American Pharmaceutical Review. (2024). Moisture Control and Degradation Management. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of Acyl Chlorides: Featuring Methyl 10-chloro-10-oxodecanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate acylating agent is a critical decision that dictates the efficiency, yield, and selectivity of a synthetic pathway. Acyl chlorides, as highly reactive derivatives of carboxylic acids, are powerful tools for forming esters, amides, and other crucial linkages.[1][2] This guide provides an in-depth comparison of the reactivity of Methyl 10-chloro-10-oxodecanoate against other commonly used acyl chlorides, supported by mechanistic principles and actionable experimental protocols.

The Fundamentals of Acyl Chloride Reactivity

The exceptional reactivity of acyl chlorides in nucleophilic acyl substitution reactions is rooted in the electronic nature of the carbonyl group.[1][3] The carbon atom of the acyl chloride functional group (-COCl) is bonded to two highly electronegative atoms: oxygen and chlorine. This creates a significant partial positive charge on the carbonyl carbon, making it a prime target for nucleophilic attack.[2][3]

The reaction proceeds via a well-established nucleophilic addition-elimination mechanism. A nucleophile first adds to the electrophilic carbonyl carbon, forming a transient tetrahedral intermediate. This is followed by the elimination of the chloride ion, an excellent leaving group due to the strength of its conjugate acid, HCl (pKa ≈ -7), to regenerate the carbonyl double bond.[4][5]

Caption: General mechanism of nucleophilic acyl substitution on an acyl chloride.

Several factors modulate this inherent reactivity:

  • Electronic Effects: Inductive and resonance effects of the 'R' group can either stabilize or destabilize the electrophilic carbonyl carbon.

  • Steric Hindrance: Bulky 'R' groups can impede the approach of the nucleophile, slowing the reaction rate.

  • Leaving Group Ability: The stability of the leaving group is paramount; the weaker the base, the better the leaving group. Chloride (Cl⁻) is a significantly better leaving group than carboxylates (RCOO⁻) or alkoxides (RO⁻).[5][6]

A Comparative Analysis of Acyl Chlorides

To understand the specific reactivity profile of this compound, we will compare it with three archetypal acyl chlorides: acetyl chloride, benzoyl chloride, and oxalyl chloride.

Acyl ChlorideStructureClassKey Structural Features & Reactivity Analysis
This compound ClCO(CH₂)₈CO₂CH₃Aliphatic, BifunctionalLong Alkyl Chain: The C₈ chain exerts a weak +I (inductive) effect, slightly reducing the electrophilicity of the carbonyl carbon compared to very short-chain analogues. Terminal Ester: The methyl ester group is electronically isolated from the acyl chloride by the long methylene chain and has a negligible direct influence on its reactivity. Its overall reactivity is characteristic of a long-chain aliphatic acyl chloride, making it highly reactive but potentially subject to steric effects with bulky nucleophiles.
Acetyl Chloride CH₃COClAliphaticSmall & Simple: The methyl group has a weak +I effect. Minimal steric hindrance allows for rapid attack by nucleophiles. It serves as a benchmark for high reactivity in aliphatic systems.[7][8]
Benzoyl Chloride C₆H₅COClAromaticResonance Stabilization: The phenyl ring is electron-withdrawing inductively (-I) but electron-donating through resonance (+R). The +R effect delocalizes electron density into the carbonyl group, stabilizing it and reducing the electrophilicity of the carbonyl carbon.[9][10] Consequently, benzoyl chloride is significantly less reactive than aliphatic acyl chlorides like acetyl chloride.[7][8][11]
Oxalyl Chloride (COCl)₂Di-acylExtreme Electrophilicity: The two adjacent carbonyl groups are strongly electron-withdrawing. The inductive effect of one acyl chloride group strongly enhances the electrophilicity of the other, making it exceptionally reactive. It is often used as a reagent to convert carboxylic acids into acyl chlorides under mild conditions.[12]

Summary of Expected Reactivity:

Oxalyl Chloride > Acetyl Chloride ≈ This compound > Benzoyl Chloride

Experimental Protocols for Assessing Reactivity

To empirically validate the predicted reactivity hierarchy, the following protocols can be employed. These methods provide a quantitative basis for comparison and are designed to be self-validating through careful control and analysis.

Protocol 1: Competitive Acylation via ¹H NMR Spectroscopy

This protocol provides a direct comparison of reactivity by allowing two acyl chlorides to compete for a limited amount of a nucleophile. The product ratio, determined by ¹H NMR, directly reflects the relative reaction rates.

Expertise & Experience: The choice of a nucleophile like benzyl alcohol provides distinct, well-resolved signals in the ¹H NMR spectrum for both the starting material and the resulting esters, simplifying quantification. Using a sub-stoichiometric amount of the nucleophile ensures the reaction does not go to completion, allowing for a meaningful comparison of initial rates.

G A Prepare equimolar solution of Acyl Chloride A (e.g., Acetyl Chloride) and Acyl Chloride B (e.g., Benzoyl Chloride) in dry CDCl3. B Acquire initial ¹H NMR spectrum (t=0) to confirm starting concentrations. A->B C Add 0.5 equivalents of benzyl alcohol (limiting reagent) to the NMR tube. B->C D Immediately begin acquiring ¹H NMR spectra at fixed time intervals (e.g., every 2 minutes). C->D E Integrate characteristic product signals (e.g., benzylic CH2 of benzyl acetate and benzyl benzoate). D->E F Calculate the product ratio (Product A / Product B) at each time point. E->F G A higher ratio indicates greater reactivity of the corresponding acyl chloride. F->G

Caption: Workflow for a competitive acylation experiment monitored by NMR.

Step-by-Step Methodology:

  • Preparation: In a dry NMR tube, dissolve equimolar amounts (e.g., 0.1 mmol) of this compound and benzoyl chloride in 0.6 mL of anhydrous deuterated chloroform (CDCl₃).

  • Initial Scan: Acquire a baseline ¹H NMR spectrum.

  • Initiation: Add 0.5 equivalents (0.05 mmol) of benzyl alcohol to the NMR tube, cap, invert to mix, and immediately place it in the NMR spectrometer.

  • Monitoring: Acquire spectra at regular intervals (e.g., every 2 minutes for 30 minutes). Modern NMR instruments can be programmed for automated acquisition.[13][14]

  • Analysis: For each spectrum, carefully integrate the signals corresponding to the benzylic protons of the newly formed esters. The product from this compound will appear at a different chemical shift than the product from benzoyl chloride.

Protocol 2: Hydrolysis Rate Monitoring via FT-IR Spectroscopy

The high reactivity of acyl chlorides is often demonstrated by their rapid hydrolysis.[15][16] The rate of this reaction can be monitored by observing the change in the carbonyl (C=O) stretching frequency using FT-IR spectroscopy. Acyl chlorides have a characteristically high C=O stretching frequency (1790-1815 cm⁻¹), while the product carboxylic acid appears at a lower frequency (1700-1730 cm⁻¹).[17][18][19]

Expertise & Experience: Using a solvent like anhydrous acetonitrile with a controlled amount of water allows the reaction to proceed at a measurable rate. A large excess of water would make the reaction too fast to monitor accurately for highly reactive species.[1] This method establishes a pseudo-first-order condition, simplifying kinetic analysis.

G A Prepare a dilute solution of the acyl chloride (e.g., 0.1 M) in anhydrous acetonitrile. B Set up FT-IR spectrometer for kinetic measurements, focusing on the 1900-1600 cm⁻¹ region. A->B C Inject a controlled amount of water (e.g., 10 equivalents) into the solution. B->C D Immediately begin collecting IR spectra at regular time intervals (e.g., every 15 seconds). C->D E Measure the absorbance of the acyl chloride C=O peak (~1800 cm⁻¹) at each time point. D->E F Plot ln(Absorbance) vs. Time. The slope of the line equals -k_obs. E->F G Compare the observed rate constants (k_obs) for different acyl chlorides. F->G

Caption: Workflow for monitoring hydrolysis kinetics using FT-IR spectroscopy.

Step-by-Step Methodology:

  • Preparation: Prepare a ~0.1 M solution of the acyl chloride to be tested (e.g., this compound) in anhydrous acetonitrile.

  • Instrument Setup: Use a liquid IR cell.[20] Record a background spectrum with the anhydrous acetonitrile solvent.

  • Initiation: Inject a small, precise volume of water (e.g., 10 molar equivalents) into the acyl chloride solution with rapid mixing.

  • Monitoring: Immediately begin time-resolved FT-IR data acquisition, collecting a full spectrum every 15-30 seconds.

  • Analysis: Measure the peak height or area of the acyl chloride carbonyl stretch (~1800 cm⁻¹) in each spectrum.

  • Kinetics: Plot the natural logarithm of the absorbance of the acyl chloride peak versus time. For a pseudo-first-order reaction, this will yield a straight line with a slope of -kobs, where kobs is the observed rate constant.

  • Comparison: Repeat the experiment under identical conditions for other acyl chlorides (acetyl chloride, benzoyl chloride) and compare the determined rate constants.

Implications for Drug Development and Synthesis

The choice of acyl chloride has significant practical consequences in the synthesis of active pharmaceutical ingredients (APIs).

  • High Reactivity (Aliphatic Acyl Chlorides): Reagents like This compound and acetyl chloride are ideal for acylating less reactive nucleophiles, such as hindered alcohols or deactivated anilines. Their high reactivity allows for reactions to be performed at low temperatures, preserving sensitive functional groups elsewhere in the molecule. However, this reactivity demands stringent anhydrous conditions and often requires a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the corrosive HCl byproduct.[21]

  • Moderate Reactivity (Aromatic Acyl Chlorides): Benzoyl chloride offers greater selectivity. It may react preferentially with a more nucleophilic primary amine in the presence of a secondary amine or alcohol, a feat that might be difficult with the less discriminating acetyl chloride. This controlled reactivity is often advantageous in complex, multi-functionalized molecules.[5]

Conclusion

This compound exhibits the high reactivity characteristic of a long-chain aliphatic acyl chloride. Its reactivity is comparable to that of acetyl chloride and significantly greater than that of aromatic acyl chlorides like benzoyl chloride. This is primarily due to the absence of resonance stabilization in the aliphatic backbone, which maintains the high electrophilicity of the carbonyl carbon. For the synthetic chemist, this positions this compound as a potent reagent for efficient acylation, particularly when high reactivity is required. The choice between it and other acylating agents will ultimately depend on the specific nucleophilicity of the substrate, the need for chemoselectivity, and the tolerance of the overall molecule to the reaction conditions.

References

  • Filo. (2023). Benzoyl chloride is less reactive than acetyl chloride for nucleophilic s... Available at: [Link]

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  • Hall, H. K. Jr. (1956). Kinetics of Reactions of Acyl Chlorides. IV. Solvolysis of Acyl Halides in Dimethylformamide. Journal of the American Chemical Society. Available at: [Link]

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A Comparative Guide to the Synthesis of Methyl 10-chloro-10-oxodecanoate: A Validation of Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis and comparison of established synthetic routes for the preparation of Methyl 10-chloro-10-oxodecanoate, a valuable bifunctional intermediate in organic synthesis. By leveraging its terminal ester and acyl chloride moieties, this reagent serves as a cornerstone in the construction of complex molecules, including enzyme inhibitors and molecular probes.[1][2] We will dissect the most prevalent methodologies, offering a rationale for procedural choices, comparative performance data, and detailed, validated protocols suitable for direct implementation in a research setting.

Introduction to Synthetic Strategy

The target molecule, this compound, is synthesized from its corresponding carboxylic acid, monomethyl sebacate (10-methoxycarbonylnonanoic acid). The core transformation is the conversion of a carboxylic acid's hydroxyl group into a highly reactive acyl chloride. This conversion is critical as it transforms the relatively unreactive carboxylic acid into a potent electrophile, primed for nucleophilic acyl substitution reactions.[3][4]

The efficacy of this transformation hinges on the choice of chlorinating agent. An ideal reagent should be highly efficient, selective, and afford a product that is easily purified. The primary challenge lies in the workup procedure, as byproducts can complicate the isolation of the desired acyl chloride. This guide will focus on the most industrially and academically relevant reagents: Thionyl Chloride (SOCl₂) and Oxalyl Chloride ((COCl)₂), with a brief discussion of organophosphorus alternatives.

Comparative Analysis of Chlorinating Agents

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry.[5] Several reagents can accomplish this, but their mechanisms, efficiencies, and practical considerations vary significantly.

Route A: Thionyl Chloride (SOCl₂) - The Workhorse Reagent

Thionyl chloride is arguably the most common and cost-effective reagent for this transformation.[3][6] The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite, an excellent leaving group. Subsequent nucleophilic attack by a chloride ion yields the acyl chloride.[7][8]

Mechanism Rationale: The key advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous at room temperature.[9][10] This intrinsic feature drives the reaction to completion according to Le Châtelier's principle and vastly simplifies purification; the volatile byproducts are simply removed under reduced pressure or by a nitrogen stream, often leaving a crude product of sufficient purity for subsequent steps.

Route B: Oxalyl Chloride ((COCl)₂) - The High-Fidelity Option

Oxalyl chloride, often used with a catalytic amount of N,N-dimethylformamide (DMF), is a milder and frequently more selective alternative to thionyl chloride.[11][12] While more expensive, it is favored for sensitive substrates or when exceptionally high purity is required.

Mechanism Rationale: The reaction does not proceed directly. Instead, DMF reacts with oxalyl chloride to form a Vilsmeier reagent, an electrophilic iminium salt. This species activates the carboxylic acid, leading to the formation of the acyl chloride. The byproducts of this catalytic cycle—carbon dioxide, carbon monoxide, and HCl—are all gaseous, which again facilitates a simple workup.[11][13] The milder reaction conditions (often room temperature) make it ideal for complex molecules with sensitive functional groups.[14]

Route C: Organophosphorus Reagents (PCl₃, PCl₅) - The Classical Alternatives

Phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅) are also effective for synthesizing acyl chlorides.[9][15] However, their application in modern synthesis has waned due to significant purification challenges.

Practical Limitations: The reaction with PCl₅ produces phosphorus oxychloride (POCl₃, b.p. 105.8 °C), while PCl₃ yields phosphorous acid (H₃PO₃, a solid).[15] Both byproducts are non-volatile and must be separated from the desired acyl chloride (for this compound, b.p. 159-160 °C at 9 mmHg) by careful fractional distillation.[2][16] This additional, often difficult, purification step makes these reagents less attractive than their volatile-byproduct counterparts.

Performance Data Summary

The choice of synthetic route is often a balance between cost, yield, purity, and operational simplicity. The following table provides a comparative summary based on typical laboratory-scale syntheses of acyl chlorides from long-chain monoesters.

ParameterRoute A: Thionyl Chloride (SOCl₂)Route B: Oxalyl Chloride ((COCl)₂)Route C: Phosphorus Halides (PCl₅/PCl₃)
Typical Yield 85-95%90-99%70-90%
Reaction Conditions Neat or in solvent (e.g., DCM), Reflux (40-80 °C)Catalytic DMF, Solvent (e.g., DCM), 0 °C to RTNeat or in solvent, 0 °C to RT
Reaction Time 1-4 hours0.5-2 hours1-3 hours
Byproducts SO₂(g), HCl(g)CO₂(g), CO(g), HCl(g)POCl₃(l) or H₃PO₃(s)
Purification Evaporation of excess reagent/solventEvaporation of solventFractional Distillation
Cost LowHighModerate
Safety Concerns Corrosive, toxic, moisture-sensitiveCorrosive, toxic, moisture-sensitive, potential carcinogenic byproduct from DMF decomposition[11]Corrosive, toxic, moisture-sensitive

Visualization of Workflow and Mechanisms

General Experimental Workflow

The following diagram outlines the typical laboratory workflow for the synthesis and purification of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Charge Reactor with Monomethyl Sebacate & Solvent B Add Chlorinating Agent (e.g., SOCl₂) Dropwise A->B Under N₂ atmosphere C Stir at Specified Temperature (e.g., Reflux) B->C D Monitor Reaction (Cessation of Gas Evolution) C->D 1-4 hours E Remove Volatiles (Solvent, Excess Reagent, Byproducts) in vacuo D->E F Product Characterization (IR, NMR) E->F G High-Vacuum Distillation (If necessary) F->G For highest purity

Caption: General workflow for acyl chloride synthesis.

Reaction Mechanisms

Understanding the underlying mechanisms rationalizes the choice of reagents and conditions.

Thionyl Chloride Mechanism:

G RCOOH R-COOH Intermediate1 R-COO-S(O)Cl (Chlorosulfite intermediate) RCOOH->Intermediate1 + SOCl₂ HCl HCl SOCl2 SOCl₂ Tetrahedral Tetrahedral Intermediate Intermediate1->Tetrahedral + Cl⁻ SO2 SO₂ Chloride Cl⁻ RCOCl R-COCl Tetrahedral->RCOCl - SO₂ - Cl⁻

Caption: Mechanism of carboxylic acid chlorination using SOCl₂.[7]

Oxalyl Chloride / DMF Catalytic Cycle:

G DMF DMF Vilsmeier Vilsmeier Reagent [Me₂N=CHCl]⁺Cl⁻ DMF->Vilsmeier + (COCl)₂ OxalylCl (COCl)₂ ActivatedEster Activated Intermediate Vilsmeier->ActivatedEster + R-COOH RCOOH R-COOH ActivatedEster->DMF Regenerates Catalyst RCOCl R-COCl ActivatedEster->RCOCl - CO₂ - CO - HCl

Caption: Catalytic cycle for acyl chloride formation via Oxalyl Chloride/DMF.

Validated Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and characterization steps. All operations should be conducted in a well-ventilated fume hood, as the reagents and byproducts are toxic and corrosive.

Protocol 1: Synthesis using Thionyl Chloride (SOCl₂)

This protocol prioritizes cost-effectiveness and simplicity.

  • Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a calcium chloride drying tube, add monomethyl sebacate (e.g., 21.6 g, 100 mmol).

  • Reagent Addition: Under a nitrogen atmosphere, slowly add thionyl chloride (e.g., 18 mL, 250 mmol, 2.5 eq) to the flask at room temperature over 10 minutes. The reaction is exothermic and will begin to evolve gas (SO₂ and HCl).

  • Reaction: Heat the mixture to a gentle reflux (approx. 75-80 °C) using an oil bath. Maintain reflux for 2 hours. The reaction is complete when gas evolution ceases.

  • Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by rotary evaporation (a base trap containing NaOH solution is recommended for the vacuum line). The crude this compound will remain as a clear to pale yellow liquid.[16]

  • Purification (Optional): For the highest purity, the crude product can be purified by high-vacuum distillation (b.p. 159-160 °C at 9 mmHg).[2][16]

  • Validation:

    • FT-IR (neat): Confirm the disappearance of the broad O-H stretch from the carboxylic acid (approx. 3300-2500 cm⁻¹) and the appearance of a sharp C=O stretch for the acyl chloride (approx. 1800 cm⁻¹). The ester C=O stretch should remain (approx. 1735 cm⁻¹).

Protocol 2: Synthesis using Oxalyl Chloride ((COCl)₂)

This protocol is recommended for higher purity requirements or for smaller-scale reactions.[17]

  • Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a gas outlet bubbler, add monomethyl sebacate (e.g., 21.6 g, 100 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • Catalyst Addition: Add 3-5 drops of anhydrous N,N-dimethylformamide (DMF) to the stirring solution.

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add oxalyl chloride (e.g., 11.3 mL, 130 mmol, 1.3 eq) dropwise over 20-30 minutes. Vigorous gas evolution (CO₂, CO, HCl) will occur.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1.5 hours.[17] The reaction is complete when gas evolution subsides.

  • Workup: Remove the solvent (DCM) and any volatile byproducts by rotary evaporation. The crude product will remain.

  • Validation:

    • FT-IR (neat): As described in Protocol 1. The cleaner nature of this reaction often means the crude product is of very high purity.

Conclusion and Recommendations

Both thionyl chloride and oxalyl chloride are highly effective reagents for the synthesis of this compound.

  • For large-scale, cost-sensitive applications, Thionyl Chloride (Protocol 1) is the superior choice. Its low cost and the simplicity of a neat reaction followed by evaporation make it highly efficient.

  • For syntheses requiring very mild conditions or the highest possible purity of the crude product, Oxalyl Chloride with catalytic DMF (Protocol 2) is recommended. Although more expensive, the reaction is often cleaner and proceeds rapidly at room temperature.

Organophosphorus reagents are generally not recommended for this specific transformation unless dictated by very specific substrate requirements, due to the significant challenges in purifying the final product. The validation steps outlined in the protocols ensure the successful formation of the target acyl chloride, providing a reliable foundation for its use in subsequent synthetic endeavors.

References

  • JoVE. (n.d.). Carboxylic Acids to Acid Chlorides. Retrieved from JoVE. [Link]

  • Pearson Education. (n.d.). Carboxylic Acid to Acid Chloride. Retrieved from Pearson+. [Link]

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  • Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. Retrieved from Chemistry LibreTexts. [Link]

  • An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. (n.d.).
  • Reddit. (2015). Can oxalyl chloride be used in great excess? (acid chloride synthesis). Retrieved from r/chemistry. [Link]

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  • ResearchGate. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride?. Retrieved from ResearchGate. [Link]

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  • PubChemLite. (n.d.). This compound (C11H19ClO3). Retrieved from PubChemLite. [Link]

  • SynArchive. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Retrieved from synarchive.com. [Link]

  • LookChem. (n.d.). METHYL 10-OXOOCTADECANOATE. Retrieved from LookChem. [Link]

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  • Leonard, M. S. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. Retrieved from YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 10-oxodecanoate. Retrieved from PubChem. [Link]

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A Spectroscopic Guide to the Transformation of Methyl 10-chloro-10-oxodecanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of organic synthesis and drug development, the precise characterization of molecules at each stage of a reaction is paramount. This guide provides an in-depth spectroscopic comparison of Methyl 10-chloro-10-oxodecanoate, a bifunctional molecule featuring both a methyl ester and a reactive acyl chloride, with its principal synthetic products. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can meticulously track the chemical transformation and confirm the identity of the resulting compounds. This guide is intended for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their work forward.

Introduction to this compound

This compound (MCOC) is a derivative of sebacic acid, a naturally occurring dicarboxylic acid.[1] Its structure is unique in that it possesses two distinct carbonyl functionalities with differing reactivities. The methyl ester is relatively stable, while the acyl chloride is highly electrophilic and susceptible to nucleophilic attack. This differential reactivity makes MCOC a valuable intermediate in the synthesis of polymers, enzyme inhibitors, and other complex organic molecules.[1][2][3] The fundamental spectroscopic features of MCOC serve as a baseline for comparison with its derivatives.

Reaction Pathways and Product Formation

The primary reaction pathway for this compound involves the nucleophilic acyl substitution at the acyl chloride terminus. Two common and illustrative transformations are its hydrolysis to form a carboxylic acid and its reaction with an amine (aminolysis) to yield an amide.

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// Edges MCOC -> Product1 [label=" Nucleophilic Acyl\n Substitution "]; H2O -> MCOC [arrowhead=none]; MCOC -> Product2 [label=" Nucleophilic Acyl\n Substitution "]; Amine -> MCOC [arrowhead=none]; }

Caption: Reaction pathways of this compound.

Spectroscopic Comparison: MCOC vs. Its Hydrolysis Product

The hydrolysis of this compound with water yields Methyl 10-hydroxy-10-oxodecanoate. This transformation from a highly reactive acyl chloride to a stable carboxylic acid is readily observable through various spectroscopic techniques.

¹H NMR Spectroscopy

In ¹H NMR, the most significant change occurs in the chemical shift of the protons on the carbon alpha to the carbonyl group.

Compound Proton (Position) Expected Chemical Shift (ppm) Multiplicity
This compound -CH₂-C(=O)Cl (α to acyl chloride)~2.9Triplet
-CH₂-C(=O)OCH₃ (α to ester)~2.3Triplet
-OCH₃~3.7Singlet
Methyl 10-hydroxy-10-oxodecanoate -CH₂-C(=O)OH (α to acid)~2.4Triplet
-CH₂-C(=O)OCH₃ (α to ester)~2.3Triplet
-OCH₃~3.7Singlet
-COOH10-12Broad Singlet

The protons alpha to the acyl chloride are significantly deshielded due to the strong electron-withdrawing effect of the chlorine atom, resulting in a downfield shift. Upon hydrolysis to a carboxylic acid, this deshielding effect is reduced, causing an upfield shift of the alpha-proton signal. The appearance of a broad singlet in the 10-12 ppm region is a definitive indicator of the carboxylic acid proton.

¹³C NMR Spectroscopy

The change in the carbonyl carbon's chemical environment is a key diagnostic in ¹³C NMR.

Compound Carbon (Position) Expected Chemical Shift (ppm)
This compound -C (=O)Cl~173
-C (=O)OCH₃~174
-OC H₃~51
Methyl 10-hydroxy-10-oxodecanoate -C (=O)OH~179
-C (=O)OCH₃~174
-OC H₃~51

The acyl chloride carbonyl carbon is typically found at a slightly lower chemical shift compared to a carboxylic acid carbonyl. The conversion to a carboxylic acid results in a downfield shift of this carbon signal.[4][5][6]

Infrared (IR) Spectroscopy

IR spectroscopy provides clear evidence of the functional group transformation through the characteristic stretching frequencies of the carbonyl groups.

Compound Functional Group Characteristic Absorption (cm⁻¹)
This compound C=O (Acyl Chloride)1785-1815 (strong)
C=O (Ester)1735-1750 (strong)
Methyl 10-hydroxy-10-oxodecanoate C=O (Carboxylic Acid)1700-1725 (strong)
O-H (Carboxylic Acid)2500-3300 (very broad)
C=O (Ester)1735-1750 (strong)

The most telling change is the disappearance of the high-frequency acyl chloride C=O stretch and the appearance of the lower-frequency carboxylic acid C=O stretch, accompanied by the very broad O-H stretch characteristic of a carboxylic acid dimer.[7]

Mass Spectrometry (MS)

Mass spectrometry reveals the change in molecular weight and provides distinct fragmentation patterns.

Compound Molecular Formula Molecular Weight ( g/mol ) Key m/z Fragments
This compound C₁₁H₁₉ClO₃234.72[M-Cl]⁺, [M-OCH₃]⁺
Methyl 10-hydroxy-10-oxodecanoate C₁₁H₂₂O₃202.29[M-OH]⁺, [M-H₂O]⁺, [M-OCH₃]⁺

The molecular ion peak will shift from m/z 234.7 for the starting material to 202.3 for the product.[8][9][10][11] The fragmentation pattern of the acyl chloride may show a characteristic loss of a chlorine radical, which will be absent in the carboxylic acid spectrum.

Spectroscopic Comparison: MCOC vs. Its Aminolysis Product

The reaction of this compound with a primary amine (R-NH₂) produces a secondary amide, Methyl 10-(alkylamino)-10-oxodecanoate.

¹H NMR and ¹³C NMR Spectroscopy

Similar to hydrolysis, the alpha protons and carbon of the newly formed amide will experience an upfield shift compared to the acyl chloride. The specific chemical shifts will depend on the nature of the R-group on the amine. A new signal for the N-H proton will appear, typically between 5-8 ppm, and its coupling to adjacent protons can provide further structural information.

Infrared (IR) Spectroscopy

The IR spectrum will show the disappearance of the acyl chloride C=O stretch and the appearance of a characteristic amide I band (C=O stretch) around 1630-1680 cm⁻¹ and an amide II band (N-H bend) around 1520-1570 cm⁻¹. A single N-H stretching band for the secondary amide will also be present around 3300-3500 cm⁻¹.

Mass Spectrometry (MS)

The molecular weight of the product will increase depending on the amine used. The fragmentation pattern will be characteristic of amides, often involving cleavage of the C-N bond.

Experimental Protocols

General Sample Preparation for NMR Spectroscopy
  • Weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz or higher NMR spectrometer.[12]

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// Edges start -> dissolve; dissolve -> standard; standard -> transfer; transfer -> acquire; }

Caption: Workflow for NMR sample preparation.
General Procedure for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Record a background spectrum.

  • Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Collect the sample spectrum.

General Procedure for Electron Ionization Mass Spectrometry (EI-MS)
  • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • The sample is vaporized and then ionized by a beam of high-energy electrons.

  • The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Conclusion

The transformation of this compound into its hydrolysis and aminolysis products is accompanied by distinct and predictable changes in their respective NMR, IR, and MS spectra. By carefully analyzing these spectroscopic fingerprints, researchers can unequivocally confirm the success of a chemical reaction and the purity of the resulting products. This guide provides a foundational framework for the spectroscopic analysis of this versatile chemical intermediate and its derivatives, underscoring the power of modern analytical techniques in advancing scientific research.

References

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  • ChemSynthesis. (n.d.). ethyl 10-chloro-10-oxodecanoate. Retrieved from [Link]

  • PubChem. (n.d.). (S)-2-Amino-8-oxo-decanoic acid methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Decanoic acid, methyl ester. NIST WebBook. Retrieved from [Link]

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A Cost-Benefit Analysis: Utilizing Methyl 10-chloro-10-oxodecanoate in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth cost-benefit analysis of Methyl 10-chloro-10-oxodecanoate, a bifunctional reagent, in the context of modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explore the causal factors behind synthetic choices. We will objectively compare its performance against classical and contemporary alternatives, supported by experimental logic and data, to guide you in making informed decisions for your synthetic challenges.

Introduction: The Strategic Value of a Bifunctional Reagent

Long-chain keto-esters are crucial intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals.[1] Their synthesis, however, often presents challenges in selectivity and functional group compatibility. This compound (CAS 14065-32-8) emerges as a strategic solution.[2][3] It is a C10-chain molecule functionalized with a reactive acyl chloride at one terminus and a stable methyl ester at the other.[3] This arrangement allows for selective transformations at the acyl chloride site while preserving the ester for subsequent reactions, a critical advantage in multi-step synthesis.

The primary value proposition of this reagent lies in its ability to circumvent common problems associated with difunctional starting materials, such as sebacoyl chloride, where competing reactions can drastically lower yields and complicate purification.

Synthesis Pathway of this compound

The cost of this compound is intrinsically linked to its multi-step synthesis from sebacic acid, a derivative of castor oil. The process typically involves a selective mono-esterification of sebacic acid, followed by the conversion of the remaining carboxylic acid to an acyl chloride, often using reagents like thionyl chloride.[4][5][6] The challenge of achieving high-yield mono-esterification contributes significantly to the reagent's market price.[7]

G cluster_0 Synthesis of this compound Sebacic_Acid Sebacic Acid (Decanedioic Acid) Monoesterification Selective Mono-esterification Sebacic_Acid->Monoesterification Methanol Methanol (CH3OH) Methanol->Monoesterification Monomethyl_Sebacate Monomethyl Sebacate Monoesterification->Monomethyl_Sebacate High selectivity is key Chlorination Acyl Chloride Formation Monomethyl_Sebacate->Chlorination Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->Chlorination Product This compound Chlorination->Product

Caption: Synthesis of this compound from Sebacic Acid.

Core Application I: Synthesis of Aliphatic Keto-Esters

A primary application of this compound is the synthesis of long-chain keto-esters via reaction with organometallic reagents. This approach offers a clean and selective route to the target molecule.

Comparative Analysis of Synthetic Methods

Method A: this compound This method involves the reaction of an organometallic reagent (e.g., Grignard or Gilman) with this compound. The high reactivity of the acyl chloride ensures the reaction proceeds selectively at that site, while the less reactive ester remains untouched.

  • Benefit: Excellent selectivity, leading to high yields of the desired keto-ester and simplified purification. The protected ester is available for downstream transformations.

  • Cost: The primary drawback is the high cost of the reagent itself, with prices ranging from approximately $88 to over $180 per gram from common suppliers.[3][8]

Alternative 1: Grignard Reagents with Standard Acyl Chlorides This classical approach is often taught in introductory organic chemistry. However, Grignard reagents are highly nucleophilic and can react with the initially formed ketone product, leading to a tertiary alcohol as a significant byproduct.[9][10][11]

  • Benefit: Grignard reagents and simple acyl chlorides are inexpensive and widely available.

  • Cost: The lack of selectivity results in lower yields of the desired ketone, creating a mixture of products that requires extensive and costly purification.[9] This method is often unsuitable for complex syntheses where yield and purity are critical.

Alternative 2: Organocadmium Reagents with Acyl Chlorides Historically, organocadmium reagents were the solution to the over-addition problem of Grignard reagents.[12][13] Their reduced nucleophilicity allows them to react with acyl chlorides but not with the resulting ketone, providing excellent yields of the desired product.[14][15]

  • Benefit: High selectivity and good yields for ketone synthesis.

  • Cost: The extreme toxicity of cadmium compounds presents significant safety risks and high costs associated with handling and waste disposal. Their use is now largely avoided in modern laboratories, especially in pharmaceutical development.

Alternative 3: Gilman (Organocuprate) Reagents with Acyl Chlorides Lithium dialkylcuprates (Gilman reagents) are a modern, less toxic alternative to organocadmium reagents.[9] Like organocadmium compounds, they are soft nucleophiles that react selectively with highly reactive acyl chlorides but not with ketones.

  • Benefit: Good to excellent selectivity for ketone synthesis with a much-improved safety profile compared to cadmium.

  • Cost: While less toxic, cuprates can be thermally unstable and require stoichiometric amounts of copper salts, adding to the cost and waste stream.

Data Summary: Comparison of Keto-Ester Synthesis Methods
MethodKey ReagentSelectivity for KetoneRelative CostSafety ConcernsTypical Yield of Ketone
Method A This compound ExcellentHighCorrosive Acyl Chloride[16]>90%
Alternative 1 Grignard ReagentPoor-ModerateLowStandard Grignard handling30-60% (highly variable)
Alternative 2 Organocadmium ReagentExcellentModerate (High disposal cost)Extreme Toxicity >85%
Alternative 3 Gilman (Organocuprate) ReagentVery GoodModerateModerate (Copper waste)75-90%

Core Application II: Friedel-Crafts Acylation

This compound is also a valuable reagent for the Friedel-Crafts acylation of aromatic compounds, allowing the direct installation of a functionalized ten-carbon chain.[17][18]

Comparative Analysis of Acylation Strategies

Method A: Mono-acylation with this compound Reacting an arene with this compound in the presence of a Lewis acid (e.g., AlCl₃) directly yields the mono-acylated aryl keto-ester.[19] The ketone product is deactivating, which prevents a second substitution, ensuring mono-acylation.[20]

  • Benefit: A direct, single-step route to a complex aryl keto-ester, offering high selectivity and simplifying the synthetic sequence.

  • Cost: High reagent cost and the need for a stoichiometric amount of the Lewis acid catalyst.[17]

Alternative: Acylation with Sebacoyl Chloride Sebacoyl chloride (ClCO(CH₂)₈COCl) is the difunctional analogue and a significantly cheaper starting material.[4][21][22]

  • Benefit: Low cost of the acylating agent.

  • Cost: There is a significant risk of di-acylation, where both ends of the molecule react with the arene. Achieving mono-acylation requires careful control of stoichiometry and reaction conditions, often resulting in a mixture of mono-acylated, di-acylated, and unreacted starting materials, leading to low yields of the desired product and difficult purifications.

Experimental Protocols

The following protocols are illustrative and should be adapted based on the specific substrate and laboratory conditions.

Protocol 1: Synthesis of a Model Keto-Ester via Gilman Reagent

Objective: To synthesize methyl 11-oxo-dodecanoate using this compound.

  • Prepare the Gilman Reagent: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend Copper(I) Iodide (5.5 mmol) in anhydrous THF (20 mL) at -20 °C.

  • Slowly add Methyllithium (10 mmol, 1.6 M solution in diethyl ether) via syringe. Stir the resulting solution for 30 minutes at this temperature to form lithium dimethylcuprate.

  • Acylation: In a separate flask, dissolve this compound (5 mmol) in anhydrous THF (15 mL). Cool this solution to -78 °C.

  • Transfer the prepared Gilman reagent to the acyl chloride solution via a cannula.

  • Reaction Monitoring & Quench: Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction by TLC. Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure keto-ester.

Causality Note: The use of a Gilman reagent at low temperatures (-78 °C) is crucial. It ensures the reagent is selective enough to react only with the highly electrophilic acyl chloride, preventing any side reactions with the ester moiety or the ketone product.[9]

Protocol 2: Friedel-Crafts Acylation of Anisole

Objective: To synthesize methyl 10-(4-methoxyphenyl)-10-oxodecanoate.

  • Setup: To a flame-dried flask under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 mmol). Cool the flask in an ice bath (0 °C).

  • Add dry dichloromethane (DCM, 10 mL) followed by the slow addition of anisole (1.0 mmol).

  • Reagent Addition: In a separate syringe, prepare a solution of this compound (1.0 mmol) in dry DCM (5 mL). Add this solution dropwise to the stirred reaction mixture over 20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Hydrogen chloride gas will be evolved.

  • Quench and Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (5 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude oil by column chromatography to obtain the desired aryl ketone.

Causality Note: A stoichiometric amount of AlCl₃ is required because the Lewis acid complexes with both the acyl chloride starting material and the ketone product, rendering it catalytically inactive.[17] The reaction is performed under anhydrous conditions as AlCl₃ reacts violently with water.

Decision-Making Workflow

Choosing the appropriate synthetic route requires balancing cost, yield, safety, and operational complexity. The following diagram provides a logical workflow for this decision process.

G Start Start: Need to Synthesize a Long-Chain Keto-Ester Check_Selectivity Is absolute selectivity and a protected terminus critical for subsequent steps? Start->Check_Selectivity Check_Cost Is the high cost of the starting material acceptable? Check_Selectivity->Check_Cost Yes Check_Toxicity Are highly toxic reagents (e.g., Cadmium) permissible? Check_Selectivity->Check_Toxicity No Use_MeO2C_R_COCl Use Methyl 10-chloro- 10-oxodecanoate Check_Cost->Use_MeO2C_R_COCl Yes Check_Cost->Check_Toxicity No Use_Organocadmium Use Organocadmium Reagent (Legacy Method) Check_Toxicity->Use_Organocadmium Yes Check_Yield Can you tolerate a mixture of products and a lower yield of the desired ketone? Check_Toxicity->Check_Yield No Use_Gilman Use Gilman (Organocuprate) Reagent Check_Yield->Use_Gilman No Use_Grignard Use Grignard Reagent (High potential for over-addition) Check_Yield->Use_Grignard Yes

Caption: Decision workflow for selecting an acylation method.

Conclusion and Recommendations

This compound is a specialty reagent whose benefits are most pronounced in scenarios where precision and selectivity are paramount.

Cost-Benefit Verdict:

  • High Benefit / High Cost: The primary advantage of this compound is its ability to deliver a clean, high-yield synthesis of complex keto-esters in a single, selective step. This significantly reduces purification time and cost, which can offset the high initial price of the reagent. It is the superior choice for late-stage synthesis in pharmaceutical development or when creating high-value molecules where yield and purity are non-negotiable.

  • When to Choose Alternatives: For early-stage research, bulk chemical synthesis, or when cost is the primary constraint, alternatives are more practical. Gilman (organocuprate) reagents offer the best balance of selectivity, cost, and safety among the alternatives for preparing ketones from simple acyl chlorides. Standard Grignard reagents should only be considered if the tertiary alcohol is the desired product or if a low yield of the ketone is acceptable. The use of organocadmium reagents is strongly discouraged due to extreme toxicity.

Ultimately, the decision to use this compound is an economic and strategic one. It represents an investment in efficiency, yield, and purity, which often pays dividends in the overall cost and timeline of a complex research and development project.

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A Senior Scientist's Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Methyl 10-chloro-10-oxodecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Reactive Intermediate

Methyl 10-chloro-10-oxodecanoate is a bifunctional molecule increasingly utilized as a key intermediate in the synthesis of polymers, specialty surfactants, and pharmaceutical agents.[1][2] Its utility stems from the presence of two distinct reactive sites: a terminal methyl ester and a highly reactive acyl chloride. The acyl chloride moiety, in particular, is designed for efficient coupling reactions. However, this high reactivity presents a significant analytical challenge. The purity of this intermediate is paramount, as common impurities—notably the parent carboxylic acid—can lead to undesired side reactions, low yields, and compromised final product quality.

This guide provides a comparative analysis of HPLC-based methodologies for the accurate purity assessment of this compound. We will move beyond standard protocols to explain the causal logic behind method selection, focusing on how to generate reliable, trustworthy data for this inherently unstable analyte.

The Core Challenge: Taming the Reactivity of Acyl Chlorides in HPLC

The primary obstacle in analyzing acyl chlorides is their extreme sensitivity to nucleophiles, especially water.[3] Standard Reversed-Phase (RP-HPLC), the workhorse of modern analytical laboratories, typically employs aqueous-organic mobile phases.[4][5] Injecting an acyl chloride into such a system leads to rapid, on-column hydrolysis, converting the analyte into its corresponding carboxylic acid, as shown in Figure 1.

Figure 1: Hydrolysis of this compound this compound reacts with water to form 10-(methoxycarbonyl)decanoic acid and hydrochloric acid.

This degradation makes direct RP-HPLC analysis fundamentally unreliable; it will consistently underestimate the purity of the acyl chloride and overestimate the quantity of the carboxylic acid impurity.[6] Therefore, a successful analytical strategy must circumvent this hydrolysis pathway. This guide compares two robust approaches: an indirect method via pre-column derivatization followed by RP-HPLC, and a direct method using Normal-Phase (NP-HPLC).

Comparative Methodologies: Derivatization vs. Direct Analysis

Method 1: Indirect Analysis via Pre-Column Derivatization and RP-HPLC

This strategy is predicated on a simple, powerful concept: convert the unstable analyte into a stable, easily detectable derivative before chromatographic analysis. For acyl chlorides, reaction with 2-nitrophenylhydrazine is a highly effective choice.[7][8]

  • Principle of Derivatization: The acyl chloride reacts quantitatively with the hydrazine group of 2-nitrophenylhydrazine to form a stable hydrazide derivative. This reaction is rapid and specific. The key advantage is that the resulting derivative is no longer susceptible to hydrolysis and incorporates a strong chromophore (the nitro-aromatic group). This allows for highly sensitive detection at a wavelength (~395 nm) where most matrix components do not absorb, significantly improving the signal-to-noise ratio.[8][9]

  • Advantages:

    • Analyte Stability: Eliminates the risk of on-column hydrolysis, ensuring the integrity of the sample throughout the analysis.

    • Enhanced Sensitivity & Specificity: The introduced chromophore allows for detection at a high wavelength, avoiding interference from starting materials or other aliphatic impurities that lack strong UV absorbance.[7]

    • Method Robustness: Leverages the high reproducibility and vast selection of columns available for reversed-phase chromatography.[10]

  • Disadvantages:

    • Additional Sample Preparation: Requires a validated derivatization step, adding time and a potential source of error if not performed consistently.

    • Reaction Optimization: The derivatization reaction must be optimized to ensure it proceeds to 100% completion for accurate quantification.

Method 2: Direct Analysis via Normal-Phase HPLC (NP-HPLC)

This approach tackles the stability issue by eliminating water from the chromatographic system entirely.

  • Principle of Separation: NP-HPLC utilizes a polar stationary phase (e.g., silica) and a non-polar, aprotic mobile phase (e.g., a mixture of hexane and isopropanol).[11] Separation is based on the analyte's polar interactions with the stationary phase. Since the mobile phase is anhydrous, the risk of hydrolysis is minimized.

  • Advantages:

    • Direct Measurement: Avoids the need for a chemical derivatization step, simplifying the workflow.

    • Orthogonal Selectivity: Provides a different separation mechanism compared to RP-HPLC, which can be useful for resolving specific impurities.

  • Disadvantages:

    • Extreme Moisture Sensitivity: The method's accuracy is highly dependent on maintaining strictly anhydrous conditions. Trace water in the sample, diluent, or mobile phase can still cause degradation and lead to non-reproducible results.[12]

    • Lower Sensitivity: The analyte itself lacks a strong chromophore. Detection must be performed at low UV wavelengths (e.g., 210-220 nm), where baseline noise is higher and many potential impurities may also absorb.[13]

    • Solvent Miscibility Issues: Mobile phases like hexane are immiscible with aqueous samples, complicating sample preparation.

Data Presentation: Head-to-Head Method Comparison

The following table provides a summary comparison of the two analytical strategies, designed to guide the researcher in selecting the most appropriate method for their needs.

ParameterMethod 1: Derivatization-RP-HPLCMethod 2: Direct NP-HPLC
Principle Chemical conversion to a stable, UV-active derivative, followed by separation based on hydrophobicity.Separation of the intact molecule based on polarity using an aprotic mobile phase.
Analyte Stability Excellent. The derivative is stable in aqueous-organic mobile phases.Poor to Fair. Highly susceptible to trace moisture in solvents and sample matrix.[12]
Sensitivity Excellent. Detection at high wavelength (~395 nm) provides high signal-to-noise.[8]Fair. Requires low wavelength detection (~215 nm), leading to higher baseline noise.[13]
Specificity High. Detection wavelength is specific to the derivatized analyte, minimizing interference.Low. Low UV detection is non-specific and prone to interference from other components.
Robustness High. RP-HPLC is a highly mature and reproducible technique.Moderate. Prone to variability from solvent moisture content and temperature fluctuations.
Sample Prep More complex; requires a precise and validated derivatization step.Simpler; primarily involves dilution in an anhydrous, aprotic solvent.
Typical Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Silica (e.g., 250 mm x 4.6 mm, 5 µm)
Typical Mobile Phase Gradient of Acetonitrile and Water[9]Isocratic mixture of Hexane and Isopropanol

Experimental Protocols: A Self-Validating System

The derivatization-RP-HPLC method is recommended for routine quality control due to its superior robustness and trustworthiness.

Recommended Protocol: Derivatization-RP-HPLC Purity Assay

This protocol is designed as a self-validating system. The specificity gained by detecting the derivative at 395 nm ensures that only the target acyl chloride is quantified, effectively eliminating false positives from the corresponding carboxylic acid.

1. Reagent Preparation:

  • Diluent: Anhydrous Acetonitrile (ACN), HPLC grade.

  • Derivatization Reagent: Prepare a 1.0 mg/mL solution of 2-nitrophenylhydrazine in the Diluent. Sonicate briefly to dissolve. Prepare this solution fresh daily.[8]

  • Mobile Phase A: HPLC Grade Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: HPLC Grade Acetonitrile with 0.1% Phosphoric Acid.

2. Standard & Sample Preparation:

  • Standard Preparation (for peak identification/reference): Accurately weigh ~10 mg of a reference standard of this compound into a 10 mL volumetric flask.

    • Critical Step: Perform this step in a glove box or under an inert atmosphere to minimize exposure to humidity.

    • Dissolve and dilute to volume with the Diluent. This yields a ~1 mg/mL stock solution.

  • Sample Preparation: Prepare a sample solution of the synthesized material at the same concentration (~1 mg/mL) in the Diluent.

  • Derivatization Reaction:

    • In a 2 mL HPLC vial, combine 100 µL of the sample (or standard) solution with 500 µL of the Derivatization Reagent solution.

    • Cap the vial and vortex gently.

    • Allow the reaction to proceed at room temperature for 30 minutes.[7][8] The reaction is now complete and the sample is stable for analysis.

3. HPLC Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 395 nm.[9]

  • Gradient Program:

    Time (min) % Mobile Phase A (Water/H₃PO₄) % Mobile Phase B (ACN/H₃PO₄)
    0.0 70 30
    15.0 40 60
    22.0 30 70
    25.0 30 70
    25.1 70 30

    | 30.0 | 70 | 30 |

4. Data Analysis:

  • Integrate the area of all peaks in the chromatogram.

  • Calculate the purity of this compound using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Visualization: Analytical Workflow

The following diagram illustrates the logical workflow for the recommended derivatization-HPLC method, from sample receipt to final purity determination.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Synthesized Product Weigh Weigh Sample & Reference Standard Sample->Weigh Dilute Dilute in Anhydrous ACN Weigh->Dilute Derivatize Derivatize with 2-Nitrophenylhydrazine (30 min @ RT) Dilute->Derivatize Inject Inject into RP-HPLC System Derivatize->Inject Acquire Acquire Data (DAD @ 395 nm) Inject->Acquire Chromatogram Generate Chromatogram Acquire->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Area % Purity Integrate->Calculate Report Final Purity Report Calculate->Report

Caption: Workflow for purity analysis via derivatization-RP-HPLC.

Conclusion and Final Recommendation

Assessing the purity of a reactive intermediate like this compound requires a method that guarantees analyte stability. While direct analysis by Normal-Phase HPLC is theoretically possible, it is fraught with risks related to moisture sensitivity that can compromise data integrity.

For routine, reliable, and high-confidence quality control, the indirect method of pre-column derivatization with 2-nitrophenylhydrazine followed by Reversed-Phase HPLC is unequivocally the superior approach. It transforms the analytical problem by converting the unstable analyte into a stable, easily quantifiable derivative. This strategy provides a self-validating system that is robust, highly sensitive, and specific, delivering trustworthy data essential for researchers, scientists, and drug development professionals.

References

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. PubMed.
  • HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol.
  • A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatiz
  • A Comparative Guide to the Stability of Acyl Chlorides in Solution. Benchchem.
  • The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.
  • Reverse Phase HPLC Basics for LC/MS. IonSource.
  • Evidence for the Hydration of Some Organic Compounds during Reverse-Phase HPLC Analysis. MDPI.
  • Acyl chlorides stability. Sciencemadness Discussion Board.
  • Normal Phase HPLC Columns. Phenomenex.
  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC - NIH.
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  • Analyzing acid chlorides? ECHEMI.
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  • Methyl 10-chloro-10-oxodecano
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structural analysis of polymers derived from Methyl 10-chloro-10-oxodecanoate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structural Analysis of Novel Aliphatic Polyesters

This guide provides an in-depth comparison of the structural analysis of a novel polyester synthesized from Methyl 10-chloro-10-oxodecanoate and 1,10-decanediol against a well-established counterpart, Poly(decamethylene sebacate), derived from sebacoyl chloride and 1,10-decanediol. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced structural differences that arise from monomer selection and how to elucidate these differences using standard analytical techniques.

Introduction: Monomer Design as a Route to Functional Polyesters

Aliphatic polyesters are a cornerstone of biomedical research, valued for their biocompatibility and biodegradability.[1][2] The synthesis of novel polyesters often involves the design of unique monomers to impart specific functionalities or degradation profiles. This compound is one such monomer—an asymmetrical C10 derivative featuring a reactive acyl chloride at one terminus and a methyl ester at the other.

When co-polymerized with a symmetric diol like 1,10-decanediol, it produces a polyester with a repeating unit distinct from those created through traditional diacyl chloride chemistry. This guide will compare the structural characterization of this novel polymer, hereafter termed Polymer A , with a classic analogue, Polymer B , synthesized from the symmetrical C10 monomer sebacoyl chloride and 1,10-decanediol.[3]

PolymerMonomer 1Monomer 2Resulting Linkage
Polymer A This compound1,10-decanediolEster
Polymer B Sebacoyl chloride1,10-decanediolEster

The choice of an acyl chloride-based synthesis route, known as acylation, is deliberate. It is a non-equilibrium polycondensation reaction that proceeds rapidly at lower temperatures than traditional esterification and drives the reaction to completion by emitting hydrochloric acid (HCl) as a byproduct.[4][5][6] This allows for the synthesis of high molecular weight polymers.[7]

Causality of Experimental Design: Why These Techniques?

To build a comprehensive structural profile of a new polymer, a multi-faceted analytical approach is required. Each technique provides a unique piece of the puzzle, and together they create a self-validating system.

dot

Caption: Logical workflow for comprehensive polymer characterization.

Comparative Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Backbone

NMR spectroscopy is paramount for confirming the covalent structure of the polymer repeating unit.[8] For polyesters, ¹H NMR provides information on the protons in different chemical environments, while ¹³C NMR confirms the carbon backbone.

¹H NMR Analysis: The key differentiators between Polymer A and Polymer B will be the signals corresponding to the protons adjacent to the newly formed ester linkages.

  • For both polymers: A characteristic triplet peak around 4.05 ppm represents the methylene protons (-CH₂-O-) of the diol next to the ester oxygen. Another triplet around 2.2-2.3 ppm corresponds to the methylene protons (-CH₂-C=O) of the acid derivative next to the ester carbonyl.[9]

  • Unique to Polymer A: The presence of the methyl ester group from the monomer terminus will likely be visible as a singlet around 3.65 ppm in the low molecular weight oligomers or as an end-group in the final polymer.

Comparative ¹H NMR Data (Hypothetical, in CDCl₃)

Peak AssignmentPolymer A (ppm)Polymer B (ppm)Rationale for Difference
-O-CH₂ -(CH₂)₈-CH₂-O-4.06 (t)4.05 (t)Minimal difference; environment is nearly identical.
-C(O)-CH₂ -(CH₂)₆-2.29 (t)2.28 (t)Minimal difference; environment is nearly identical.
-O-CH₂-CH₂ -(CH₂)₆-1.63 (m)1.62 (m)Aliphatic protons distant from the ester group.
-(CH₂)₆- (Internal)1.2-1.4 (br)1.2-1.4 (br)Overlapping signals of the long methylene chains.
-COOCH₃ (End group)3.65 (s)N/AUnique end-group resulting from the monomer structure.
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirming Functional Groups

FTIR is a rapid and effective technique to confirm the success of the polymerization by identifying the key functional groups present.[9] The most critical observation is the disappearance of the acyl chloride C=O stretch and the appearance of the ester C=O stretch.

  • Acyl Chloride (Monomer): A strong absorption band around 1800 cm⁻¹. Its absence in the final product is crucial.

  • Ester Carbonyl (Polymer): A strong, sharp peak appears around 1735 cm⁻¹.[10]

  • C-O Stretch (Polymer): A band in the 1250-1100 cm⁻¹ region confirms the C-O single bond of the ester.

  • C-H Stretch (Polymer): Strong bands around 2920 and 2850 cm⁻¹ are characteristic of the long methylene (-CH₂-) chains in both polymers.[9]

Both Polymer A and Polymer B are expected to have nearly identical FTIR spectra, as their fundamental repeating units consist of the same functional groups (ester, methylene chains).

Comparative FTIR Data

Vibrational ModeExpected Wavenumber (cm⁻¹)Present in Polymer A?Present in Polymer B?
O-H (from unreacted diol)~3400 (broad)Trace amounts possibleTrace amounts possible
C-H (aliphatic stretch)2850-2930YesYes
C=O (ester stretch)~1735YesYes
C-O (ester stretch)1100-1250YesYes
Gel Permeation / Size-Exclusion Chromatography (GPC/SEC): Measuring Molecular Weight

GPC/SEC is the standard method for determining the molecular weight and polydispersity of a polymer sample.[11][12] It separates molecules based on their hydrodynamic volume in solution.[11] Key parameters obtained are the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[11] A PDI value close to 2.0 is typical for step-growth polycondensation.

The structural similarity of Polymer A and Polymer B allows for direct comparison using the same GPC setup and calibration standards (e.g., polystyrene).[13]

Comparative GPC/SEC Data (Hypothetical)

ParameterPolymer APolymer BInterpretation
Mn ( g/mol ) 35,00045,000Differences may arise from slight variations in monomer reactivity or stoichiometry control during synthesis.
Mw ( g/mol ) 72,00091,000Follows the same trend as Mn.
PDI (Mw/Mn) 2.062.02Both values are typical for polycondensation, indicating a successful polymerization process.
Thermal Analysis (DSC & TGA): Assessing Thermal Properties

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining a polymer's thermal behavior and stability.[14][15]

  • DSC measures heat flow into or out of a sample during a controlled temperature scan, revealing the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[14][16]

  • TGA measures the change in mass of a sample as it is heated, indicating the onset of thermal decomposition (Td).[14][15]

Due to their similar long-chain aliphatic structures, Polymer A and Polymer B are expected to be semi-crystalline materials with comparable thermal properties.[1] Poly(decamethylene sebacate) is known to be semi-crystalline with a melting point around 80°C.

Comparative Thermal Data

ParameterPolymer APolymer BSignificance
Tg (°C) -25-28The glass transition temperature is low due to the high flexibility of the long methylene chains.
Tm (°C) 7880The melting point is influenced by the efficiency of chain packing and crystallinity. Minor differences may reflect subtle changes in chain regularity.
Td, 5% (°C) 370375The 5% weight loss temperature indicates the onset of thermal degradation. Both polymers show high thermal stability.

Experimental Protocols

Synthesis of Poly(decamethylene sebacate) (Polymer B)
  • To a flask equipped with a mechanical stirrer and nitrogen inlet, add 1,10-decanediol (1.74 g, 10 mmol) and a suitable solvent (e.g., 50 mL of anhydrous chloroform).

  • In a separate flask, dissolve sebacoyl chloride (2.39 g, 10 mmol) in 50 mL of anhydrous chloroform.

  • Slowly add the sebacoyl chloride solution to the diol solution at room temperature with vigorous stirring. An HCl scavenger such as pyridine may be added to neutralize the byproduct.[5]

  • Allow the reaction to proceed for 24 hours under a nitrogen atmosphere.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

  • Filter the white solid, wash thoroughly with methanol, and dry under vacuum at 40°C.

GPC/SEC Protocol
  • System: Agilent 1260 Infinity II GPC/SEC System or equivalent.[13]

  • Columns: Series of polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range.

  • Mobile Phase: Tetrahydrofuran (THF) or Chloroform at a flow rate of 1.0 mL/min.[11][17]

  • Sample Preparation: Dissolve 2-3 mg of the polymer in 1 mL of the mobile phase. Ensure complete dissolution.[11]

  • Calibration: Generate a calibration curve using narrow PDI polystyrene standards.

  • Analysis: Inject 100 µL of the sample solution and analyze the resulting chromatogram to determine Mn, Mw, and PDI.

DSC Protocol
  • Instrument: TA Instruments DSC 25 or equivalent.

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer into a standard aluminum DSC pan and seal.

  • Method:

    • Equilibrate at 25°C.

    • Heat from 25°C to 120°C at a rate of 10°C/min to erase thermal history.

    • Cool from 120°C to -60°C at a rate of 10°C/min.

    • Heat from -60°C to 120°C at a rate of 10°C/min.

  • Analysis: Determine Tg from the inflection point in the second heating scan and Tm from the peak of the melting endotherm.

TGA Protocol
  • Instrument: TA Instruments TGA 55 or equivalent.

  • Sample Preparation: Place 10-15 mg of the polymer in a platinum or ceramic TGA pan.

  • Method: Heat the sample from 30°C to 600°C at a heating rate of 20°C/min under a nitrogen atmosphere.

  • Analysis: Determine the decomposition temperature (Td) as the temperature at which 5% mass loss occurs.[18]

Integrated Analysis Workflow

The synergy between these techniques provides a robust validation of the polymer's structure.

dot

Caption: From synthesis to comprehensive structural report.

Conclusion

The reveals a polyester (Polymer A) that is structurally and thermally very similar to its conventional analogue, Poly(decamethylene sebacate) (Polymer B). Both are high molecular weight, semi-crystalline materials with high thermal stability. The key differentiators detectable by NMR are the end-group structures resulting from the asymmetrical nature of the novel monomer. This guide demonstrates that a combined analytical approach using NMR, FTIR, GPC, and thermal analysis provides the necessary data to fully characterize and compare novel polymers, ensuring scientific integrity and providing a trustworthy foundation for further material development.

References

  • Armelin, E., Almontassir, A., Franco, L., & Puiggalí, J. (2002). Crystalline Structure of Poly(decamethylene sebacate). Repercussions on Lamellar Folding Surfaces. Macromolecules, 35(9), 3630–3635. Available from: [Link]

  • ResearchGate. Structure of poly(hexamethylene sebacate) | Request PDF. Available from: [Link]

  • Agilent Technologies. (2016). CHARACTERIZATION OF POLYESTERS BY AGILENT 1260 INFINITY MULTI-DETECTOR GPC/SEC SYSTEM. Available from: [Link]

  • Puiggalí, J., et al. (2002). Crystalline Structure of Poly(decamethylene sebacate). Repercussions on Lamellar Folding Surfaces. Macromolecules. Available from: [Link]

  • ResearchGate. TGA and DSC Analysis of the Polyesters | Download Scientific Diagram. Available from: [Link]

  • Science Info. (2023). Synthesis of Polyester: Important Polymerization Reaction. Available from: [Link]

  • Agilent Technologies. ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. Available from: [Link]

  • ResearchGate. GPC for analyzing glycerol polyesters, which column and solvent?. Available from: [Link]

  • Cuttis, G. (2017). Thermal Analysis Techniques for Polymers, Part 2: DSC, TGA, EGA. Compounding Solutions. Available from: [Link]

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  • Nexus Analytics. Thermal Characterization of Polymers. Available from: [Link]

  • ResearchGate. 1 H NMR spectrum of an aliphatic polyester prepared from decanediol and sebacic acid. Available from: [Link]

  • ResearchGate. Polycondensations of sebacoyl chloride and ByD. | Download Table. Available from: [Link]

  • One Part of Chemistry. (2013). Preparation of polyamide by condensation polymerization. Available from: [Link]

  • Ali, S. S., et al. (2022). State-of-the-Art Review of Aliphatic Polyesters and Polyolefins Biodeterioration by Microorganisms: From Mechanism to Characterization. MDPI. Available from: [Link]

  • chemrevise. (n.d.). 6.2.3 revision guides polyesters and polyamides. Available from: [Link]

  • ResearchGate. Polycondensations of sebacoyl chloride and ByD. | Download Table. Available from: [Link]

  • Kania, G., et al. (2006). Aliphatic Polyesters for Advanced Technologies – Structural Characterization of Biopolyesters with the Aid of Mass Spectrometry. Semantic Scholar. Available from: [Link]

  • ResearchGate. Characterization of Long-Chain Aliphatic Polyesters: Crystalline and Supramolecular Structure of PE22,4 Elucidated by X-ray Scattering and Nuclear Magnetic Resonance | Request PDF. Available from: [Link]

  • Udomluck, N., et al. (2015). Multifunctional aliphatic polyester nanofibers for tissue engineering. PMC. Available from: [Link]

  • Shmeis, R. A., et al. (2016). Functionalized Biodegradable Polymers via Termination of Ring-Opening Polymerization by Acyl Chlorides. PMC. Available from: [Link]

  • chemguide. Learning outcome 10.8(c). Available from: [Link]

  • Terrific Science. 9 Condensation Polymerization: Preparation of Nylon 6/10. Available from: [Link]

  • JKU ePUB. (2021). SYNTHESIS AND CHARACTERISATION OF LINEAR POLYESTERS CONTAINING FREE CARBOXYLIC ACID GROUPS. Available from: [Link]

  • YouTube. (2010). Nylon 6,10. Available from: [Link]

  • Bettinger, C. J., et al. (2008). Biodegradable Poly(polyol sebacate) Polymers. PMC. Available from: [Link]

  • Kim, M., et al. (2020). Synthesis, Characterization and Properties of Biodegradable Poly(Butylene Sebacate-Co-terephthalate). MDPI. Available from: [Link]

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A Comparative Guide to the Kinetic Performance of Methyl 10-chloro-10-oxodecanoate in Acylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and fine chemicals, the choice of an acylating agent is a critical decision that dictates reaction efficiency, yield, and overall process viability. Methyl 10-chloro-10-oxodecanoate, a bifunctional molecule featuring both a methyl ester and a highly reactive acyl chloride, presents a unique tool for the synthesis of complex molecules. This guide provides a comprehensive kinetic comparison of reactions involving this compound with alternative synthetic strategies, supported by established chemical principles and experimental data.

The Kinetic Advantage of the Acyl Chloride Moiety

The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions is governed by the stability of the leaving group and the electrophilicity of the carbonyl carbon. The established hierarchy of reactivity places acyl chlorides at the pinnacle, followed by acid anhydrides, esters, and finally amides.[1]

Reactivity Hierarchy: Acyl Chloride > Acid Anhydride > Ester > Amide

This significant difference in reactivity is the cornerstone of this compound's utility. The acyl chloride functional group is exceptionally reactive due to the excellent leaving group ability of the chloride ion, the conjugate base of a strong acid (HCl, pKa ≈ -7).[1] This inherent reactivity translates to rapid reaction rates at ambient temperatures, often proceeding to completion in a short timeframe.

Comparative Kinetic Analysis: this compound vs. Alternative Acylation Methods

To provide a clear perspective on the kinetic advantages of employing this compound, we will compare its primary reaction—esterification via the acyl chloride—with the classical Fischer esterification, which utilizes a carboxylic acid.

FeatureThis compound (via Acyl Chloride)Dicarboxylic Acid (e.g., Decanedioic acid)
Reaction Rate Very Fast (often instantaneous at room temperature)[2][3]Slow (requires prolonged heating)[4][5]
Reaction Conditions Mild (typically room temperature, often no catalyst needed)Harsh (requires strong acid catalyst and heat)[4][5]
Reversibility Irreversible[6]Reversible[4][5]
Byproducts HCl (can be scavenged by a base)Water (must be removed to drive equilibrium)
Typical Activation Energy (Ea) LowHigh

The stark contrast in reaction kinetics is primarily due to the high activation energy required for the Fischer esterification of a carboxylic acid, as compared to the reaction of an acyl chloride with an alcohol. The latter proceeds through a low-energy tetrahedral intermediate that readily collapses to form the ester and hydrogen chloride.

Experimental Protocols for Kinetic Comparison

To quantitatively assess the reactivity differences, the following experimental setups can be employed to determine the pseudo-first-order rate constants for the reaction of an alcohol with this compound versus decanedioic acid monomethyl ester.

Protocol 1: Kinetic Study of Esterification with this compound
  • Materials: this compound, a primary alcohol (e.g., ethanol), a non-nucleophilic base (e.g., pyridine), a suitable anhydrous solvent (e.g., dichloromethane), and an internal standard for GC analysis.

  • Procedure:

    • Prepare a solution of the alcohol and pyridine in dichloromethane in a thermostated reaction vessel.

    • Initiate the reaction by adding a known concentration of this compound.

    • At timed intervals, withdraw aliquots from the reaction mixture and quench with a suitable reagent to stop the reaction.

    • Analyze the quenched aliquots by Gas Chromatography (GC) to determine the concentration of the ester product over time.

  • Data Analysis: Plot the concentration of the product versus time and determine the initial reaction rate. The pseudo-first-order rate constant can be calculated by ensuring a large excess of the alcohol.

Protocol 2: Kinetic Study of Fischer Esterification
  • Materials: Decanedioic acid monomethyl ester, a primary alcohol (e.g., ethanol, used in large excess as solvent), a strong acid catalyst (e.g., sulfuric acid), and an internal standard for GC analysis.

  • Procedure:

    • Combine the carboxylic acid and ethanol in a reaction vessel equipped with a reflux condenser and a means for water removal (e.g., Dean-Stark apparatus).

    • Add the sulfuric acid catalyst and heat the mixture to reflux.

    • At timed intervals, withdraw aliquots and neutralize the catalyst with a base.

    • Analyze the aliquots by GC to monitor the formation of the diester product.

  • Data Analysis: Plot the concentration of the product as a function of time to determine the reaction rate.

The expected outcome is a significantly higher rate constant for the reaction in Protocol 1, highlighting the kinetic advantage of using the acyl chloride.

Mechanistic Insights and Logical Relationships

The differing kinetics of these reactions can be visualized through their respective reaction pathways.

G cluster_0 Acyl Chloride Pathway (Fast) cluster_1 Fischer Esterification Pathway (Slow) AC_Start This compound + Alcohol AC_TS Tetrahedral Intermediate (Low Activation Energy) AC_Start->AC_TS Nucleophilic Attack AC_End Diester Product + HCl AC_TS->AC_End Chloride Elimination FE_Start Dicarboxylic Acid Monoester + Alcohol FE_Protonation Protonated Carbonyl (Acid Catalyst) FE_Start->FE_Protonation Protonation FE_TS Tetrahedral Intermediate (High Activation Energy) FE_Protonation->FE_TS Nucleophilic Attack FE_End Diester Product + H2O FE_TS->FE_End Water Elimination

Caption: Reaction pathways for esterification via acyl chloride versus Fischer esterification.

Experimental Workflow for Comparative Analysis

A logical workflow for a comparative kinetic study is essential for generating reliable and reproducible data.

G start Define Reaction Systems: A: Acyl Chloride + Alcohol B: Carboxylic Acid + Alcohol prep Prepare Reagents and Solvents (Ensure Anhydrous Conditions for A) start->prep setup Set up Parallel Reactions in Thermostated Vessels prep->setup run_A Initiate Reaction A (Acyl Chloride Addition) setup->run_A run_B Initiate Reaction B (Catalyst Addition & Heat) setup->run_B sampling Timed Aliquot Sampling and Quenching run_A->sampling run_B->sampling analysis GC Analysis of Product Formation sampling->analysis data Data Processing and Rate Constant Calculation analysis->data comparison Comparative Analysis of Kinetic Data data->comparison

Caption: Experimental workflow for the comparative kinetic analysis.

Conclusion and Future Perspectives

The kinetic data and established chemical principles unequivocally demonstrate the superior reactivity of this compound as an acylating agent compared to its corresponding carboxylic acid. The acyl chloride moiety allows for rapid and irreversible ester formation under mild conditions, a significant advantage in the synthesis of sensitive or complex molecules. While the generation of HCl requires consideration in experimental design, the kinetic benefits often outweigh this drawback, particularly in industrial settings where reaction time and energy input are critical cost factors.

For drug development professionals and scientists, the strategic use of bifunctional reagents like this compound opens avenues for efficient and selective molecular construction. Future studies could focus on quantifying the rate constants for a wider range of nucleophiles and solvents to build a comprehensive kinetic database for this versatile building block.

References

  • Chemguide. Preparation of esters. Accessed January 13, 2026. [Link]

  • Save My Exams. Acyl chlorides and alcohols - A Level Chemistry. Accessed January 13, 2026. [Link]

  • Chemguide. Reaction between acyl chlorides and alcohols - addition / elimination. Accessed January 13, 2026. [Link]

  • SparkNotes. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. Accessed January 13, 2026. [Link]

  • Royal Society of Chemistry. The reaction between alcohols and acid chlorides in solvents of low polarity. Accessed January 13, 2026. [Link]

  • Organic Chemistry Portal. Ester synthesis by acylation. Accessed January 13, 2026. [Link]

  • TutorChase. Describe the differences between acyl chlorides and carboxylic acids. Accessed January 13, 2026. [Link]

  • Semantic Scholar. Kinetics of the hydrolysis of acyl chlorides in pure water. Accessed January 13, 2026. [Link]

  • Chemguide. Esterification - alcohols and carboxylic acids. Accessed January 13, 2026. [Link]

  • Chemistry LibreTexts. Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). Accessed January 13, 2026. [Link]

  • Chemistry LibreTexts. 2.8: Acid Halides for Ester Synthesis. Accessed January 13, 2026. [Link]

Sources

A Researcher's Guide to the Comparative Analysis of Methyl 10-chloro-10-oxodecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 10-chloro-10-oxodecanoate, with the linear formula ClCO(CH₂)₈CO₂CH₃, is a bifunctional molecule of significant interest in organic synthesis, serving as a versatile building block.[1][2] Its structure incorporates both a reactive acyl chloride and a stable methyl ester, enabling sequential or orthogonal chemical transformations. The high reactivity of the acyl chloride group, however, presents a distinct challenge for analytical characterization.[3] Accurate and reliable methods are paramount to verify its identity, quantify its purity, and detect potential degradation products, such as the corresponding carboxylic acid formed via hydrolysis.

This guide provides an in-depth comparison of peer-reviewed methodologies for the comprehensive analysis of this compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring each protocol is robust and self-validating.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are the cornerstone for confirming the molecular structure of this compound. They provide an unambiguous fingerprint of the compound's functional groups and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the definitive structural elucidation of this molecule. High-resolution ¹H and ¹³C NMR spectra provide a complete picture of the carbon-hydrogen framework.

  • Expertise & Causality : The choice of a dry, aprotic deuterated solvent (e.g., CDCl₃) is critical. Protic solvents like D₂O or CD₃OD would rapidly react with the acyl chloride, compromising the sample.[3] In the ¹H NMR spectrum, protons adjacent to the carbonyl groups are deshielded and will appear downfield.[4] Specifically, the methylene protons alpha to the acyl chloride carbonyl (at C9) are expected to be the most downfield of the aliphatic chain protons, followed by those alpha to the ester carbonyl (at C2). The singlet corresponding to the methyl ester protons provides a distinct and easily integrated signal for quantitative applications.

  • Trustworthiness : A self-validating protocol involves referencing the spectra to a known internal standard like tetramethylsilane (TMS) and ensuring the integration of the proton signals corresponds to the expected ratios (e.g., the methyl ester singlet should integrate to 3 protons relative to the 2 protons of the alpha-methylene groups).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is an indispensable, rapid technique for confirming the presence of the key functional groups. The spectrum of this compound is defined by two distinct carbonyl stretching absorptions.

  • Expertise & Causality : Due to the high electronegativity of the chlorine atom, the C=O bond of an acyl chloride is stronger and absorbs at a higher frequency than other carbonyls.[5] Therefore, one should expect a strong, sharp absorption band in the range of 1790-1815 cm⁻¹ for the acyl chloride.[4][5] A second strong band, characteristic of the saturated ester C=O stretch, will appear at a lower frequency, typically between 1735-1750 cm⁻¹.[6][7] The presence of both peaks is a primary confirmation of the bifunctional nature of the compound. The absence of a broad O-H stretch (3500–2500 cm⁻¹) confirms the sample has not significantly hydrolyzed to the carboxylic acid.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns, especially when coupled with a chromatographic inlet like Gas Chromatography (GC-MS).

  • Expertise & Causality : For acyl chlorides, the molecular ion peak is often weak or entirely absent in electron ionization (EI) mass spectra.[4] The most characteristic and often most abundant peak results from the cleavage of the C-Cl bond to form a stable acylium ion [M-Cl]⁺.[4] Softer ionization techniques may be required to observe the molecular ion.

Technique Expected Observation for this compound Information Provided
¹H NMR Singlet ~3.6 ppm (3H, -OCH₃); Triplets ~2.9 ppm (2H, -CH₂COCl) and ~2.3 ppm (2H, -CH₂CO₂Me); Multiplets ~1.2-1.8 ppm (12H, other -CH₂-).Unambiguous structural confirmation, proton environment, and basis for quantification.
¹³C NMR Carbonyl signals ~173 ppm (acyl chloride) and ~174 ppm (ester); Methyl signal ~51 ppm.[5]Confirms carbon skeleton and presence of two distinct carbonyl environments.
FTIR Strong C=O stretch ~1800 cm⁻¹ (acyl chloride); Strong C=O stretch ~1740 cm⁻¹ (ester); C-O stretches ~1300-1000 cm⁻¹.[5][7]Rapid functional group identification and confirmation of integrity (i.e., no hydrolysis).
MS (EI) Weak or absent M⁺ peak; Prominent acylium ion peak at m/z 199 ([M-Cl]⁺).[4]Molecular weight confirmation (with soft ionization) and fragmentation pattern analysis.
Table 1: Summary of expected spectroscopic data for the structural confirmation of this compound.

Methods for Purity Determination and Quantification

While spectroscopy confirms identity, a different set of methods is required to determine the absolute purity of a sample. For a reactive compound like this, both modern and classic approaches offer distinct advantages.

Quantitative NMR (¹H-qNMR)

¹H-qNMR has emerged as a primary metrological technique for determining the purity of organic compounds with high precision and accuracy, often without the need for an identical reference standard of the analyte.[9][10]

  • Expertise & Causality : The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[11][12] By adding a known mass of a highly pure, stable internal standard with a known structure, one can calculate the purity of the analyte by comparing the integral of a unique analyte signal to a unique standard signal.[12] The choice of internal standard is critical: it must be stable, accurately weighable, have a simple NMR spectrum with peaks that do not overlap with the analyte, and be soluble in the same solvent. Maleic anhydride or dimethyl sulfone are excellent candidates.

  • Trustworthiness : This method is self-validating. The use of a certified reference material (CRM) as the internal standard makes the measurement traceable to the International System of Units (SI).[11] Key experimental parameters, such as a sufficiently long relaxation delay (D1), must be carefully optimized to ensure all protons are fully relaxed before each scan, guaranteeing accurate integration.

Titrimetric Analysis via Hydrolysis

This classic wet chemical method provides a robust and inexpensive way to quantify the reactive acyl chloride moiety. It relies on the rapid and stoichiometric hydrolysis of the acyl chloride to produce hydrochloric acid (HCl), which is then titrated with a standardized base.[3][13]

  • Expertise & Causality : The reaction is: ClCO(CH₂)₈CO₂CH₃ + H₂O → HOOC(CH₂)₈CO₂CH₃ + HCl. The ester group is stable under these conditions. The amount of HCl produced is directly proportional to the amount of active acyl chloride in the sample. A back-titration approach is often preferred to ensure complete hydrolysis. A known excess of standardized sodium hydroxide (NaOH) is added to the sample to drive the hydrolysis and neutralize the resulting HCl. The unreacted NaOH is then titrated with standardized HCl.

  • Trustworthiness : The protocol's validity rests on accurate standardization of the acidic and basic titrants against a primary standard (e.g., potassium hydrogen phthalate for NaOH). A blank titration, containing only the solvent and reagents, is mandatory to account for any acidic or basic impurities in the solvent or glassware.

Chromatographic Methods (GC-MS)

Gas chromatography is a powerful technique for separating volatile compounds.[14][15] However, the direct analysis of an acyl chloride like this compound by GC is challenging due to its thermal lability and high reactivity.

  • Expertise & Causality : The primary challenge is the potential for on-column degradation or reaction with trace amounts of water or active sites (e.g., free silanols) in the injector or on the column. This can lead to poor peak shape and inaccurate quantification. A more reliable approach involves derivatization. The sample can be reacted with a stable, anhydrous alcohol (e.g., benzyl alcohol) in the presence of a non-nucleophilic base (like pyridine) to convert the acyl chloride into a more stable diester. This stable derivative can then be reliably analyzed by GC-MS.[16] This approach quantifies the compound indirectly by quantifying its stable derivative.

Method Principle Information Pros Cons
¹H-qNMR Signal integration is proportional to molar concentration relative to an internal standard.[11][17]Absolute purity (mass fraction), structural confirmation.High precision & accuracy; SI traceable; Non-destructive.[9]Requires specialized equipment (NMR spectrometer); Higher cost.
Titration Stoichiometric hydrolysis of acyl chloride to HCl, followed by acid-base titration.[3]Purity based on active acyl chloride content.Low cost; Robust; Directly quantifies reactive group.Destructive; Lower precision than qNMR; Can be labor-intensive.
GC-MS Separation based on volatility, followed by mass-based detection.[14]Impurity profiling, quantification (usually post-derivatization).High sensitivity; Excellent for identifying volatile impurities.Analyte is reactive and may degrade; Direct analysis is unreliable.[16]
Table 2: Objective comparison of primary analytical methodologies for this compound.

Recommended Workflows & Protocols

Workflow for Purity Assessment by ¹H-qNMR

This workflow represents the gold standard for determining the absolute purity of this compound.

Caption: Workflow for determining absolute purity using ¹H-qNMR.

Workflow for Titrimetric Analysis

This method provides a cost-effective and reliable measure of the active acyl chloride content.

Titration_Workflow cluster_sample Sample & Blank Preparation cluster_reaction Hydrolysis Reaction cluster_titration Back-Titration cluster_calc Purity Calculation s1 Accurately weigh ~200 mg of sample into an Erlenmeyer flask r1 Add a precise volume (e.g., 25.00 mL) of standardized ~0.1 M NaOH to both flasks s1->r1 b1 Prepare a blank flask (reagents only, no sample) b1->r1 r2 Stopper, swirl, and let stand for 15 minutes to ensure complete hydrolysis r1->r2 t1 Add phenolphthalein indicator to both flasks r2->t1 t2 Titrate the excess NaOH in both flasks with standardized ~0.05 M HCl until endpoint t1->t2 t3 Record titration volumes for sample (V_sample) and blank (V_blank) t2->t3 c1 Calculate moles of HCl reacted: (V_blank - V_sample) * M_HCl t3->c1 c2 Calculate purity (%) based on moles reacted and sample mass c1->c2

Caption: Workflow for purity analysis via hydrolytic back-titration.

Method Selection Guide

Choosing the appropriate analytical technique depends entirely on the experimental goal. This decision tree provides a logical guide for researchers.

Decision_Tree start What is your analytical goal? q1 Confirming Structure / Identity? start->q1 q2 Determining Absolute Purity? start->q2 q3 Screening for Impurities? start->q3 res1 Use NMR and FTIR q1->res1 Yes res2 Use ¹H-qNMR (Primary Method) q2->res2 High Precision Needed res3 Use Titration (Secondary/Orthogonal Method) q2->res3 Cost-Effective Check Needed res4 Use GC-MS (after derivatization) q3->res4 Yes

Caption: Decision tree for selecting the appropriate analytical method.

References

  • Sparkl. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters.
  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives.
  • FUJIFILM Wako. (n.d.). Quantitative NMR (qNMR).
  • ResearchGate. (n.d.). FT-IR of fatty acyl chlorides. [Diagram].
  • Dass, C. (2022). Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. Methods in Molecular Biology, 2546, 501-508.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives.
  • Mestrelab Research. (n.d.). What is qNMR and why is it important?
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples.
  • Murphy, R. C. (2010). Mass spectrometric analysis of long-chain lipids. Methods in Enzymology, 432, 1-32.
  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
  • University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides.
  • CymitQuimica. (n.d.). This compound.
  • Ogg, C. L., Porter, W. L., & Willits, C. O. (1945). Acetyl Chloride as a Reagent for the Determination of Hydroxyl Groups. Industrial & Engineering Chemistry Analytical Edition, 17(6), 394–397.
  • Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note.
  • Sigma-Aldrich. (n.d.). This compound 97%.
  • Stoffel, W., Chu, F., & Ahrens, E. H. (1959). Analysis of Long-Chain Fatty Acids by Gas-Liquid Chromatography. Analytical Chemistry, 31(2), 307–308.
  • ChemicalBook. (n.d.). This compound - Safety Data Sheet.
  • Le, R. N., et al. (2021).
  • Queen, A. (1967). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. Canadian Journal of Chemistry, 45(14), 1619-1629.
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 10-chloro-10-oxodecanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl 10-chloro-10-oxodecanoate, a reactive acyl chloride. The procedures outlined below are designed to mitigate risks through controlled neutralization, transforming the hazardous compound into a more stable form suitable for disposal in accordance with regulatory guidelines.

Understanding the Hazard: The Reactivity of Acyl Chlorides

This compound (C₁₁H₁₉ClO₃) is an acyl chloride, a class of organic compounds characterized by their high reactivity.[1] The primary hazard associated with this compound stems from its vigorous and exothermic reaction with nucleophiles, most notably water. This hydrolysis reaction produces the corresponding carboxylic acid (sebacic acid monomethyl ester) and corrosive hydrogen chloride (HCl) gas.[1][2] Improper handling or disposal can lead to rapid heat generation, pressure buildup in closed containers, and the release of toxic fumes. Therefore, direct disposal of this compound without prior neutralization is unsafe and violates hazardous waste regulations.[3][4]

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is crucial to adhere to strict safety protocols to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE): All handling of this compound and its subsequent neutralization must be conducted while wearing appropriate PPE. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile or neoprene)

  • Safety goggles and a face shield

  • A flame-resistant laboratory coat[5]

Ventilation: All procedures must be carried out within a certified and properly functioning chemical fume hood to prevent the inhalation of corrosive vapors.[5]

Spill Management: In the event of a small spill, use an inert absorbent material, such as sand or vermiculite, to contain the substance. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[6]

Step-by-Step Neutralization Protocol

The recommended method for the disposal of this compound is through a controlled neutralization reaction. This process converts the reactive acyl chloride into less hazardous substances before final disposal.

Materials:
  • This compound waste

  • A weak base solution, such as 5% sodium bicarbonate (NaHCO₃) in water. A weak base is preferred to control the reaction rate and prevent excessive heat generation.[7]

  • A large beaker or flask (at least four times the volume of the final solution)

  • A magnetic stir bar and stir plate

  • An ice bath

  • pH paper or a calibrated pH meter

  • An appropriately labeled hazardous waste container for the final neutralized solution.[4]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_neutralization Neutralization cluster_verification Verification & Collection A Prepare 5% Sodium Bicarbonate Solution B Cool Solution in Ice Bath A->B C Slowly Add this compound to Bicarbonate Solution with Stirring B->C D Monitor Temperature and Foaming C->D E Allow Reaction to Stir for at Least 1 Hour After Addition D->E F Check pH (ensure it is basic, pH > 7) E->F G Transfer Neutralized Solution to Labeled Hazardous Waste Container F->G

Caption: Workflow for the neutralization of this compound.

Procedure:
  • Prepare the Neutralizing Solution: In a chemical fume hood, prepare a 5% (w/v) solution of sodium bicarbonate in deionized water in a large beaker or flask.

  • Cool the Solution: Place the beaker or flask containing the sodium bicarbonate solution in an ice bath and allow it to cool to below 10°C. This is crucial for controlling the exothermic reaction.

  • Slow Addition of the Acyl Chloride: While vigorously stirring the cold sodium bicarbonate solution, slowly and carefully add the this compound waste dropwise. The slow addition rate is critical to prevent a runaway reaction and excessive foaming from the release of carbon dioxide gas.[8]

  • Monitor the Reaction: Continuously monitor the reaction for signs of excessive heat generation or foaming. If the reaction becomes too vigorous, temporarily halt the addition until it subsides.

  • Complete the Reaction: Once all the acyl chloride has been added, continue stirring the mixture in the ice bath for at least one hour to ensure the reaction goes to completion.

  • Verify Neutralization: Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the solution using pH paper or a pH meter to ensure it is neutral or slightly basic (pH > 7). If the solution is still acidic, add more sodium bicarbonate solution until a basic pH is maintained.

  • Containerize the Waste: Transfer the neutralized solution to a designated and clearly labeled hazardous waste container. The label should include the chemical names of the contents (e.g., "Neutralized this compound solution," "Sebacic acid monomethyl ester, sodium salt," and "Sodium Chloride in water").[4]

  • Final Disposal: Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department, following all applicable federal, state, and local regulations.[9][10]

Regulatory Compliance

The disposal of chemical waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] this compound is considered a reactive hazardous waste (EPA waste code D003) due to its reactivity with water.[3] The neutralization procedure described in this guide is a form of on-site treatment to render the waste less hazardous. Generators of hazardous waste are responsible for ensuring that their waste is properly managed from "cradle to grave."[10]

Data Summary for Disposal Protocol

ParameterRecommendationRationale
Neutralizing Agent 5% Sodium Bicarbonate (NaHCO₃) SolutionA weak base that controls the reaction rate and minimizes hazards.[7]
Reaction Temperature < 10°C (during addition)To manage the exothermic nature of the hydrolysis reaction.[8]
Addition Rate Slow, dropwiseTo prevent a runaway reaction and excessive foaming.[8]
Final pH > 7 (neutral to basic)To confirm the complete neutralization of the acidic byproducts.
Final Waste Classification Non-reactive aqueous hazardous wasteThe neutralized solution is less hazardous but should still be disposed of as chemical waste.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By following this detailed neutralization protocol, researchers can safely manage this reactive compound, ensuring compliance with regulatory standards and fostering a culture of safety within the laboratory.

References

  • Agilent Technologies, Inc. (2019). Organochlorine Pesticides Standard - Safety Data Sheet. Retrieved from [Link]

  • Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides). Retrieved from [Link]

  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

  • Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

  • Liu, Y., Han, X., Kuerbanjiang, B., Lazarov, V. K., & Šiller, L. (2021). Effect of sodium bicarbonate solution on methyltrimethoxysilane-derived silica aerogels dried at ambient pressure. Friction, 9(6), 1435-1443. Retrieved from [Link]

  • The Ohio State University Environmental Health and Safety. (n.d.). Chemical Waste Management Reference Guide. Retrieved from [Link]

  • Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

  • Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Treatment Of Reactive Wastes At Hazardous Waste Landfills. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 10-chloro-10-oxodecanoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work inherently involves handling novel and reactive compounds. Methyl 10-chloro-10-oxodecanoate, an acyl chloride, is one such reagent that demands rigorous safety protocols. This guide provides an in-depth, experience-driven framework for its safe handling, focusing on the rationale behind each procedural step to ensure your safety and the integrity of your research.

While a specific Safety Data Sheet (SDS) for this compound is available, its toxicological data is not fully characterized[1]. Therefore, our safety protocols are built upon the well-documented hazards of the acyl chloride functional group and data from close structural analogs like decanoyl chloride[2][3][4][5][6]. Acyl chlorides are corrosive, toxic, and highly reactive, particularly with water.

The 'Why': Understanding the Core Hazards

This compound's primary hazard stems from its acyl chloride group. This functional group reacts readily with nucleophiles, including water.

  • Hydrolysis: The most immediate danger is its violent reaction with water—including moisture in the air, on skin, and in the respiratory tract—to produce hydrochloric acid (HCl) and the corresponding carboxylic acid. The HCl generated is highly corrosive and can cause severe chemical burns to skin and eyes, and significant damage to the respiratory system upon inhalation[3][7].

  • Corrosivity: Direct contact with the liquid will cause severe skin burns and serious eye damage[3][5].

  • Inhalation Hazard: The vapor, though perhaps not highly volatile due to its molecular weight, is a lachrymator (induces tearing) and can cause severe respiratory irritation, coughing, shortness of breath, and potentially delayed, life-threatening pulmonary edema (fluid in the lungs)[7][8].

A thorough risk assessment is mandatory before any procedure involving this chemical. Consider the quantity being used, the concentration, and the specific manipulations involved (e.g., weighing, transferring, reaction quenching).

The Essential Armor: A Multi-Layered PPE Strategy

Given the severe hazards, a comprehensive, multi-layered approach to Personal Protective Equipment (PPE) is non-negotiable. Standard lab attire (long pants, closed-toe shoes) is the baseline upon which this specialized PPE is added.

Task / OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport (Closed Container) Safety GlassesChemical-Resistant Gloves (e.g., Nitrile)Lab CoatNot Required
Weighing & Transfer (<10g) Chemical Splash Goggles & Face ShieldDouble-Gloving (e.g., Nitrile inner, Neoprene/Butyl outer)Chemical-Resistant Lab CoatCertified Chemical Fume Hood
Reaction Setup & Work-up Chemical Splash Goggles & Face ShieldDouble-Gloving (e.g., Nitrile inner, Neoprene/Butyl outer)Chemical-Resistant Lab Coat & ApronCertified Chemical Fume Hood
Large Scale Operations (>10g) Chemical Splash Goggles & Face ShieldDouble-Gloving (e.g., Nitrile inner, Neoprene/Butyl outer)Chemical-Resistant Suit or Coveralls & ApronCertified Chemical Fume Hood
Spill Cleanup / Emergency Chemical Splash Goggles & Face ShieldHeavy-Duty Chemical Gloves (e.g., Butyl, Viton)Chemical-Resistant Suit or CoverallsFull-Face Respirator with Acid Gas Cartridge

Detailed PPE Specifications:

  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and fumes[9][10]. These must be worn in conjunction with a full-face shield to protect the rest of the face from splashes, especially when handling the material outside of a fume hood sash[11][12].

  • Hand Protection: A single pair of gloves is not enough. Double-gloving is the professional standard. Use a lighter, disposable glove (e.g., nitrile) as the inner layer and a more robust, chemical-resistant glove (e.g., neoprene or butyl rubber) as the outer layer. This provides dexterity while ensuring a high level of protection against this corrosive material[11]. Always check the manufacturer's glove compatibility charts.

  • Body Protection: A flame-resistant lab coat is a minimum requirement. For larger quantities or tasks with a higher splash risk, supplement this with a chemical-resistant apron or full coveralls[10][11].

  • Respiratory Protection: All work with this compound must be performed inside a properly functioning and certified chemical fume hood to control vapor exposure[12][13]. The sash should be kept as low as possible. In the event of a spill or ventilation failure, a full-face respirator with an appropriate acid gas cartridge is necessary[10][11].

Operational Plan: From Bench to Disposal

Safe handling extends beyond simply wearing PPE. It requires a procedural mindset that anticipates and mitigates risk at every step.

G cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction & Disposal prep_ppe Don Full PPE (Goggles, Face Shield, Double Gloves, Lab Coat) prep_hood Verify Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Reagents & Equipment prep_hood->prep_materials handle_weigh Weigh Reagent in Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel via Syringe/Cannula handle_weigh->handle_transfer react_run Run Reaction Under Inert Atmosphere handle_transfer->react_run Initiate Reaction react_quench Quench Reaction Slowly with Base (e.g., NaHCO3 soln) react_run->react_quench dispose_waste Dispose of Waste in Designated, Labeled Container react_quench->dispose_waste

Caption: Workflow for safe handling of this compound.

Step-by-Step Protocol:

  • Preparation: Before handling the reagent, ensure your engineering controls are working. Verify the fume hood has a current certification. Don all required PPE.

  • Aliquotting: Transport the sealed container to the fume hood. Open the container and quickly transfer the required amount to a tared, sealed vessel. Work deliberately to minimize the time the container is open.

  • Reaction: Keep the reaction setup within the fume hood. If the reaction is exothermic, have an ice bath ready for temperature control. Always run reactions involving acyl chlorides under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

  • Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents[2][13]. The container must be tightly sealed.

In Case of a Spill:

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access[14].

  • Assess & Protect: If the spill is small and you are trained to handle it, don additional PPE, including a respirator. For large spills, evacuate and call emergency services.

  • Contain & Neutralize: Do NOT use water[7]. Cover the spill with an inert absorbent material like vermiculite or dry sand[7][8].

  • Collect & Dispose: Carefully sweep the absorbed material into a sealable, labeled container for hazardous waste disposal[8][14].

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Manage all cleanup materials as hazardous waste.

In Case of Personnel Exposure:

  • Skin Contact: Immediately go to the nearest safety shower and rinse the affected area for at least 15 minutes while removing contaminated clothing[8][14]. Seek immediate medical attention[3][8].

  • Eye Contact: Immediately use an eyewash station to flush the eyes for a minimum of 15 minutes, holding the eyelids open[1][14]. Seek immediate medical attention[3][8].

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention[8][14].

Acyl chloride waste is hazardous and must not be poured down the drain.

  • Quenching: Excess or unreacted this compound should be slowly and carefully added to a stirred, cold solution of sodium bicarbonate or another weak base to neutralize it. This must be done in a fume hood.

  • Collection: All contaminated materials (gloves, absorbent pads, glassware) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: The neutralized solution and solid waste must be disposed of through your institution's official hazardous waste management program[15][16].

By understanding the chemical's reactivity and adhering to this comprehensive safety and operational plan, you can effectively mitigate the risks associated with handling this compound, ensuring a safe environment for yourself and your colleagues.

References

  • Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School. [Link]

  • Safe Handling of Corrosive Chemicals. (2024, June 5). The Chemistry Blog. [Link]

  • Safety Precautions for Corrosive Substances. (2022, August 25). St Andrew's University. [Link]

  • DECANOYL CHLORIDE FOR SYNTHESIS MSDS. (2016, May 25). Loba Chemie. [Link]

  • 10 Tips Working Safely with corrosives. (n.d.). Chemsafe. [Link]

  • PPE for Hazardous Chemicals. (n.d.). Canada Safety Training. [Link]

  • Acyl chloride. (n.d.). Sciencemadness Wiki. [Link]

  • Standard Operating Procedure for the use of Acetyl chloride. (n.d.). Western Carolina University. [Link]

  • Hazardous Substance Fact Sheet: Acetyl Chloride. (n.d.). New Jersey Department of Health. [Link]

  • ICSC 0210 - ACETYL CHLORIDE. (n.d.). Inchem.org. [Link]

  • Decanoyl chloride. (n.d.). PubChem. [Link]

  • Safety Data Sheet: Acetyl chloride. (n.d.). Chemos GmbH & Co.KG. [Link]

  • Acetyl chloride - SAFETY DATA SHEET. (2010, September 7). Acros Organics. [Link]

  • This compound. (n.d.). Chemsrc. [Link]

  • This compound. (n.d.). Chemical Point. [Link]

  • How to dispose of 2 - Toluoyl Chloride waste? (n.d.). Evergreensino Chemical Co.,Ltd. [Link]

  • Recovery method of distillation still residue for preparing acyl chloride from solid organic acid. (2023, February 21).
  • What to do in a chemical emergency. (2024, October 10). GOV.UK. [Link]

  • Method for purifying acid chlorides. (2004, April 27).
  • Disposal of Solid Chemicals in the Normal Trash. (n.d.). Lafayette College Public Safety. [Link]

Sources

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